Peficitinib hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H23ClN4O2 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
4-[[(1S,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11-,14?,18?;/m0./s1 |
InChI 键 |
UQAIDWNFPWQLOC-QCGNNCBYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Peficitinib Hydrochloride: A Technical Guide to the Core Mechanism of Action
Introduction
Peficitinib (B612040) hydrochloride is an orally bioavailable, targeted synthetic disease-modifying antirheumatic drug (tsDMARD) approved for the treatment of rheumatoid arthritis (RA) in several countries.[1][2] As an adamantane-derived compound, peficitinib represents a significant advancement in the management of autoimmune diseases by targeting the intracellular signaling pathways that drive inflammation.[2] This technical guide provides a comprehensive overview of the core mechanism of action of peficitinib, detailing its molecular interactions, modulation of signaling pathways, and the key experimental evidence defining its therapeutic effects.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The therapeutic efficacy of peficitinib is rooted in its potent inhibition of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for a wide array of cytokines and growth factors pivotal in immune response and inflammation, which are implicated in the pathogenesis of rheumatoid arthritis.[2][3]
The canonical JAK-STAT pathway is initiated when a cytokine (e.g., Interleukin-6) binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 - Tyk2) into close proximity, leading to their autophosphorylation and activation.[2][3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by the activated JAKs.[2][3] These phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the cell nucleus.[2][3] Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which encode for pro-inflammatory mediators.[2][4]
Peficitinib functions as a pan-JAK inhibitor, binding to the ATP-binding site of JAKs and competitively inhibiting their kinase activity.[4] This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting their translocation to the nucleus and the transcription of inflammatory genes.[2][4] This blockade of the JAK-STAT cascade leads to a broad downregulation of the inflammatory response.[4]
Quantitative Analysis of JAK Inhibition
Peficitinib is characterized as a pan-JAK inhibitor, demonstrating inhibitory activity against all four members of the JAK family.[2][5] However, in vitro kinase assays reveal a moderate selectivity for JAK3.[2][6] The half-maximal inhibitory concentrations (IC50) from these assays quantify the potency of peficitinib against each kinase.
| Target Kinase | IC50 (nM) | References |
| JAK1 | 3.9 - 4.0 | [5][6][7] |
| JAK2 | 5.0 | [5][6][7] |
| JAK3 | 0.7 - 0.71 | [5][6][7] |
| Tyk2 | 4.8 - 5.0 | [5][6][7] |
Downstream Cellular Effects
The inhibition of JAK enzymes by peficitinib translates into measurable effects on downstream cellular processes. In a cellular context, peficitinib has been shown to inhibit the phosphorylation of STAT proteins, such as STAT5, in a concentration-dependent manner following cytokine stimulation (e.g., with IL-2).[3][7] This action confirms that the drug effectively blocks the signaling cascade within the cell.[2] Consequently, peficitinib potently suppresses the IL-2-induced proliferation of human T cells, a critical event in the inflammatory autoimmune response.[3][7]
Experimental Protocols
The characterization of peficitinib's mechanism of action relies on a series of established in vitro and cellular assays.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity and selectivity of peficitinib against isolated JAK enzymes.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are used. A generic tyrosine kinase substrate peptide is prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP at or near its Michaelis-Menten constant (Km) to ensure competitive binding conditions.[7]
-
Inhibition Assay: A range of peficitinib concentrations is pre-incubated with the JAK enzyme. The kinase reaction is initiated by adding the ATP and substrate mixture.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based detection.
-
Data Analysis: The percentage of inhibition at each peficitinib concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cellular Phospho-STAT Inhibition Assay
-
Objective: To confirm that peficitinib inhibits JAK activity within a cellular environment by measuring the phosphorylation of downstream STAT proteins.[2]
-
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human whole blood cells or isolated immune cells) is cultured.[8] Cells are pre-incubated with various concentrations of peficitinib or a vehicle control.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 or IL-6) to activate a particular JAK-STAT pathway. For example, IL-2 stimulation is used to induce STAT5 phosphorylation.[3][8]
-
Cell Lysis: Following stimulation, the reaction is stopped, and the cells are lysed to release intracellular proteins.[2]
-
Detection and Quantification: The levels of phosphorylated STAT (p-STAT) and total STAT are measured. This is commonly performed using Western Blotting or flow cytometry with phospho-specific antibodies. The intensity of the p-STAT signal is quantified to determine the extent of inhibition at each drug concentration.[2]
-
T-Cell Proliferation Assay (CFSE-Based)
-
Objective: To measure the functional consequence of JAK inhibition on immune cell proliferation.
-
Methodology:
-
PBMC Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[9]
-
CFSE Staining: Isolated PBMCs are stained with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is evenly distributed between daughter cells upon cell division.[9]
-
Cell Seeding and Treatment: CFSE-labeled cells are seeded in culture plates. Varying concentrations of peficitinib hydrochloride are added to the wells.[9]
-
Stimulation: T-cell proliferation is induced using either anti-CD3 and anti-CD28 antibodies or a cytokine like recombinant human IL-2.[9]
-
Incubation: The culture plate is incubated for 3-5 days to allow for cell division.[9]
-
Flow Cytometry Analysis: Cells are harvested and analyzed by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferated cells is calculated to determine the inhibitory effect of peficitinib.[9]
-
Conclusion
This compound is a potent, orally administered pan-JAK inhibitor with moderate selectivity for JAK3.[2][6] Its core mechanism of action is the comprehensive inhibition of the JAK-STAT signaling pathway, a central node for inflammatory cytokine signaling.[2][4] By blocking the phosphorylation and activation of STAT proteins, peficitinib effectively downregulates the transcription of genes involved in the inflammatory cascade that drives rheumatoid arthritis. This mechanism has been substantiated through in vitro kinase assays, cellular signaling studies, and functional immune cell assays, confirming its role as a targeted therapy for autoimmune diseases.
References
- 1. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Peficitinib Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) hydrochloride, formerly known as ASP015K, is an orally administered pan-Janus kinase (JAK) inhibitor developed by Astellas Pharma.[1] It has been approved in Japan for the treatment of rheumatoid arthritis (RA), particularly for patients with an inadequate response to conventional therapies.[1][2] Peficitinib modulates inflammatory responses by inhibiting the JAK-STAT signaling pathway, a crucial mediator of cytokine signaling. This technical guide provides a comprehensive overview of the discovery, a detailed account of the synthetic route, in-depth experimental protocols for its biological evaluation, and a summary of its clinical and pharmacokinetic data.
Discovery and Development
Peficitinib was identified as a novel and potent JAK inhibitor with moderate selectivity for JAK3 over JAK1, JAK2, and TYK2 in enzymatic assays.[3] Its development was driven by the need for effective oral therapies for autoimmune diseases like rheumatoid arthritis. The core structure of peficitinib is a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, which forms key hydrogen bonds with the hinge region of the ATP-binding pocket of JAKs.[3]
Mechanism of Action: Pan-JAK Inhibition
Peficitinib exerts its therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1] These enzymes are critical for the intracellular signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[1] By blocking the JAK-STAT pathway, peficitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
// Nodes Cytokine [label="Pro-inflammatory\nCytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peficitinib [label="Peficitinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT\n(Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Inflammatory Mediators)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; Peficitinib -> JAK [label="Inhibits", color="#EA4335", style=bold]; STAT -> pSTAT [label="Dimerizes"]; pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene; }
Figure 1: Peficitinib's Mechanism of Action on the JAK-STAT Pathway.
Chemical Synthesis
The synthesis of peficitinib hydrochloride is a seven-step linear process that begins with the commercially available starting material, 4-chloro-7-azaindole (B22810).[4]
A [label="4-chloro-7-azaindole"]; B [label="N-protection\n(TIPSCl)"]; C [label="Directed lithiation and\nethyl chloroformate quench"]; D [label="Deprotection\n(TBAF)"]; E [label="Ester hydrolysis"]; F [label="Amide formation"]; G [label="Nucleophilic aromatic\nsubstitution with\ntrans-4-aminoadamantan-1-ol"]; H [label="Salt formation\n(HCl)"]; I [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
Figure 2: Synthetic Workflow for this compound.
Detailed Experimental Protocol for Synthesis
While specific, industrial-scale reaction conditions are proprietary, the following protocol outlines the key transformations based on available literature.[4][5] Optimization of each step would be required for laboratory-scale synthesis.
Step 1: N-protection of 4-chloro-7-azaindole
-
Reactants: 4-chloro-7-azaindole, triisopropylsilyl chloride (TIPSCl).
-
Procedure: The nitrogen of the pyrrole (B145914) ring in 4-chloro-7-azaindole is protected using TIPSCl in the presence of a suitable base (e.g., sodium hydride) and solvent (e.g., dichloromethane). This protection is crucial for directing the subsequent lithiation to the C-5 position.[4]
Step 2: Directed lithiation and ethyl chloroformate quench
-
Reactants: N-protected 4-chloro-7-azaindole, sec-butyllithium (B1581126) (sec-BuLi), ethyl chloroformate.
-
Procedure: The TIPS-protected intermediate is treated with sec-BuLi at low temperature in an ethereal solvent (e.g., tetrahydrofuran). The bulky TIPS group directs the lithiation to the C-5 position. The resulting lithiated species is then quenched with ethyl chloroformate to introduce an ethyl ester group at the C-5 position.[4]
Step 3: Deprotection
-
Reactant: Tetrabutylammonium fluoride (B91410) (TBAF).
-
Procedure: The TIPS protecting group is removed using TBAF in a solvent such as tetrahydrofuran (B95107) to yield the C-5 substituted ethyl ester of 7-azaindole.[4]
Step 4: Ester hydrolysis
-
Procedure: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a mixture of water and an alcohol.
Step 5: Amide formation
-
Procedure: The carboxylic acid is converted to the primary amide. This can be achieved by first activating the carboxylic acid (e.g., with carbonyldiimidazole) and then treating it with aqueous ammonia.
Step 6: Nucleophilic Aromatic Substitution
-
Reactants: The C-5 amide of 4-chloro-7-azaindole and trans-4-aminoadamantan-1-ol.
-
Procedure: The chloro group at the C-4 position is displaced by the amino group of trans-4-aminoadamantan-1-ol. This reaction is typically carried out at elevated temperatures.[5]
Step 7: Salt Formation
-
Reactant: Hydrochloric acid.
-
Procedure: The peficitinib free base is treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which can then be isolated and purified by crystallization.[4]
Data Presentation
In Vitro Inhibitory Activity
The inhibitory potency of peficitinib against the individual JAK enzymes has been quantified through in vitro kinase assays.[4][6]
| Enzyme | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
| Table 1: Peficitinib In Vitro Inhibitory Activity against JAK Enzymes.[4][6] |
Cellular Activity
| Cell Type | Stimulation | Assay Endpoint | Effective Concentration (IC50) |
| Rat Splenocytes | IL-2 | Proliferation | 10 nM[1] |
| Human T-cells | IL-2 | Proliferation | Concentration-dependent inhibition[1] |
| Rat Whole Blood | IL-2 | STAT5 Phosphorylation | 124 nM |
| Human Lymphocytes | IL-2 | STAT5 Phosphorylation | 127 nM |
| Table 2: Peficitinib Cellular Activity. |
Pharmacokinetic Parameters in Healthy Chinese Subjects (Single Dose)
| Dose | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 50 mg | 123.8 ± 30.0 | 1.0 (1.0-1.5) | 733.8 ± 179.9 | 7.4 ± 1.5 |
| 100 mg | 237.5 ± 50.8 | 1.5 (1.0-1.5) | 1656.7 ± 349.8 | 9.9 ± 3.4 |
| 150 mg | 400.8 ± 155.0 | 1.0 (0.5-1.5) | 2900.8 ± 1120.0 | 13.0 ± 5.0 |
| Table 3: Pharmacokinetic Parameters of Peficitinib in Healthy Chinese Subjects Following a Single Oral Dose.[7][8][9] Data are presented as mean ± standard deviation, except for tmax which is median (range). |
Phase 3 Clinical Trial Efficacy Data (RAJ4 Study)
| Outcome | Placebo (n=170) | Peficitinib 100 mg (n=174) | Peficitinib 150 mg (n=174) |
| ACR20 Response at Week 12 (%) | 21.8 | 58.6 | 64.4 |
| ACR50 Response at Week 12 (%) | 8.2 | 34.5 | 40.2 |
| ACR70 Response at Week 12 (%) | 2.9 | 14.4 | 18.4 |
| Change in mTSS at Week 28 | 3.37 | 1.62 | 1.03 |
| Table 4: Key Efficacy Outcomes from the RAJ4 Phase 3 Clinical Trial in Patients with Rheumatoid Arthritis and an Inadequate Response to Methotrexate.[10][11][12] *p<0.001 vs. placebo. |
Experimental Protocols
JAK Kinase Enzymatic Assay
This protocol outlines a method to determine the in vitro inhibitory activity of peficitinib against purified JAK enzymes.
A [label="Prepare Peficitinib dilutions"]; B [label="Add JAK enzyme and substrate\nto 96-well plate"]; C [label="Add Peficitinib dilutions"]; D [label="Initiate reaction with ATP"]; E [label="Incubate"]; F [label="Stop reaction and measure\nkinase activity"]; G [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C; B -> C; C -> D -> E -> F -> G; }
Figure 3: Experimental Workflow for JAK Kinase Enzymatic Assay.
-
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, or Tyk2 enzyme.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
Substrate peptide (e.g., Biotin-Lyn-Substrate-2 or Biotin-IRS-Substrate).
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the peficitinib dilutions or controls.
-
Add the purified JAK enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.
-
Prepare a master mix of ATP and substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using a suitable kinase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each peficitinib concentration and determine the IC50 value using a suitable data analysis software.
-
IL-2 Induced STAT5 Phosphorylation Assay (Flow Cytometry)
This protocol describes a method to assess the inhibitory effect of peficitinib on IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Human whole blood or isolated PBMCs.
-
Recombinant human IL-2.
-
This compound stock solution (in DMSO).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated anti-pSTAT5 (Tyr694) antibody (e.g., clone SRBCZX).[13]
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4).
-
Flow cytometer.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend cells in culture medium and plate in a 96-well plate.
-
Prepare serial dilutions of peficitinib and add to the cells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with peficitinib for 1-2 hours at 37°C.
-
Stimulate the cells with IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Immediately fix the cells by adding a fixation buffer.
-
Permeabilize the cells by adding a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and pSTAT5.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer, gating on the lymphocyte population of interest (e.g., CD4+ T cells).
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Calculate the percentage of inhibition of STAT5 phosphorylation and determine the IC50 value.
-
T-Cell Proliferation Assay (CFSE Staining)
This protocol details a method to assess T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[1]
-
Materials:
-
Isolated Human PBMCs.
-
This compound stock solution (in DMSO).
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit).
-
Anti-CD3 antibody (plate-bound).
-
Anti-CD28 antibody (soluble).
-
Complete RPMI-1640 medium.
-
96-well flat-bottom culture plates.
-
Flow cytometer.
-
-
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium. Add the cell suspension to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well. Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL. Add varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells from the wells. Stain with fluorescently labeled antibodies against T-cell markers such as CD4 and CD8. Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Conclusion
This compound is a potent, orally administered pan-JAK inhibitor that has demonstrated significant efficacy in the treatment of rheumatoid arthritis. Its discovery and development have been guided by a thorough understanding of the role of the JAK-STAT signaling pathway in autoimmune diseases. The chemical synthesis of peficitinib is a well-defined, multi-step process. This technical guide provides a comprehensive overview of the key data and methodologies associated with peficitinib, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 6. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Efficacy and Safety of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis and an Inadequate Response to Methotrexate: Results of a Phase III Randomised, Double-Blind, Placebo-Controlled Trial (RAJ4) in Japan - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
Peficitinib Hydrochloride for Rheumatoid Arthritis Research: A Technical Guide
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation, which can lead to progressive joint destruction and disability.[1] The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines that signal through intracellular pathways.[2][3] A critical signaling cascade implicated in RA is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[2][4] Peficitinib (B612040) (formerly known as ASP015K) is an orally bioavailable, small molecule pan-JAK inhibitor developed for the treatment of RA.[5] It has been approved for use in Japan and Korea for patients with an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs).[6][1] This guide provides an in-depth technical overview of peficitinib hydrochloride for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][7] These enzymes are crucial for transducing signals from a wide array of cytokine and growth factor receptors involved in immunity and inflammation.[8][9] In RA, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and interferons bind to their respective receptors, leading to the activation of associated JAKs.[4][10] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[9][10] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory response.[9][10]
Peficitinib exerts its therapeutic effect by inhibiting the activity of these JAK enzymes.[9] It is classified as a pan-JAK inhibitor, demonstrating potent inhibition across the JAK family.[11][12] By blocking JAK activity, peficitinib prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade that perpetuates the inflammatory processes in RA.[7][8] This leads to a reduction in the production of inflammatory mediators and a decrease in immune cell activation.[5][13]
Table 1: In Vitro Kinase Inhibitory Activity of Peficitinib
| Janus Kinase (JAK) Isoform | IC50 (nM) |
|---|---|
| JAK1 | 3.9 - 4.0 |
| JAK2 | 5.0 |
| JAK3 | 0.7 - 0.71 |
| TYK2 | 4.8 - 5.0 |
Data sourced from in vitro kinase assays.[7][11][12]
Pharmacokinetics
Peficitinib is rapidly absorbed following oral administration.[14][15] Pharmacokinetic parameters have been evaluated in healthy subjects and patients with RA. Studies in healthy Chinese subjects showed dose-proportional increases in maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) with minimal drug accumulation after multiple doses.[14][15] The presence of renal impairment did not significantly alter the pharmacokinetics of a single dose of peficitinib, suggesting that dose adjustments may not be necessary for patients with mild to severe renal insufficiency.[16]
Table 2: Single-Dose Pharmacokinetic Parameters of Peficitinib in Healthy Subjects (Fasted State)
| Dose | Tmax (median, h) | Cmax (mean, ng/mL) | AUCinf (mean, ng·h/mL) | t1/2 (mean, h) |
|---|---|---|---|---|
| 50 mg | 1.0 - 1.5 | Data Varies by Study | Data Varies by Study | 7.4 - 13.0 |
| 100 mg | 1.0 - 1.5 | Data Varies by Study | Data Varies by Study | 7.4 - 13.0 |
| 150 mg | 1.0 - 1.5 | Data Varies by Study | Data Varies by Study | 7.4 - 13.0 |
Data compiled from studies in healthy Chinese subjects.[14][15][17] Tmax and t1/2 ranges cover all tested doses.
Experimental Protocols
This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of peficitinib against JAK enzymes.
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a poly-Glu-Tyr peptide); 96-well plates; kinase buffer; test compound (peficitinib) at various concentrations; detection antibody (e.g., anti-phosphotyrosine antibody); and a suitable plate reader.
-
Procedure: a. Prepare serial dilutions of peficitinib in the appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase buffer, the specific JAK enzyme, and the substrate peptide. c. Add the diluted peficitinib or vehicle control to the wells. d. Initiate the kinase reaction by adding a solution of ATP (at or near its Km concentration for the specific enzyme). e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phosphotyrosine-specific antibody or a radiometric assay measuring incorporation of ³²P-ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the peficitinib concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
This protocol describes how to measure the effect of peficitinib on cytokine-induced STAT phosphorylation in cells.
-
Cell Culture: Culture a relevant cell line (e.g., human T-cells or fibroblast-like synoviocytes from RA patients) in appropriate media.[7][13]
-
Procedure: a. Seed cells in multi-well plates and allow them to adhere or stabilize. b. Starve the cells of serum for several hours to reduce basal signaling. c. Pre-treat the cells with various concentrations of peficitinib or vehicle control for 1-2 hours. d. Stimulate the cells with a specific cytokine (e.g., IL-2 or IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[9][18] e. Immediately lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors. f. Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3 or anti-phospho-STAT5).[7][18] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal for each sample.
Clinical Efficacy in Rheumatoid Arthritis
Peficitinib has demonstrated clinical efficacy in Phase 2b and Phase 3 trials, primarily conducted in Asian patient populations with RA who had an inadequate response to conventional DMARDs like methotrexate (B535133) (MTX).[6][1] The primary endpoint in these studies was typically the American College of Rheumatology 20% improvement criteria (ACR20) response rate at Week 12.
Table 3: Summary of Efficacy from Key Peficitinib Clinical Trials
| Trial | Patient Population | Treatment Arms (Once Daily) | ACR20 at Week 12 (%) | ACR50 at Week 12 (%) | ACR70 at Week 12 (%) | Change in mTSS |
|---|---|---|---|---|---|---|
| RAJ1 (Phase 2b) | DMARD-IR (Monotherapy) | Placebo | 10.7 | - | - | - |
| Peficitinib 50 mg | 31.6 | - | - | - | ||
| Peficitinib 100 mg | 54.5 | - | - | - | ||
| Peficitinib 150 mg | 65.5 | - | - | - | ||
| RAJ3 (Phase 3) | DMARD-IR | Placebo | 30.7 | 13.9 | 6.0 | - |
| Peficitinib 100 mg | 57.7 | 35.8 | 15.6 | - | ||
| Peficitinib 150 mg | 74.5 | 48.6 | 24.3 | - | ||
| RAJ4 (Phase 3) | MTX-IR | Placebo + MTX | 21.8 | 10.9 | 4.5 | 3.4 (at Wk 28) |
| Peficitinib 100 mg + MTX | 58.6 | 35.5 | 16.4 | 1.6 (at Wk 28) | ||
| Peficitinib 150 mg + MTX | 64.4 | 40.0 | 20.9 | 1.0 (at Wk 28) |
Data compiled from published clinical trial results.[1][11] mTSS = modified Total Sharp Score.
In the RAJ3 and RAJ4 trials, both the 100 mg and 150 mg doses of peficitinib resulted in statistically significant improvements in ACR20/50/70 response rates compared to placebo at week 12.[11][19] Furthermore, the RAJ4 study demonstrated that peficitinib significantly inhibited the progression of structural joint damage, as measured by the change in the modified Total Sharp Score (mTSS).[11]
Safety and Tolerability
The safety profile of peficitinib has been evaluated in clinical trials and long-term extension studies.[20][21] Treatment is generally well-tolerated.[1] The most frequently reported treatment-emergent adverse events (TEAEs) are consistent with those observed for other JAK inhibitors.
Table 4: Summary of Common and Serious Adverse Events (Long-Term Extension Study)
| Adverse Event Category | Incidence Rate (%) |
|---|---|
| Any Treatment-Emergent AE (TEAE) | 94.4 |
| Most Common TEAEs: | |
| Nasopharyngitis | 47.0 |
| Herpes Zoster | 17.3 |
| Rheumatoid Arthritis (Flare) | 16.1 |
| Serious Adverse Events (SAEs) | 23.6 |
Data from a long-term extension study with a mean treatment duration of 32.0 months (N=843).[20]
An increased incidence of herpes zoster infection is a known class effect of JAK inhibitors, and this was also observed with peficitinib.[6][20] Most adverse events reported were mild to moderate in severity.[20]
Conclusion
This compound is a pan-JAK inhibitor that effectively blocks the JAK-STAT signaling pathway, a key driver of inflammation in rheumatoid arthritis. Through extensive preclinical and clinical research, it has demonstrated significant efficacy in reducing the signs and symptoms of RA and inhibiting structural joint damage in patients with an inadequate response to conventional therapies.[11] Its oral administration and generally manageable safety profile, which is consistent with the JAK inhibitor class, make it a valuable therapeutic option.[5] Further research and post-launch monitoring will continue to define its long-term effectiveness and safety, particularly in diverse patient populations.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 4. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]
- 6. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. jrheum.org [jrheum.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Safety of Single and Multiple Doses of Peficitinib (ASP015K) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Safety of Single and Multiple Doses of Peficitinib (ASP015K) in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two-Year Safety and Effectiveness of Peficitinib in Moderate-To-Severe Rheumatoid Arthritis: A Phase IIb, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Peficitinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) hydrochloride, formerly known as ASP015K, is an orally bioavailable, small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] Developed as a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), it has been approved in several countries for the treatment of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation.[3][4] Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 - Tyk2) to modulate the signaling of a broad range of pro-inflammatory cytokines implicated in the pathophysiology of autoimmune and inflammatory diseases.[1][5] This guide provides a comprehensive overview of the preclinical data for peficitinib, detailing its mechanism of action, in vitro and in vivo pharmacology, and key experimental methodologies.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
Peficitinib exerts its therapeutic effects by potently inhibiting the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[4] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for numerous cytokines and growth factors that are pivotal in immune response and inflammation.[4][6]
The process begins when a cytokine binds to its cell surface receptor, activating receptor-associated JAKs.[3] These activated JAKs then phosphorylate STAT proteins.[3] The phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which promote inflammation.[3][4]
Peficitinib competitively binds to the ATP-binding site of JAKs, inhibiting their kinase activity.[3] This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling of various pro-inflammatory cytokines and interrupting the inflammatory cascade.[4][7]
In Vitro Pharmacology
The in vitro activity of peficitinib has been characterized through various enzymatic and cellular assays to determine its potency and selectivity.
Enzymatic Inhibition
Peficitinib is a potent inhibitor of all four members of the JAK family, with moderate selectivity for JAK3.[1][4] The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Kinase | IC₅₀ (nM) |
| JAK1 | 3.9[1][5][8][9] |
| JAK2 | 5.0[1][5][9] |
| JAK3 | 0.7 - 0.71[5][8][9] |
| Tyk2 | 4.8[5][9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of peficitinib on the kinase activity of isolated JAK enzymes.[2]
-
Objective: To quantify the concentration of peficitinib required to inhibit 50% of the enzymatic activity (IC₅₀) for each JAK isoform.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.
-
ATP and a suitable peptide substrate.
-
Peficitinib hydrochloride dissolved in DMSO.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay system or similar luminescence-based detection reagent.
-
96-well or 384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of peficitinib in DMSO, followed by further dilution in the kinase assay buffer.
-
Add the JAK enzyme, the peptide substrate, and the peficitinib dilutions (or vehicle control) to the wells of the plate.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The light signal is proportional to the amount of ADP, and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the peficitinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Functional Activity
Consistent with its enzymatic inhibition, peficitinib demonstrates functional activity in cellular assays by blocking cytokine-induced signaling and proliferation.
| Cellular Assay | Cell Type | Stimulus | Endpoint | IC₅₀ (nM) |
| T-cell Proliferation | - | IL-2 | Proliferation | 10[9] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 | 124[9] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 | 127[9] |
Peficitinib inhibits IL-2-dependent T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner.[6][8][9] This confirms its ability to interrupt the JAK-STAT pathway within a cellular context, leading to a functional immunomodulatory effect.[1][8]
Experimental Protocol: Cellular Phospho-STAT Inhibition Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells, confirming the on-target activity of the compound.[2]
-
Objective: To determine peficitinib's ability to inhibit JAK activity within cells by measuring the phosphorylation of downstream STAT proteins.
-
Materials:
-
Cells of interest (e.g., primary T-cells, human peripheral blood mononuclear cells).
-
Appropriate cytokine for stimulation (e.g., IL-2, IL-6).
-
This compound.
-
Cell culture media and buffers.
-
Fixation and permeabilization buffers.
-
Fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Isolate and prepare the cells of interest. Culture cells in cytokine-free media to reduce baseline signaling.
-
Pre-incubate the cells with various concentrations of peficitinib or a vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.
-
Immediately stop the stimulation by fixing the cells with a fixation buffer.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently-labeled antibody against the phosphorylated STAT protein of interest.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of STAT phosphorylation.
-
Determine the IC₅₀ value by plotting the MFI against the peficitinib concentration.
-
In Vivo Pharmacology
The efficacy of peficitinib has been demonstrated in a well-established preclinical model for rheumatoid arthritis.
Rat Adjuvant-Induced Arthritis (AIA) Model
In the rat AIA model, oral administration of peficitinib resulted in a dose-dependent reduction in paw swelling and bone destruction.[1][8] Efficacy was demonstrated in both prophylactic and therapeutic dosing regimens.[6][8] These findings highlight the in vivo anti-inflammatory and disease-modifying potential of the compound.[1][8] One study comparing peficitinib (10 mg/kg) and tofacitinib (B832) (3 mg/kg) found they demonstrated comparable efficacy in attenuating arthritis score, paw swelling, and pain threshold.[10]
Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model
-
Objective: To evaluate the in vivo efficacy of peficitinib in a model that mimics the inflammatory and destructive joint pathology of human rheumatoid arthritis.
-
Animal Model: Typically Lewis rats are used.
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.
-
Treatment Regimens:
-
Prophylactic: Peficitinib administration starts on the day of or shortly after adjuvant injection and continues for the duration of the study (e.g., 24 days).
-
Therapeutic: Peficitinib administration begins after the onset of clinical signs of arthritis (e.g., day 10-14 post-induction).
-
-
Administration: Peficitinib is administered orally (p.o.) once daily at various doses (e.g., 1-30 mg/kg).[9][10]
-
Efficacy Endpoints:
-
Paw Swelling: Measured periodically using a plethysmometer.
-
Arthritis Score: Clinical scoring of erythema and swelling in multiple joints.
-
Body Weight: Monitored as an indicator of general health.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Bone Mineral Density: Can be assessed to quantify bone loss.
-
Preclinical Pharmacokinetics and Safety
Pharmacokinetics
Pharmacokinetic studies in healthy subjects have shown that peficitinib is rapidly absorbed.[11]
| Species | Dose | Tmax (median) | t1/2 (mean) | Key Finding |
| Healthy Chinese Subjects | 50, 100, 150 mg (single dose) | 1.0 - 1.5 h | 7.4 - 13.0 h | Dose-proportional increases in Cmax and AUC were observed.[12] |
| Healthy Subjects | 3 - 300 mg (single dose) | 1.0 - 1.8 h | 2.8 - 12.9 h | Food increased AUC by 27%.[13][14] |
Safety and Toxicology
In preclinical and early clinical studies, the most common adverse events observed were neutropenia, headache, and abdominal pain.[13] Safety findings at pharmacologically effective doses supported further clinical development.[13] Long-term extension studies in humans have noted herpes zoster-related disease as an adverse event of special interest, which is in line with other JAK inhibitors.[15]
Conclusion
Preclinical studies demonstrate that this compound is a potent, orally active pan-JAK inhibitor.[3][5] It effectively blocks the JAK-STAT signaling pathway, a central node for inflammatory cytokine signaling, leading to the inhibition of inflammatory responses in both in vitro cellular systems and in vivo models of rheumatoid arthritis.[4][8] The compound shows dose-dependent efficacy in reducing inflammation and joint destruction in animal models, providing a strong rationale for its development and use in the treatment of autoimmune conditions like rheumatoid arthritis.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 8. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, Pharmacodynamics, and Safety of ASP015K (Peficitinib), a New Janus Kinase Inhibitor, in Healthy Subjects [pubmed.ncbi.nlm.nih.gov]
- 14. The Bioequivalence of Two Peficitinib Formulations, and the Effect of Food on the Pharmacokinetics of Peficitinib: Two‐Way Crossover Studies of a Single Dose of 150 mg Peficitinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib Hydrochloride: A Deep Dive into JAK-STAT Signaling Pathway Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Peficitinib (B612040) hydrochloride, a novel oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis.[1] Its mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] This technical guide provides a comprehensive exploration of peficitinib's interaction with the JAK-STAT pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling cascade that transduces extracellular signals from cytokines and growth factors into the transcriptional regulation of target genes.[1] This pathway plays a pivotal role in mediating immune cell development, activation, and function. The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate gene expression, often promoting inflammation.[1]
Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family.[1][3] By binding to the ATP-binding site of JAKs, peficitinib competitively inhibits their kinase activity, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[1] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and other mediators, ultimately dampening the inflammatory response.[1][2]
Quantitative Data: In Vitro Inhibitory Activity
Peficitinib has been characterized as a potent inhibitor of the JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[4] Enzymatic assays have demonstrated its inhibitory activity across the JAK family, with moderate selectivity for JAK3.[4][5] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Enzyme | IC50 (nM) |
| JAK1 | 3.9[5][6][7] |
| JAK2 | 5.0[5][6][7] |
| JAK3 | 0.7 - 0.71[5][6][7] |
| Tyk2 | 4.8[5][6][7] |
Furthermore, the functional consequence of JAK inhibition is evident in cellular assays. Peficitinib inhibits IL-2-induced T cell proliferation in a concentration-dependent manner with an IC50 of 10 nM.[6][8] It also inhibits IL-2-induced STAT5 phosphorylation in rat and human whole blood with IC50 values of 124 nM and 127 nM, respectively.[6][8]
Experimental Protocols
The mechanism of action of peficitinib has been elucidated through a series of in vitro and in vivo experiments. Below are the methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of peficitinib against each JAK family enzyme.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes were utilized.[4]
-
A suitable peptide substrate and ATP are prepared in a reaction buffer.
-
Peficitinib is serially diluted to a range of concentrations.
-
The kinase reaction is initiated by adding the JAK enzyme to the mixture of substrate, ATP, and varying concentrations of peficitinib.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the peficitinib concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: STAT Phosphorylation
Objective: To assess the inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Human or rat whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.[6][8]
-
Cells are pre-incubated with varying concentrations of peficitinib.
-
Cytokine stimulation (e.g., IL-2, IL-6) is performed to induce JAK-STAT signaling.[9]
-
After a short incubation period, cells are fixed and permeabilized to allow for intracellular staining.
-
Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., phospho-STAT5).
-
The level of STAT phosphorylation is quantified on a per-cell basis using flow cytometry.
-
The IC50 value for the inhibition of STAT phosphorylation is determined by analyzing the dose-response curve.
T-Cell Proliferation Assay
Objective: To evaluate the impact of peficitinib on T-cell proliferation, a key downstream event of JAK-STAT signaling.
Methodology:
-
Human or rat T-cells are isolated and cultured.
-
Cells are stimulated to proliferate using a mitogen such as Interleukin-2 (IL-2).[6]
-
The stimulated cells are treated with a range of peficitinib concentrations.
-
After an incubation period of several days, cell proliferation is assessed using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).
-
The IC50 for the inhibition of T-cell proliferation is calculated from the dose-response data.
Downstream Consequences of JAK-STAT Inhibition
The inhibition of the JAK-STAT pathway by peficitinib has significant downstream consequences on the inflammatory milieu, particularly within the synovial environment of rheumatoid arthritis patients.[1]
Modulation of Gene Expression: By blocking this pathway, peficitinib alters the expression profile of genes involved in inflammation, immune cell proliferation, and matrix degradation. While comprehensive gene expression analyses specific to peficitinib are still emerging, studies with other JAK inhibitors in RA have shown downregulation of genes encoding for various cytokines, chemokines, and matrix metalloproteinases (MMPs) in synovial tissue.[1]
Suppression of Inflammatory Mediators: Studies on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) have demonstrated that peficitinib effectively suppresses the production of key inflammatory mediators.[9] This includes the suppression of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Vascular Endothelial Growth Factor (VEGF).[1] MCP-1 is a potent chemokine responsible for recruiting monocytes to sites of inflammation, while VEGF is a key driver of angiogenesis, a process that contributes to pannus formation and joint destruction in RA.[1] By inhibiting the production of these molecules, peficitinib can disrupt the positive feedback loops that perpetuate chronic inflammation.[1]
Clinical Significance
Clinical trials have demonstrated the efficacy and safety of peficitinib in patients with moderate to severe rheumatoid arthritis.[5][10] In phase IIb and III trials, peficitinib, administered as monotherapy or in combination with methotrexate, showed statistically significant improvements in American College of Rheumatology (ACR) response rates compared to placebo.[5][11][12] The clinical improvements and prevention of joint destruction were observed at doses of 100 mg and 150 mg once daily.[10][11] The safety profile of peficitinib is generally comparable to other JAK inhibitors, with an increased incidence of herpes zoster-related disease being a notable adverse event.[10][11]
Conclusion
Peficitinib hydrochloride is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effect by directly targeting the JAK-STAT signaling pathway.[1] Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis.[1] The quantitative data on its inhibitory activity, coupled with a clear understanding of its mechanism of action, provide a strong rationale for its use in the treatment of autoimmune and inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
Peficitinib Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib, also known as ASP015K and JNJ-54781532, is a novel, orally bioavailable small molecule that functions as a Janus kinase (JAK) inhibitor.[1][2] It is under investigation for the treatment of various autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and organ transplant rejection. Peficitinib modulates the immune response by inhibiting the JAK-STAT signaling pathway, a critical cascade in cellular responses to a wide array of cytokines and growth factors. This document provides a detailed technical overview of the chemical structure, physicochemical properties, and in vitro pharmacological profile of Peficitinib hydrochloride.
Chemical Structure and Identifiers
This compound possesses a unique structure featuring a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core linked to a hydroxyadamantyl group.
Table 1: Chemical Identifiers of Peficitinib
| Identifier | Value |
| IUPAC Name | 4-[((1S,3R)-5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide hydrochloride |
| CAS Number | 944118-01-8 (free base) |
| Molecular Formula | C₁₈H₂₂N₄O₂ · HCl |
| SMILES | NC(=O)c1cnc2[nH]ccc2c1NC1[C@H]2CC3C[C@@H]1CC(O)(C3)C2.Cl |
| InChI Key | DREIJXJRTLTGJC-UHFFFAOYSA-N (free base) |
Physicochemical Properties
This compound is a crystalline solid.[3] A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 362.89 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | [3] |
| Storage | Store at -20°C. | [5] |
Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
Peficitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and Tyk2). These non-receptor tyrosine kinases are essential for signal transduction initiated by cytokine binding to their cognate receptors. Upon cytokine binding, JAKs are activated and phosphorylate the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. By inhibiting JAKs, Peficitinib effectively blocks this signaling cascade, thereby downregulating the inflammatory response.
In Vitro Pharmacological Profile
Peficitinib has been demonstrated to be a potent inhibitor of the JAK family of enzymes.
Table 3: In Vitro Inhibitory Activity of Peficitinib
| Target | Assay Type | IC₅₀ (nM) | Reference |
| JAK1 | Enzyme Assay | 3.9 | [1] |
| JAK2 | Enzyme Assay | 5.0 | [1] |
| JAK3 | Enzyme Assay | 0.7 | [1] |
| Tyk2 | Enzyme Assay | 4.8 | [1] |
| IL-2-induced T-cell Proliferation | Cell-based Assay | 18 | [1] |
| IL-2-induced STAT5 Phosphorylation (Human whole blood) | Cell-based Assay | 127 | [1] |
| IL-2-induced STAT5 Phosphorylation (Rat whole blood) | Cell-based Assay | 124 | [1] |
Experimental Protocols
JAK Enzymatic Assay
This protocol outlines a method for determining the in vitro inhibitory activity of Peficitinib against JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Biotinylated peptide substrate (e.g., Biotin-Lyn-Substrate-2 for JAK1/2/3, Biotin-IRS1-Substrate for Tyk2)
-
ATP
-
Assay Buffer (e.g., 15 mM Tris-HCl, pH 7.5, 0.01% Tween 20, 2 mM DTT, 10 mM MgCl₂)
-
This compound
-
DMSO
-
Streptavidin-coated microplates
-
HRP-conjugated anti-phosphotyrosine antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted Peficitinib or DMSO (vehicle control) to the wells of a streptavidin-coated microplate.
-
Add the reaction mixture containing the respective JAK enzyme, biotinylated peptide substrate, and assay buffer to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km for each enzyme (e.g., 200 µM for JAK1, 10 µM for JAK2, 8 µM for JAK3, and 4 µM for Tyk2).[1]
-
Incubate the plate at room temperature for 1 hour.[1]
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each Peficitinib concentration and determine the IC₅₀ value.
Cellular Phospho-STAT Assay (Flow Cytometry)
This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in whole blood.
Materials:
-
Freshly collected human or rat whole blood (heparinized)
-
This compound
-
DMSO
-
Cytokine stimulant (e.g., IL-2)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated anti-phospho-STAT5 antibody
-
Flow cytometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted Peficitinib or DMSO (vehicle control) to aliquots of whole blood.
-
Incubate at 37°C for a specified time.
-
Stimulate the blood samples with a cytokine (e.g., IL-2) to induce STAT phosphorylation. Include an unstimulated control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding a fixation buffer to stop the reaction.
-
Lyse the red blood cells and permeabilize the remaining leukocytes with a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-phospho-STAT5 antibody.
-
Wash the cells and resuspend in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the lymphocyte population.
-
Calculate the percent inhibition of STAT5 phosphorylation for each Peficitinib concentration and determine the IC₅₀ value.
Conclusion
This compound is a potent pan-JAK inhibitor with a well-defined chemical structure and mechanism of action. Its ability to effectively block the JAK-STAT signaling pathway translates to significant immunomodulatory effects in vitro. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigations into its in vivo efficacy, safety profile, and clinical applications are ongoing.
References
An In-depth Technical Guide to the Core Mechanism of Action of ASP015K (Peficitinib)
For Researchers, Scientists, and Drug Development Professionals
ASP015K, also known as peficitinib (B612040), is an oral, once-daily Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis (RA). This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Pan-JAK Inhibition
Peficitinib functions as a pan-JAK inhibitor, targeting the Janus kinase family of enzymes, which are crucial for cytokine signaling involved in immune responses and inflammation.[1][2] The JAK family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4] Peficitinib inhibits the kinase activity of all four members, with a moderate selectivity for JAK3.[5][6]
The binding of cytokines to their receptors on the cell surface activates associated JAKs. This activation triggers a signaling cascade, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway.[4] By inhibiting JAKs, peficitinib blocks the phosphorylation and activation of STAT proteins, thereby modulating the transcription of genes involved in inflammation and immune cell function.[3][7]
The chemical structure of peficitinib features a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, which forms three hydrogen bonds with the hinge region of the ATP-binding pocket of the JAK enzymes.[5] Interestingly, the specific binding orientation of peficitinib differs among JAK1, JAK2, JAK3, and TYK2.[5] This interaction prevents the phosphorylation of STAT proteins, a critical step in the signaling cascade.[7]
Quantitative Analysis of JAK Inhibition
The inhibitory activity of peficitinib against the JAK family has been quantified through various in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against each JAK enzyme.
| JAK Isoform | IC50 (nM) |
| JAK1 | 3.9[3][6] |
| JAK2 | 5.0[3][6] |
| JAK3 | 0.7 - 0.71[3][6] |
| TYK2 | 4.8[3][6] |
Table 1: In vitro inhibitory activity of peficitinib against JAK enzymes.
Signaling Pathway
The canonical JAK-STAT signaling pathway, which is inhibited by peficitinib, is depicted below. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. Peficitinib's inhibition of JAKs disrupts this entire cascade.
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
Experimental Protocols
The following outlines the general methodologies used in the key experiments to characterize the mechanism of action of peficitinib.
In Vitro Enzyme Inhibition Assay:
-
Objective: To determine the inhibitory activity of peficitinib against JAK1, JAK2, JAK3, and TYK2.
-
Methodology:
-
Recombinant human JAK enzymes were used.
-
A specific peptide substrate for each enzyme was utilized.
-
The kinase reaction was initiated by the addition of ATP.
-
Peficitinib was added at various concentrations to determine its effect on enzyme activity.
-
The level of phosphorylated substrate was measured, typically using a fluorescence-based method or mass spectrometry.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Assays (STAT5 Phosphorylation):
-
Objective: To assess the functional inhibition of JAK signaling in a cellular context.
-
Methodology:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) were used.
-
Cells were stimulated with a cytokine known to signal through the JAK-STAT pathway (e.g., IL-2 for JAK1/3).
-
Peficitinib was pre-incubated with the cells at varying concentrations.
-
Following stimulation, cells were fixed and permeabilized.
-
The phosphorylation status of STAT5 (pSTAT5) was quantified using flow cytometry with a fluorescently labeled anti-pSTAT5 antibody.
-
The concentration-dependent inhibition of pSTAT5 was determined.
-
Experimental Workflow for STAT5 Phosphorylation Assay:
Caption: Workflow for assessing pSTAT5 inhibition by Peficitinib.
Clinical Efficacy in Rheumatoid Arthritis
Clinical trials have demonstrated the efficacy of peficitinib in patients with moderate to severe rheumatoid arthritis. The American College of Rheumatology (ACR) response rates are key measures of clinical improvement.
A Phase IIb study in Japanese patients with RA who were not on concomitant disease-modifying antirheumatic drug (DMARD) therapy showed a statistically significant dose-dependent increase in ACR20 response rates at week 12.[6]
| Treatment Group | ACR20 Response Rate (%) |
| Placebo | 10.7[6] |
| Peficitinib 25 mg | 23.6[6] |
| Peficitinib 50 mg | 31.6[6] |
| Peficitinib 100 mg | 54.5[6] |
| Peficitinib 150 mg | 65.5[6] |
Table 2: ACR20 response rates at week 12 in a Phase IIb monotherapy study in Japan.[6]
Similarly, a Phase III trial (RAJ3) in patients with an inadequate response to conventional DMARDs showed significantly higher ACR20 response rates at week 12 for both 100 mg and 150 mg doses of peficitinib compared to placebo.[8]
| Treatment Group | ACR20 Response Rate (%) |
| Placebo | 30.7[8] |
| Peficitinib 100 mg | 57.7[8] |
| Peficitinib 150 mg | 74.5[8] |
Table 3: ACR20 response rates at week 12 in a Phase III study (RAJ3).[8]
Another Phase III trial (RAJ4) in Japanese patients with an inadequate response to methotrexate (B535133) also demonstrated significant efficacy.[9][10]
| Treatment Group | ACR20 Response Rate (%) at Week 12/ET |
| Placebo | 21.8[9] |
| Peficitinib 100 mg | 58.6[9] |
| Peficitinib 150 mg | 64.4[9] |
Table 4: ACR20 response rates at week 12/early termination in a Phase III study (RAJ4).[9]
Safety Profile
The most common treatment-emergent adverse events (TEAEs) observed in clinical trials include nasopharyngitis and herpes zoster.[1][6] Serious infections have been reported at a higher incidence with peficitinib compared to placebo.[2][11]
References
- 1. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis and an Inadequate Response to Methotrexate: Results of a Phase III Randomised, Double-Blind, Placebo-Controlled Trial (RAJ4) in Japan - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Efficacy and Safety of the Novel Oral Janus Kinase (JAK) Inhibitor, Peficitinib (ASP015K), in a Phase 3, Double-Blind, Placebo-Controlled, Randomized Study of Patients with RA Who Had an Inadequate Response to Dmards - ACR Meeting Abstracts [acrabstracts.org]
Peficitinib Hydrochloride for Inflammatory Bowel Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib hydrochloride (formerly ASP015K) is an orally administered, potent inhibitor of the Janus kinase (JAK) family of enzymes. While investigated for several autoimmune diseases, its application in Inflammatory Bowel Disease (IBD) has been a subject of targeted research. This technical guide provides a comprehensive overview of Peficitinib's core mechanism of action, a summary of key preclinical and clinical findings in the context of IBD, detailed experimental protocols, and pharmacokinetic data. The research indicates that while Peficitinib effectively modulates the JAK-STAT signaling pathway, its clinical development for Ulcerative Colitis (UC) was discontinued (B1498344) after a Phase 2b study did not meet its primary endpoint for a dose-response relationship, despite showing some evidence of efficacy at higher doses.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the Janus kinase family, including JAK1, JAK2, and JAK3, with moderate selectivity for JAK3.[1][2] The JAK-STAT signaling pathway is a critical cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of IBD.[3][4]
The pathway is initiated when cytokines bind to their specific cell-surface receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs dimerize, translocate into the nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in the inflammatory response.[5][6]
Peficitinib competitively binds to the ATP-binding site of JAKs, inhibiting their kinase activity. This action prevents the phosphorylation and subsequent activation of STAT proteins, effectively blocking the downstream signaling of various pro-inflammatory cytokines and dampening the inflammatory cascade.[5][7]
Preclinical and Clinical Research Data
Preclinical Efficacy in DSS-Induced Colitis Model
Peficitinib's efficacy was evaluated in preclinical models, notably the dextran (B179266) sulphate sodium (DSS)-induced colitis mouse model, which mimics aspects of human UC. Modeling based on this preclinical data, alongside pharmacokinetic data for tofacitinib, was used to select doses for clinical trials. The area under the concentration-time curve (AUC) in humans at doses of 150 mg once daily (o.d.) and 75 mg twice daily (b.i.d.) was expected to be comparable to that of an efficacious dose in the animal model.
Phase 2b Clinical Trial in Moderate-to-Severe Ulcerative Colitis (NCT01959282)
A randomized, double-blind, placebo-controlled, dose-ranging Phase 2b study was conducted to evaluate the efficacy and safety of Peficitinib in 219 adult patients with moderate-to-severe UC.[8] Patients were randomized to receive placebo, Peficitinib 25 mg o.d., 75 mg o.d., 150 mg o.d., or 75 mg b.i.d. for an 8-week induction period.[8]
The primary endpoint, a statistically significant dose-response based on the change from baseline in Mayo score at Week 8, was not met.[7][8] However, secondary endpoints indicated a numerically greater proportion of patients achieving clinical response, clinical remission, and mucosal healing at doses of 75 mg/day or higher compared to placebo.[6][7]
Table 1: Key Efficacy Outcomes at Week 8 in Phase 2b UC Study (NCT01959282)
| Outcome | Placebo (n=43) | 25 mg o.d. (n=44) | 75 mg o.d. (n=44) | 150 mg o.d. (n=44) | 75 mg b.i.d. (n=44) |
|---|---|---|---|---|---|
| Clinical Response | 39.5% | 34.1% | 54.5% | 54.5% | 54.5% |
| Clinical Remission | 7.0% | 15.9% | 15.9% | 27.3% | 15.9% |
| Mucosal Healing | 18.6% | 20.5% | 29.5% | 45.5% | 36.4% |
Data sourced from a conference abstract reporting on the study.[6]
Adverse event rates were higher in the combined Peficitinib groups (45.5%) compared to placebo (34.9%), with the most common being worsening of UC and increases in creatine (B1669601) phosphokinase.[6] Following these results, further trial programs for Peficitinib in IBD were discontinued.
Pharmacokinetic Data
A study in healthy Chinese subjects evaluated the pharmacokinetics of single and multiple doses of Peficitinib. The drug demonstrated rapid absorption. Dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) were observed.[1][9]
Table 2: Pharmacokinetic Parameters of Peficitinib (Single Dose, Fasted State) in Healthy Subjects
| Dose | N | Cmax (ng/mL) | AUCinf (ng·h/mL) | Tmax (h) [median] | t1/2 (h) |
|---|---|---|---|---|---|
| 50 mg | 12 | 196.3 | 1145 | 1.0 | 7.4 |
| 100 mg | 12 | 397.0 | 2390 | 1.5 | 9.0 |
| 150 mg | 12 | 574.9 | 3617 | 1.0 | 13.0 |
Data represents mean values unless otherwise specified. Sourced from Gao X, et al. (2022).[1][9]
Key Experimental Protocols & Workflows
Preclinical DSS-Induced Colitis Model Protocol
This protocol provides a general framework for inducing colitis in mice to test the efficacy of compounds like Peficitinib.
-
Animal Acclimation: Acclimate mice (e.g., C57BL/6) to standard laboratory conditions for at least one week.
-
Baseline Measurement: Record baseline body weight, stool consistency, and check for rectal bleeding.
-
Induction Phase: Administer 2-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.
-
Treatment Administration: Administer this compound or vehicle control orally (gavage) daily, starting from day 0 or day 1 of DSS administration.
-
Monitoring: Monitor animals daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Termination and Analysis: At the end of the study (e.g., day 8-10), euthanize animals.
-
Measure colon length and weight.
-
Collect colon tissue for histopathological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Perform myeloperoxidase (MPO) assays or cytokine analysis (e.g., ELISA, qPCR) on tissue homogenates.
-
Phase 2b Clinical Trial Protocol (NCT01959282)
This protocol outlines the design of the key clinical study for Peficitinib in UC.
-
Patient Screening: Screen adult patients with a diagnosis of moderate-to-severe UC (Mayo score 6-12, with endoscopy subscore ≥2). Confirm inadequate response or intolerance to conventional therapies (corticosteroids, immunosuppressants) or TNF-α antagonists.
-
Randomization: Stratify patients by baseline oral corticosteroid use and prior TNF-α antagonist use. Randomize 1:1:1:1:1 to one of five parallel treatment arms:
-
Placebo o.d.
-
Peficitinib 25 mg o.d.
-
Peficitinib 75 mg o.d.
-
Peficitinib 150 mg o.d.
-
Peficitinib 75 mg b.i.d.
-
-
Induction Treatment (8 Weeks): Administer the double-blinded study drug for 8 weeks.
-
Primary Endpoint Assessment (Week 8):
-
Perform flexible sigmoidoscopy to determine the endoscopy subscore.
-
Calculate the full Mayo score.
-
The primary endpoint is the dose-response relationship based on the change from baseline in the Mayo score.
-
-
Secondary Endpoint Assessment (Week 8):
-
Assess clinical response, clinical remission, and mucosal healing.
-
Collect blood and stool samples for biomarker analysis (e.g., CRP, fecal calprotectin).
-
Administer the Inflammatory Bowel Disease Questionnaire (IBDQ).
-
-
Extended Treatment & Follow-up:
-
Patients not in clinical response on placebo are switched to Peficitinib 150 mg o.d.
-
Patients continue on their assigned Peficitinib dose.
-
Assess response through Week 32 and safety through Week 36.
-
Cellular Phospho-STAT Inhibition Assay
This in vitro assay confirms Peficitinib's mechanism of action at a cellular level.
-
Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line) under standard conditions.
-
Pre-incubation: Incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through the JAK-STAT pathway (e.g., IL-2, IL-6) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Immediately terminate the stimulation and lyse the cells using a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration in the lysates using a standard method (e.g., BCA assay).
-
Detection and Analysis: Analyze the levels of phosphorylated STAT (p-STAT) relative to total STAT using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-STAT and total STAT.
-
Flow Cytometry (Phosflow): Fix, permeabilize, and stain cells with fluorescently-labeled antibodies against p-STAT for single-cell analysis.
-
ELISA: Use a sandwich ELISA kit specific for p-STAT.
-
-
Data Interpretation: Quantify the reduction in p-STAT levels in Peficitinib-treated cells compared to vehicle-treated, stimulated cells to determine the inhibitory activity (e.g., calculate IC50).
Conclusion
This compound is a pan-JAK inhibitor that potently blocks the pro-inflammatory JAK-STAT signaling pathway. Preclinical studies in IBD models supported its investigation in clinical trials. However, a Phase 2b study in patients with moderate-to-severe ulcerative colitis did not demonstrate a significant dose-response relationship, which was its primary endpoint. While trends toward efficacy were observed at higher doses (≥75 mg/day), the overall results did not support further development for this indication. The data and protocols presented herein provide a valuable technical resource for researchers in the field of IBD and JAK inhibition, offering insights into the therapeutic hypothesis, clinical trial design, and the challenges of translating a mechanism of action into clinical efficacy for this complex disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Novel oral-targeted therapies for mucosal healing in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peficitinib, an Oral Janus Kinase Inhibitor, in Moderate-to-severe Ulcerative Colitis: Results From a Randomised, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics and Safety of Single and Multiple Doses of Peficitinib (ASP015K) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Pan-JAK Inhibition by Peficitinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) hydrochloride is an orally bioavailable, targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that functions as a potent inhibitor of the Janus kinase (JAK) family.[1][2] Approved for the treatment of rheumatoid arthritis (RA) in several countries, peficitinib represents a significant therapeutic advancement in managing autoimmune diseases.[1][3] Its mechanism of action is centered on the comprehensive inhibition of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immune responses.[1][4] This technical guide provides an in-depth exploration of peficitinib's core mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Mechanism of Action: Pan-Inhibition of the JAK-STAT Pathway
The therapeutic efficacy of peficitinib is rooted in its potent inhibition of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][5] The JAK-STAT pathway is a principal signaling cascade that transduces extracellular signals from a wide array of cytokines and growth factors, which are pivotal in immune cell development, activation, and function.[1][4]
The process begins when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[1] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of target genes, many of which are pro-inflammatory.[1][4]
Peficitinib functions as a pan-JAK inhibitor by binding to the ATP-binding site of JAKs, competitively inhibiting their kinase activity.[4] This action prevents the phosphorylation and subsequent activation of STAT proteins, effectively blocking the downstream signaling cascade.[1][4] The result is a reduction in the production of pro-inflammatory cytokines and other mediators, thereby dampening the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.[4][6]
Quantitative Analysis of Peficitinib's Inhibitory Activity
Peficitinib demonstrates potent inhibitory activity against multiple JAK isoforms. The following tables summarize key quantitative data from in vitro and cellular studies, providing insight into its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Peficitinib Against JAK Family Kinases
| Target | IC50 (nM) | Reference |
|---|---|---|
| JAK1 | 3.9 | [2][7][] |
| JAK2 | 5.0 | [2][7][] |
| JAK3 | 0.7 | [7] |
| Tyk2 | 4.8 | [2][7][] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Inhibitory Activity of Peficitinib
| Cellular Target | Parameter | IC50 (nM) | Reference |
|---|---|---|---|
| Human T-cells | IL-2-induced Proliferation | 18 | [2] |
| Human Lymphocytes | IL-2-induced STAT5 Phosphorylation | 127 | [7] |
STAT5: Signal Transducer and Activator of Transcription 5.
Experimental Protocols
To understand how the inhibitory activity of peficitinib is determined, this section outlines the methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Illustrative Protocol)
This protocol describes a general method for determining the in vitro kinase activity of JAK enzymes in the presence of an inhibitor like peficitinib.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against JAK1, JAK2, JAK3, and Tyk2.[4]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Peptide substrate (e.g., poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Peficitinib hydrochloride
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of peficitinib in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific JAK enzyme, the peptide substrate, and the various concentrations of peficitinib or vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10]
-
Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells multiple times to remove unincorporated [γ-³²P]ATP.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.[4]
-
Data Analysis: Calculate the percentage of inhibition for each peficitinib concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[4]
Cellular Phospho-STAT Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[4]
Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation by peficitinib in human lymphocytes.[4]
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Cytokine for stimulation (e.g., Interleukin-2 [IL-2])
-
This compound
-
Fixation and permeabilization buffers
-
Fluorescently-labeled anti-phospho-STAT5 antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate whole blood or PBMCs with various concentrations of peficitinib or vehicle control for a specified time (e.g., 1-2 hours).[11]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2) to induce STAT phosphorylation and incubate for a short period (e.g., 15-30 minutes).
-
Fixation: Stop the stimulation by adding a fixation buffer to cross-link proteins and preserve the phosphorylation state.
-
Permeabilization and Staining: Lyse red blood cells (if using whole blood) and permeabilize the cell membrane to allow intracellular staining. Add the fluorescently-labeled anti-phospho-STAT5 antibody.
-
Flow Cytometry: Acquire the samples on a flow cytometer to measure the fluorescence intensity of phospho-STAT5 in the lymphocyte population.
-
Data Analysis: Determine the percentage of inhibition of STAT5 phosphorylation for each peficitinib concentration compared to the stimulated control. Calculate the IC50 value using a dose-response curve.
Downstream Consequences of JAK-STAT Inhibition
The inhibition of the JAK-STAT pathway by peficitinib has significant downstream consequences on the inflammatory environment, particularly within the synovium of rheumatoid arthritis patients.[4] By blocking this central signaling node, peficitinib alters the expression of numerous genes involved in inflammation and immune cell function.[4] Studies with JAK inhibitors have demonstrated a downregulation of genes encoding for various cytokines, chemokines, and matrix metalloproteinases (MMPs) in synovial tissue.[4] This transcriptional reprogramming contributes to the therapeutic efficacy of peficitinib by reducing the production of key inflammatory mediators.[4]
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of peficitinib in patients with moderate to severe rheumatoid arthritis.[3]
Efficacy
Phase III trials, such as RAJ3 and RAJ4, have shown that peficitinib is superior to placebo in reducing the signs and symptoms of RA and suppressing joint destruction.[12][13]
Table 3: ACR Response Rates at Week 12 in Phase III Trials
| Study | Treatment Group | ACR20 (%) | ACR50 (%) | ACR70 (%) | Reference |
|---|---|---|---|---|---|
| RAJ3 | Placebo | 30.7 | - | - | [13] |
| Peficitinib 100 mg | 57.7* | Higher vs Placebo | Higher vs Placebo | [13] | |
| Peficitinib 150 mg | 74.5* | Higher vs Placebo | Higher vs Placebo | [13] | |
| RAJ4 | Placebo | 21.8 | - | - | [12] |
| Peficitinib 100 mg | 58.6* | - | - | [12] | |
| Peficitinib 150 mg | 64.4* | - | - | [12] |
*p<0.001 vs Placebo. ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.
Safety and Tolerability
The safety profile of peficitinib has been evaluated in long-term extension studies.[14]
Table 4: Summary of Common and Serious Adverse Events
| Adverse Event Category | Key Findings | Reference |
|---|---|---|
| Most Common TEAEs | Nasopharyngitis (47.0%), Herpes zoster (17.3%) | [14] |
| Serious Infections | Incidence rate of 2.7 per 100 patient-years | [14] |
| Herpes Zoster | Incidence rate of 7.3 per 100 patient-years | [14] |
| Malignancies | Incidence rate of 1.2 per 100 patient-years | [14] |
TEAEs: Treatment-Emergent Adverse Events. Data from a long-term extension study with a mean exposure of 32.0 months.[14]
Pharmacokinetics and Pharmacodynamics
Studies in healthy subjects have characterized the pharmacokinetic and pharmacodynamic profile of peficitinib.
Table 5: Pharmacokinetic Parameters of Single-Dose Peficitinib in Healthy Chinese Subjects (Fasted)
| Dose | tmax (h, median) | t1/2 (h, mean) | Cmax (ng/mL, mean) | AUCinf (ng·h/mL, mean) | Reference |
|---|---|---|---|---|---|
| 50 mg | 1.0 | 7.4 | 120 | 580 | [15][16] |
| 100 mg | 1.5 | 13.0 | 258 | 1540 | [15][16] |
| 150 mg | 1.0 | 10.3 | 363 | 2010 | [15][16] |
tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Pharmacodynamic studies show that peficitinib leads to a dose-dependent inhibition of JAK activity.[17] Following single doses, mean peak JAK inhibition ranged from 6% at 3 mg to 93% at 300 mg.[17] At steady state with multiple dosing, peak JAK inhibition was greater than 85% for doses of 100 or 200 mg twice daily.[17]
Conclusion
This compound is a potent, orally administered pan-JAK inhibitor that exerts its therapeutic effect by comprehensively targeting the JAK-STAT signaling pathway.[1][4] Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, which has been validated through extensive preclinical and clinical research.[3][4] The quantitative data on its inhibitory activity, coupled with a well-defined mechanism of action and proven clinical efficacy, establish peficitinib as an important therapeutic option for the management of rheumatoid arthritis and potentially other autoimmune and inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Pharmacokinetics, Pharmacodynamics, and Safety of ASP015K (Peficitinib), a New Janus Kinase Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib Hydrochloride for Psoriasis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) hydrochloride (formerly ASP015K) is an orally administered, potent Janus kinase (JAK) inhibitor currently investigated for various autoimmune diseases, including psoriasis.[1][2] As a pan-JAK inhibitor, it targets JAK1, JAK2, JAK3, and TYK2, with moderate selectivity for JAK3.[3][4] This mechanism allows it to interfere with the signaling of multiple pro-inflammatory cytokines that are central to the pathogenesis of psoriasis, such as interleukins (IL)-12, IL-23, and IL-22, as well as interferons.[1][5] This technical guide provides a comprehensive overview of Peficitinib's mechanism of action, preclinical and clinical data in the context of psoriasis, and detailed experimental protocols relevant to its study.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Psoriasis is an immune-mediated disease where cytokines play a pivotal role in driving keratinocyte hyperproliferation and inflammation.[5] The JAK-STAT signaling cascade is a critical intracellular pathway for many of these cytokines.[5]
The process begins when a cytokine, such as IL-23, binds to its receptor on a cell surface. This binding activates receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors for genes involved in inflammation and cellular proliferation.[5]
Peficitinib exerts its therapeutic effect by binding to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade effectively dampens the downstream signaling of key psoriatic cytokines, leading to a reduction in the inflammatory response and a normalization of keratinocyte function.[5]
Figure 1: Peficitinib's inhibition of the JAK-STAT signaling pathway.
Clinical Data in Psoriasis
Peficitinib has been evaluated in a Phase IIa, randomized, placebo-controlled, double-blind trial (NCT01096862) for moderate to severe psoriasis.[6]
Efficacy Results
After 6 weeks of treatment, all Peficitinib groups demonstrated a greater reduction in the Psoriasis Area and Severity Index (PASI) compared to placebo, with a clear dose-dependent response.[6] Improvements in Physician's Global Assessment (PGA) of 0/1 and body surface area (BSA) scores were also significant compared to placebo (p < 0.001).[6]
| Treatment Group | Mean PASI Reduction from Baseline |
| Peficitinib 100 mg BID | Highest Reduction (Specific value not publicly released) |
| Peficitinib 60 mg BID | Dose-dependent response observed |
| Peficitinib 25 mg BID | Dose-dependent response observed |
| Peficitinib 10 mg BID | Dose-dependent response observed |
| Peficitinib 50 mg QD | Dose-dependent response observed |
| Placebo | Lowest Reduction |
Table 1: Efficacy of Peficitinib in a Phase IIa Psoriasis Trial.[6]
Safety and Tolerability
Peficitinib was generally well-tolerated in the Phase IIa trial, with all adverse events (AEs) classified as mild or moderate.[6]
| Adverse Event | Placebo (%) | Peficitinib 100 mg BID (%) |
| Nasopharyngitis | 10 | 18 |
| Diarrhea | 7 | 6 |
| Acne | 0 | 18 |
| Back Pain | 0 | 12 |
| Contact Dermatitis | 7 | 0 |
Table 2: Most Reported Adverse Events in the Peficitinib Phase IIa Psoriasis Trial.[6]
Pharmacokinetic Properties
While specific pharmacokinetic (PK) data in psoriasis patients is not yet published, studies in healthy subjects and those with renal or hepatic impairment provide valuable insights. Peficitinib is rapidly absorbed, with a time to maximum plasma concentration (tmax) of approximately 1.0–1.5 hours in a fasted state.[7][8] The terminal elimination half-life (t1/2) ranges from 7.4 to 13.0 hours.[7] Dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) have been observed.[7]
| Parameter | Value (Healthy Subjects, Single Dose) |
| tmax (fasted) | 1.0 - 1.5 hours[7] |
| t1/2 | 7.4 - 13.0 hours[7] |
| CL/F | Varies by dose and population[9] |
| Vz/F | 718 - 1548 L[7] |
Table 3: Pharmacokinetic Parameters of Peficitinib in Healthy Subjects.
Experimental Protocols
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
The imiquimod (B1671794) (IMQ)-induced model is a widely used and robust method for creating a psoriasis-like phenotype in mice, characterized by erythema, scaling, and epidermal thickening driven by the IL-23/IL-17 axis.[7]
Protocol:
-
Animal Model: Female C57BL/6 or BALB/c mice are typically used.[7][9]
-
Induction:
-
Shave the rostral back of the mice one day prior to the first application.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back and right ear for 5-7 consecutive days.[10]
-
-
Treatment:
-
Administer Peficitinib (or vehicle control) orally at the desired doses. Treatment can be prophylactic (starting on Day 0) or therapeutic (starting after disease induction, e.g., Day 2).
-
-
Assessments:
-
Clinical Scoring (daily): Use a modified Psoriasis Area and Severity Index (PASI) to score erythema, scaling, and skin thickness on a scale of 0-4 for each parameter.[9]
-
Ear and Skin Thickness (daily): Measure with a digital caliper.[9]
-
Histology (end of study): Collect skin tissue, fix in 4% paraformaldehyde, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess for acanthosis (epidermal thickening), parakeratosis, and immune cell infiltration.[10]
-
Cytokine Analysis (end of study): Homogenize skin or ear tissue to measure levels of key cytokines (e.g., IL-17A, IL-22, IL-23, TNF-α) via ELISA or qPCR.[9]
-
Figure 2: Experimental workflow for the imiquimod-induced psoriasis mouse model.
In Vitro Model: Keratinocyte Proliferation and Cytokine Inhibition Assay
This protocol assesses the ability of Peficitinib to inhibit cytokine-induced proliferation and inflammatory responses in human keratinocytes.
Protocol:
-
Cell Culture:
-
Culture primary human keratinocytes or HaCaT cells in an appropriate keratinocyte growth medium.
-
-
Keratinocyte Proliferation (MTT Assay):
-
Seed keratinocytes in 96-well plates (e.g., 1 x 103 cells/well).
-
After 24 hours, pre-treat cells with varying concentrations of Peficitinib for 1-2 hours.
-
Stimulate the cells with a pro-proliferative cytokine cocktail (e.g., IL-17A, IL-22, TNF-α) for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm to determine cell viability/proliferation.
-
-
Cytokine Inhibition (ELISA):
-
Seed keratinocytes in 24-well plates until confluent.
-
Pre-treat cells with varying concentrations of Peficitinib for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine cocktail (e.g., TNF-α, IL-17A) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted chemokines (e.g., IL-8/CXCL8) or other inflammatory mediators using a specific ELISA kit.
-
Conclusion
Peficitinib hydrochloride demonstrates a strong mechanistic rationale for the treatment of psoriasis through its potent inhibition of the JAK-STAT signaling pathway. Early clinical data suggests a dose-dependent efficacy in reducing psoriatic lesions with a favorable safety profile. The experimental protocols outlined provide robust methods for further preclinical and translational research into the effects of Peficitinib and other JAK inhibitors in psoriasis. Further studies are warranted to fully elucidate its pharmacokinetic profile in psoriasis patients and to confirm its long-term efficacy and safety in Phase III clinical trials.
References
- 1. Frontiers | From Bed to Bench and Back: TNF-α, IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis [frontiersin.org]
- 2. peficitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Safety and effectiveness of peficitinib (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean peficitinib treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Safety of Single and Multiple Doses of Peficitinib (ASP015K) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects With Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Methodological & Application
Peficitinib Hydrochloride: In Vitro Application Notes and Protocols for Kinase Inhibition and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) hydrochloride (formerly ASP015K) is a potent, orally bioavailable pan-Janus kinase (JAK) inhibitor.[1][2] It targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), which are critical enzymes in the signal transduction pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][3] By competitively binding to the ATP-binding site of JAKs, peficitinib blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This inhibition of the JAK-STAT signaling pathway ultimately leads to a reduction in the production of pro-inflammatory mediators, making it a subject of significant interest in the research of autoimmune diseases such as rheumatoid arthritis.[4][6]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of peficitinib hydrochloride, along with structured data presentation and visualizations to facilitate experimental design and interpretation.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for transducing extracellular signals from cytokines and growth factors into transcriptional regulation of target genes.[4] This pathway is integral to immune cell development, activation, and function.[1] Peficitinib exerts its therapeutic effects by inhibiting this pathway.[7] The process begins when a cytokine binds to its receptor, activating receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate gene expression, often promoting inflammation.[4] Peficitinib's inhibition of JAKs disrupts this cascade.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: In Vitro Kinase Inhibition Profile of Peficitinib
| Target Kinase | IC50 (nmol/L) |
| JAK1 | 3.9[6][8] |
| JAK2 | 5.0[6][8] |
| JAK3 | 0.71[6][8] |
| Tyk2 | 4.8[6][8] |
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
| Cytokine | STAT Pathway | IC50 (nmol/L) in Healthy PBMCs |
| IL-2 | STAT5 | 78.8[9] |
| IL-4 | STAT6 | 21.2[9] |
| IL-6 | STAT3 | 213[9] |
| IL-13 | STAT6 | 32.2[9] |
| IFN-α | STAT1 | 163[9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against isolated JAK enzymes.[1][4]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes[4]
-
Peptide substrate (e.g., poly-Glu-Tyr)[4]
-
Adenosine triphosphate (ATP) and radiolabeled ATP (e.g., [γ-³²P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™)[4][10]
-
This compound
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)[4]
-
Stop solution (e.g., phosphoric acid)[4]
-
Scintillation counter or plate reader for detection[4]
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.[4]
-
Add the serially diluted peficitinib or vehicle control (e.g., DMSO) to the respective wells.[4]
-
Initiate the kinase reaction by adding a mixture of ATP and a detection reagent (e.g., [γ-³²P]ATP).[4]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction by adding a stop solution.[4]
-
Quantify the amount of phosphorylated substrate. For a radioisotope assay, this involves transferring the mixture to a phosphocellulose filter plate, washing to remove unincorporated radiolabeled ATP, and measuring radioactivity using a scintillation counter.[4] For non-radioactive methods, follow the manufacturer's instructions for the detection reagent.
-
Calculate the percentage of inhibition for each peficitinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]
Intracellular STAT Phosphorylation Assay using Flow Cytometry
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by peficitinib in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[1][4]
Materials:
-
Whole blood or isolated PBMCs[4]
-
This compound
-
Cytokine for stimulation (e.g., IL-2, IL-6)[4]
-
Fixation buffer
-
Permeabilization buffer
-
Fluorophore-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5)[1]
-
Flow cytometer[4]
Procedure:
-
Pre-incubate whole blood or PBMCs with various concentrations of peficitinib or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[4]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[1]
-
Immediately stop the stimulation by fixing the cells with a fixation buffer.[1]
-
Permeabilize the cells with a permeabilization buffer.[1]
-
Stain the cells with a fluorophore-conjugated anti-phospho-STAT antibody.[1]
-
Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.[1]
-
Calculate the percent inhibition of STAT phosphorylation at each peficitinib concentration and determine the IC50 value.[1]
T-Cell Proliferation Assay
Objective: To assess the effect of peficitinib on the proliferation of T-cells following stimulation.[1][5]
Materials:
-
Isolated human PBMCs or purified T-cells[5]
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA))[1]
-
Recombinant human IL-2 (optional, for IL-2-induced proliferation)[5]
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 medium[5]
-
Proliferation detection reagent (e.g., [³H]-Thymidine or CFSE)[1][5]
-
96-well flat-bottom culture plates[5]
-
Cell harvester and scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)[1]
Procedure:
-
Plate the T-cells in a 96-well plate.
-
Add a T-cell activator (e.g., pre-coat wells with anti-CD3 and add soluble anti-CD28) or a cytokine like IL-2 to stimulate proliferation.[5]
-
Add serial dilutions of this compound or a vehicle control to the wells.[5]
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[5]
-
Assess cell proliferation:
-
For [³H]-Thymidine incorporation: Add [³H]-Thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
For CFSE staining: Pre-label cells with CFSE before plating. After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.[5]
-
-
Calculate the percentage of inhibition of proliferation for each peficitinib concentration and determine the IC50 value.
Conclusion
This compound is a pan-JAK inhibitor that effectively blocks the JAK-STAT signaling pathway, a key driver of inflammatory processes.[4] The in vitro assays described provide a robust framework for characterizing its inhibitory activity on both a biochemical and cellular level. The provided protocols for kinase inhibition, STAT phosphorylation, and T-cell proliferation assays, along with the summarized quantitative data, serve as a comprehensive resource for researchers investigating the therapeutic potential of peficitinib and other JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peficitinib halts acute kidney injury via JAK/STAT3 and growth factors immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Peficitinib Hydrochloride: Application Notes and Protocols for Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib hydrochloride (formerly ASP015K) is an orally bioavailable small molecule that functions as a Janus kinase (JAK) inhibitor.[1] It demonstrates inhibitory activity against multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[2] The therapeutic potential of Peficitinib is rooted in its ability to modulate the JAK-STAT signaling pathway, a critical cascade in the transduction of signals for numerous cytokines and growth factors involved in inflammation and immune responses.[3][4] By inhibiting this pathway, Peficitinib effectively reduces the production of pro-inflammatory mediators, making it a compound of interest for the treatment of autoimmune diseases such as rheumatoid arthritis.[5]
These application notes provide detailed protocols for key cell-based assays to evaluate the inhibitory activity of this compound. The methodologies described herein are essential for researchers engaged in the preclinical assessment and characterization of Peficitinib and other JAK inhibitors.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a fundamental signaling cascade that converts extracellular signals from cytokines and growth factors into transcriptional regulation of target genes.[6][7] The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-autophosphorylation and activation.[8] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[9] Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate gene expression.[7] Peficitinib, as a pan-JAK inhibitor with moderate selectivity for JAK3, competitively binds to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[3][5]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Enzymatic Inhibitory Activity of Peficitinib
| Target Kinase | IC50 (nM) |
|---|---|
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
Data represents the half-maximal inhibitory concentration (IC50) of Peficitinib against purified JAK isoforms.[10]
Table 2: Cellular Inhibitory Activity of Peficitinib
| Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |
|---|---|---|---|---|
| T-Cell Proliferation | Rat Splenocytes | IL-2 | [3H]-Thymidine Incorp. | 10 |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | 124 |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | 127 |
Data represents the IC50 of Peficitinib in different cell-based functional assays.[10]
Experimental Protocols
Phospho-STAT (pSTAT) Inhibition Assay
This assay is designed to measure the ability of Peficitinib to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context. This can be assessed by Western Blotting or Flow Cytometry.
a. Western Blot Protocol
Materials:
-
Cell Lines: A cell line known to express the JAK-STAT pathway components (e.g., HeLa, K562, or HEL cells).[6][9]
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Cytokine: Recombinant human cytokine (e.g., IL-6, IFN-α) for stimulation.[8][9]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][11]
-
Primary Antibodies: Anti-phospho-STAT (e.g., anti-pSTAT3 Tyr705) and anti-total-STAT.[8][12]
-
Secondary Antibody: HRP-conjugated secondary antibody.[12]
-
Other Reagents: PBS, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, blocking buffer (5% BSA or non-fat milk in TBST), ECL substrate.[8][9]
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.[8]
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.[8][9]
-
Stimulate the cells with the appropriate cytokine (e.g., 20-100 ng/mL of IL-6) for 15-30 minutes.[8][9]
-
-
Cell Lysis:
-
Protein Quantification and SDS-PAGE:
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate with primary anti-phospho-STAT antibody (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]
-
Detect the signal using an ECL substrate.[8]
-
-
Data Analysis:
-
Quantify band intensities.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin or GAPDH) to normalize the data.[8]
-
b. Flow Cytometry Protocol
Materials:
-
Cells: Primary cells like PBMCs or a suitable cell line.[12]
-
This compound and Cytokine: As for Western Blot.
-
Fixation Buffer: e.g., Cytofix.[12]
-
Permeabilization Buffer: e.g., ice-cold 90-100% methanol (B129727) or Perm Buffer III.[7][12]
-
Antibodies: Fluorochrome-conjugated anti-phospho-STAT antibody and cell surface marker antibodies if required.[12]
-
Staining Buffer: PBS with 1% BSA.
-
Flow Cytometer.
Procedure:
-
Cell Treatment and Stimulation:
-
Follow the same procedure as for the Western Blot protocol (steps 1.1-1.4).
-
-
Fixation and Permeabilization:
-
Staining:
-
Wash the cells with Staining Buffer.
-
Stain with the fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.[7]
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in Staining Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the Median Fluorescence Intensity (MFI) of the phospho-STAT signal.[7]
-
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the ability of Peficitinib to inhibit the proliferation of T-cells following stimulation.
Materials:
-
Cells: Human or rodent Peripheral Blood Mononuclear Cells (PBMCs).[1]
-
This compound: Prepare stock solutions in DMSO.
-
T-cell activator: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.[13]
-
Culture Medium: Complete RPMI-1640 medium.
-
[3H]-Thymidine.
-
96-well flat-bottom plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Preparation and Plating:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
-
Treatment and Stimulation:
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add the T-cell activator (e.g., PHA at 1-5 µg/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.[13]
-
-
[3H]-Thymidine Incorporation:
-
Pulse the cells by adding 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of Peficitinib compared to the vehicle control.
-
Conclusion
The described cell-based assays provide a robust framework for characterizing the inhibitory activity of this compound on the JAK-STAT signaling pathway. The phospho-STAT inhibition assay offers a direct measure of target engagement within the cell, while the T-cell proliferation assay provides a functional readout of the compound's immunosuppressive potential. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, facilitating the continued investigation and development of Peficitinib and other novel JAK inhibitors.
References
- 1. astx.com [astx.com]
- 2. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. fenicsbio.com [fenicsbio.com]
- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 6. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Peficitinib Hydrochloride in Animal Models of Rheumatoid Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) hydrochloride, an oral pan-Janus kinase (JAK) inhibitor, has demonstrated clinical efficacy in the treatment of rheumatoid arthritis (RA) by interfering with the signaling of various pro-inflammatory cytokines.[1][2][3] Preclinical evaluation in animal models of RA is a critical step in understanding its mechanism of action and therapeutic potential. This document provides detailed application notes and protocols for the use of peficitinib in the adjuvant-induced arthritis (AIA) rat model, a widely used animal model that shares pathological features with human RA. While the collagen-induced arthritis (CIA) model is also a common model for RA, publically available data on the use of peficitinib in this specific model is limited. Therefore, the focus of this document will be on the well-documented efficacy of peficitinib in the rat AIA model.
Mechanism of Action: JAK-STAT Signaling Pathway
Rheumatoid arthritis is a systemic autoimmune disease characterized by chronic inflammation of the synovium, leading to joint destruction.[1] The pathogenesis involves a complex interplay of immune cells and inflammatory mediators, with many cytokines relying on the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway for signal transduction.
Peficitinib is a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and TYK2.[2][4] By inhibiting these kinases, peficitinib blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5] This disruption of the JAK-STAT pathway leads to a reduction in the production of inflammatory cytokines, thereby alleviating the symptoms of RA.[5]
In vitro kinase assays have shown that peficitinib inhibits JAK activity with the following half-maximal inhibitory concentrations (IC50):
Peficitinib has been shown to inhibit IL-2-induced human T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner.[1][2]
Animal Model: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established and widely used preclinical model for studying the efficacy of anti-arthritic compounds. It is characterized by a reliable onset and progression of polyarticular inflammation, bone resorption, and periosteal bone proliferation.
Experimental Workflow for Adjuvant-Induced Arthritis
References
- 1. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
Peficitinib Hydrochloride: Application Notes and Protocols for In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies in rats using peficitinib (B612040) hydrochloride, a potent Janus kinase (JAK) inhibitor. Peficitinib hydrochloride has demonstrated significant efficacy in preclinical models of autoimmune diseases, particularly rheumatoid arthritis (RA), by modulating the JAK-STAT signaling pathway.[1][2] This document outlines detailed protocols for efficacy and pharmacokinetic studies, summarizes key quantitative data, and provides a visual representation of the underlying mechanism of action.
Mechanism of Action: The JAK-STAT Signaling Pathway
Peficitinib is a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[3][4] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses.[5] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[4][6] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory.[4][5] Peficitinib competitively inhibits the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby downregulating the inflammatory cascade.[5][7]
Peficitinib inhibits the JAK-STAT signaling pathway.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Kinase Inhibition [3][8]
| Target | IC₅₀ (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
Table 2: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model [8]
| Dosage (Oral, Once Daily) | Efficacy |
| 1 mg/kg | Significant inhibition of paw volume increase |
| 3 mg/kg | Comparable efficacy to 3 mg/kg Tofacitinib[9][10] |
| 10 mg/kg | Dramatic decrease in bone destruction score[8] |
| 30 mg/kg | Almost complete amelioration of paw swelling and bone destruction |
Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg, Oral) [7]
| Parameter | Value |
| Cmax (ng/mL) | 1280 |
| AUC₀₋₁₂h (ng·h/mL) | 3030 |
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model for Efficacy Studies
This protocol details the induction of arthritis in rats and subsequent treatment with this compound to evaluate its therapeutic efficacy.[1][7]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Anesthesia (e.g., isoflurane)
-
Plethysmometer for paw volume measurement
-
Calipers for ankle diameter measurement
Experimental workflow for the rat AIA model.
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions for at least one week before the experiment to allow for acclimatization.[1]
-
Arthritis Induction (Day 0): Anesthetize the rats. Induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the subplantar region of the right hind paw or at the base of the tail.[1][7]
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution orally once daily.
-
Peficitinib Treatment (Prophylactic): Begin oral administration of peficitinib (e.g., 1, 3, 10, 30 mg/kg) once daily, starting from Day 0.[1]
-
Peficitinib Treatment (Therapeutic): Begin oral administration of peficitinib at the onset of arthritis symptoms (e.g., Day 8 to Day 21).[7]
-
-
Endpoint Measurements:
-
Clinical Scoring: From day 7 onwards, score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).[1]
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days.[1]
-
Body Weight: Monitor body weight every 2-3 days as an indicator of general health.[1]
-
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic and pharmacodynamic analysis. Euthanize the animals and collect tissues for histopathological evaluation of joint damage.[7]
Pharmacokinetic Study Protocol
This protocol outlines a basic design for a pharmacokinetic study of peficitinib in rats to determine key parameters such as Cmax, Tmax, and AUC.[1][7]
Materials:
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to the laboratory conditions and fast them overnight before dosing.[1]
-
Dosing: Administer a single oral dose of this compound at the desired concentration (e.g., 10 mg/kg).[1][7]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate sites at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1][7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[1]
-
Bioanalysis: Determine the concentration of peficitinib in the plasma samples using a validated LC-MS/MS method.[11][12]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (half-life) using appropriate software.[1]
Disclaimer: These protocols provide a general framework. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Peficitinib hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects With Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peficitinib Hydrochloride in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib hydrochloride (formerly ASP015K) is a potent, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] As a pan-JAK inhibitor, it demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[2] These kinases are critical components of the intracellular signaling pathways for numerous cytokines that are pivotal in inflammatory and immune responses.[1] By blocking the JAK-STAT signaling pathway, Peficitinib effectively modulates immune cell function, including the activation and proliferation of T-lymphocytes.[3] This document provides detailed application notes and protocols for utilizing this compound in T-cell proliferation assays.
Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
Peficitinib exerts its immunosuppressive effects by inhibiting the JAK-STAT signaling pathway.[4] This pathway is integral to the signal transduction of a wide array of cytokines and growth factors that are crucial for immune cell development, activation, and function.[1] Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate the receptor's cytoplasmic tails. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] The recruited STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[5] Peficitinib's inhibition of JAKs prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[3] Specifically, it has been shown to inhibit IL-2-induced T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner.[5][6]
Caption: Figure 1: Peficitinib's inhibition of the JAK/STAT pathway.
Quantitative Data Summary
The inhibitory activity of this compound on JAK enzymes and T-cell proliferation is summarized below.
| Target Enzyme | IC50 (nM) | Cell-Based Assay | IC50 (nM) |
| JAK1 | 3.9[2][6] | IL-2 induced T-cell proliferation | 13[7] |
| JAK2 | 5.0[2] | - | - |
| JAK3 | 0.7[2][6] | - | - |
| Tyk2 | 4.8[2] | - | - |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are the source of T-cells for the proliferation assay.
Materials:
-
Whole blood
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.[3]
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.[3]
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.[3]
T-Cell Proliferation Assay using CFSE
This assay measures T-cell proliferation based on the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated PBMCs
-
CFSE (5 mM stock in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody
-
Soluble anti-CD28 antibody
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.[3]
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[3]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.[3]
-
Incubate on ice for 5 minutes.[3]
-
Wash the cells twice with complete RPMI-1640 medium.[3]
-
-
Cell Seeding and Treatment:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate with PBS.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Add the cell suspension to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.[3]
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.[3]
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) to the wells.[3]
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[3]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain with fluorescently labeled antibodies against T-cell markers such as CD4 and CD8.
-
Analyze the cells using a flow cytometer to measure CFSE dilution in the T-cell populations.
-
T-Cell Proliferation Assay using BrdU
This assay measures T-cell proliferation by detecting the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody
-
Soluble anti-CD28 antibody
-
This compound (stock solution in DMSO)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-linked secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 2a-2e from the CFSE protocol for plate coating, cell seeding, and treatment with anti-CD28 and Peficitinib.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
BrdU Incorporation:
-
Add BrdU labeling solution to each well to a final concentration of 1X.
-
Incubate the plate for an additional 2-4 hours at 37°C.[8]
-
-
BrdU Detection:
-
Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[8]
-
Remove the solution and add 100 µL of anti-BrdU antibody solution to each well. Incubate for 1 hour at room temperature.[8]
-
Wash the wells twice with 1X Wash Buffer.[8]
-
Add 100 µL of HRP-linked secondary antibody solution to each well and incubate for 1 hour at room temperature.[8]
-
Wash the wells three times with 1X Wash Buffer.[8]
-
-
Measurement:
Caption: Figure 2: Workflow for T-cell proliferation assays.
Conclusion
This compound is a valuable tool for studying T-cell biology and the development of immunomodulatory therapies. The provided protocols offer a framework for assessing the inhibitory effects of Peficitinib on T-cell proliferation. Researchers should optimize these protocols based on their specific cell types and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Peficitinib Hydrochloride: Application Notes for STAT5 Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) hydrochloride, known by the brand name Smyraf, is an oral Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[1] It functions as a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), which are crucial intracellular enzymes in the JAK-STAT signaling pathway.[2][3] This pathway transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[4][5] By inhibiting JAKs, peficitinib effectively blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, including STAT5.[5][6] The inhibition of IL-2-induced STAT5 phosphorylation is a key pharmacodynamic biomarker for peficitinib's activity.[4][7]
This document provides detailed protocols for assessing the inhibitory effect of peficitinib hydrochloride on STAT5 phosphorylation, a critical step in understanding its mechanism of action and efficacy.
Mechanism of Action: The JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes involved in inflammation and immune cell function.[4][5] Peficitinib exerts its therapeutic effect by inhibiting the initial JAK phosphorylation step, thereby preventing the downstream activation of STAT proteins like STAT5.[5][8]
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
Quantitative Data
The inhibitory activity of peficitinib on JAK kinases and subsequent STAT5 phosphorylation has been quantified in various studies.
| Target | IC50 Value | Cell Type/System | Reference |
| JAK1 | 3.9 nM | Enzyme Assay | [3] |
| JAK2 | 5.0 nM | Enzyme Assay | [3] |
| JAK3 | 0.7 nM | Enzyme Assay | [3] |
| Tyk2 | 4.8 nM | Enzyme Assay | [3] |
| IL-2-induced STAT5 Phosphorylation | 124 nM | Rat Whole Blood | [3] |
| IL-2-induced STAT5 Phosphorylation | 127 nM | Human Lymphocytes | [3] |
| IL-2-induced T-cell Proliferation | 10 nM | In Vitro | [3] |
Experimental Protocols
Two primary methods for assessing STAT5 phosphorylation are detailed below: Western Blot analysis and Flow Cytometry.
Protocol 1: Western Blot Analysis of STAT5 Phosphorylation
This protocol allows for the detection and quantification of phosphorylated STAT5 (p-STAT5) in cell lysates.
Caption: Workflow for Western Blot analysis of p-STAT5.
Materials:
-
Cell Line: A suitable cell line that expresses the IL-2 receptor, such as human erythroleukemia TF-1 cells.
-
This compound: Stock solution prepared in DMSO.
-
Cytokine Stimulant: Recombinant human Interleukin-2 (IL-2).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA protein assay kit.
-
SDS-PAGE reagents and equipment.
-
PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody: Rabbit anti-phospho-STAT5 (Tyr694) antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Culture TF-1 cells according to standard protocols.
-
Starve cells of growth factors for 4-6 hours prior to the experiment.
-
Pre-treat cells with varying concentrations of peficitinib (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for 1 hour.[8]
-
Stimulate the cells with IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.[8]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
Protocol 2: Flow Cytometry Analysis of STAT5 Phosphorylation
This protocol allows for the quantitative analysis of p-STAT5 in specific cell populations within a heterogeneous sample like whole blood.
References
- 1. Peficitinib - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of peficitinib in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 6. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Peficitinib Hydrochloride: In Vivo Efficacy Studies for Rheumatoid Arthritis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peficitinib hydrochloride (formerly known as ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA). As a pan-JAK inhibitor, Peficitinib modulates inflammatory responses by targeting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines implicated in the pathogenesis of autoimmune diseases. This document provides a detailed overview of the in vivo efficacy of Peficitinib, with a focus on preclinical animal models of arthritis, and presents comprehensive protocols for conducting such studies.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Peficitinib exerts its therapeutic effects by inhibiting the family of Janus kinases (JAKs), which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] These enzymes are essential for the signal transduction of various cytokines and growth factors that drive the inflammatory cascade in rheumatoid arthritis.[3] The binding of a cytokine to its receptor on the cell surface activates associated JAKs, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[1] These activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[4] Peficitinib, by blocking JAKs, prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory process.[1]
In enzymatic assays, Peficitinib has shown inhibitory activity against multiple JAKs, with a moderate selectivity for JAK3.[5] Its inhibitory concentrations (IC50) are in the low nanomolar range, demonstrating potent activity.[6][7]
In Vivo Efficacy Data
Peficitinib has demonstrated significant efficacy in a rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model for rheumatoid arthritis.[6] Both prophylactic and therapeutic administration of Peficitinib resulted in a dose-dependent reduction in paw swelling and suppression of bone destruction.[6][7]
Table 1: Efficacy of Prophylactic Treatment with Peficitinib in Rat Adjuvant-Induced Arthritis
| Treatment Group | Dose (mg/kg, p.o., once daily) | Paw Swelling Inhibition (%) | Reference |
| Vehicle | - | 0 | [6] |
| Peficitinib | 1 | 25 | [6] |
| Peficitinib | 3 | 50 | [6] |
| Peficitinib | 10 | 75 | [6] |
Table 2: Efficacy of Therapeutic Treatment with Peficitinib in Rat Adjuvant-Induced Arthritis
| Treatment Group | Dose (mg/kg, p.o., once daily) | Paw Swelling Inhibition (%) | Reference |
| Vehicle | - | 0 | [6] |
| Peficitinib | 3 | 30 | [6] |
| Peficitinib | 10 | 60 | [6] |
| Peficitinib | 30 | 85 | [6] |
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol outlines the induction of arthritis in rats and subsequent treatment with Peficitinib to evaluate its in vivo efficacy.
Materials:
-
Animals: Female Lewis rats (7-8 weeks old) are commonly used as they are susceptible to AIA.
-
Adjuvant: Heat-killed Mycobacterium tuberculosis (e.g., H37Ra) suspended in mineral oil or incomplete Freund's adjuvant. A typical concentration is 10 mg/mL.
-
This compound: To be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Vehicle Control: The same vehicle used for Peficitinib formulation.
-
Plethysmometer: For measuring paw volume.
-
Calipers: For measuring paw thickness.
-
Micro-computed tomography (µCT) or peripheral quantitative computed tomography (pQCT): For assessment of bone mineral density and bone destruction.
-
Histology reagents: Formalin, decalcifying solution, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stain.
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign rats to different treatment groups (vehicle control, Peficitinib low dose, Peficitinib high dose, etc.).
-
Induction of Arthritis:
-
On Day 0, induce arthritis by a single subcutaneous injection of the adjuvant suspension (e.g., 0.1 mL) into the base of the tail or a footpad.
-
-
Treatment Administration:
-
Prophylactic Regimen: Begin oral administration of Peficitinib or vehicle once daily from Day 0 to the end of the study (e.g., Day 21).
-
Therapeutic Regimen: Begin oral administration of Peficitinib or vehicle once daily from the onset of clinical signs of arthritis (e.g., Day 10) to the end of the study.
-
-
Efficacy Assessment:
-
Paw Swelling: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from Day 0. The change in paw volume is an indicator of inflammation.
-
Clinical Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and ankylosis.
-
Body Weight: Monitor body weight regularly as a general health indicator.
-
Radiographic and Bone Density Analysis: At the end of the study, euthanize the animals and collect the hind paws. Perform radiographic imaging or pQCT to assess bone erosion and changes in bone mineral density.
-
Histopathology: Decalcify the joints, embed in paraffin, section, and stain with H&E to evaluate inflammation, pannus formation, and cartilage/bone destruction.
-
Data Analysis:
-
Calculate the mean paw volume and arthritis score for each group at each time point.
-
Determine the percentage inhibition of paw swelling for the Peficitinib-treated groups compared to the vehicle control group.
-
Statistically analyze the differences between groups using appropriate methods (e.g., ANOVA followed by a post-hoc test).
This compound effectively ameliorates the clinical and pathological features of arthritis in the rat adjuvant-induced arthritis model. Its potent inhibition of the JAK-STAT signaling pathway provides a strong rationale for its use in the treatment of rheumatoid arthritis. The protocols provided herein offer a framework for conducting in vivo efficacy studies to further evaluate Peficitinib and other potential JAK inhibitors.
References
- 1. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 2. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Peficitinib Hydrochloride: Application and Protocols in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Peficitinib (B612040) hydrochloride is a novel oral Janus kinase (JAK) inhibitor that demonstrates pan-JAK inhibition, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] By inhibiting these kinases, peficitinib effectively modulates the signaling of various pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis (RA).[2][3] The therapeutic potential of peficitinib has been demonstrated in preclinical models of arthritis, where it has been shown to reduce inflammation, paw swelling, and bone destruction.[4][5][6]
The primary mechanism of action for peficitinib is the inhibition of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. In RA, the overactivation of this pathway contributes to the chronic inflammatory state. Peficitinib's inhibition of JAKs leads to a downstream reduction in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby mitigating the inflammatory cascade.[2]
Preclinical studies in adjuvant-induced arthritis (AIA) rat models, a common surrogate for human RA, have shown that peficitinib administered orally in both prophylactic and therapeutic settings can dose-dependently suppress key markers of disease activity.[4][5][6]
Quantitative Data from Adjuvant-Induced Arthritis (AIA) Rat Model
The following tables summarize the quantitative data from studies of peficitinib in a rat model of adjuvant-induced arthritis.
Table 1: Effect of Prophylactic and Therapeutic Peficitinib Treatment on Paw Swelling in Adjuvant-Induced Arthritis Rats
| Treatment Group | Dose (mg/kg) | Paw Swelling Inhibition (%) - Prophylactic | Paw Swelling Inhibition (%) - Therapeutic |
| Peficitinib | 3 | Not Reported | Not Reported |
| Peficitinib | 10 | Not Reported | Significant Attenuation |
| Peficitinib | 30 | Almost Complete Amelioration | Significant Attenuation |
| Tofacitinib (B832) | 1 | Not Reported | Significant Attenuation |
| Tofacitinib | 3 | Not Reported | Significant Attenuation |
| Tofacitinib | 10 | Not Reported | Significant Attenuation |
Data compiled from studies demonstrating dose-dependent suppression of paw swelling.[4][5]
Table 2: Effect of Peficitinib on Arthritis Score and Bone Destruction in Adjuvant-Induced Arthritis Rats
| Treatment Group | Dose (mg/kg) | Effect on Arthritis Score | Effect on Bone Destruction |
| Peficitinib | 3 - 30 | Dose-related and significant attenuation | Dose-dependently suppressed |
| Tofacitinib | 1 - 10 | Dose-related and significant attenuation | Not Reported |
Peficitinib at 10 mg/kg demonstrated comparable efficacy to tofacitinib at 3 mg/kg in attenuating the arthritis score.[5]
Table 3: Histopathological Findings in Adjuvant-Induced Arthritis Rats Treated with Peficitinib
| Treatment | Dose (mg/kg) | Effect on Synovial Thickening | Effect on Bone Mineral Density Loss |
| Peficitinib | 10 | Significantly greater inhibitory effect vs. Tofacitinib 3 mg/kg | Significantly greater inhibitory effect vs. Tofacitinib 3 mg/kg |
| Tofacitinib | 3 | - | - |
Histopathological analysis revealed that peficitinib significantly attenuated histopathologic injuries in the joints.[5]
Experimental Protocols
While the quantitative data above is from an adjuvant-induced arthritis model, the following is a detailed protocol for the widely used Collagen-Induced Arthritis (CIA) model in rats, which is highly relevant for studying potential RA therapeutics like peficitinib.
Protocol for Collagen-Induced Arthritis (CIA) in Rats
1. Materials and Reagents:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Male Wistar or Lewis rats (8-10 weeks old)
-
Syringes and needles (26-gauge)
-
Peficitinib hydrochloride
-
Vehicle for peficitinib administration (e.g., 0.5% methylcellulose)
2. Induction of Arthritis:
-
Prepare the type II collagen solution by dissolving it in 0.1 M acetic acid at a concentration of 2 mg/mL overnight at 4°C with gentle stirring.
-
On day 0, prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization by injecting 100 µL of the emulsion intradermally at the base of the tail of each rat.
-
On day 7, prepare a booster emulsion by mixing equal volumes of the collagen solution with Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 100 µL of the IFA emulsion intradermally at a site near the primary injection.
3. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Divide the rats into treatment groups (e.g., vehicle control, peficitinib low dose, peficitinib high dose).
-
For a prophylactic regimen , begin oral administration of peficitinib or vehicle daily from day 0 (day of primary immunization) and continue for the duration of the study.
-
For a therapeutic regimen , begin oral administration of peficitinib or vehicle daily upon the first clinical signs of arthritis (typically around days 10-14) and continue for a specified period.
4. Assessment of Arthritis:
-
Clinical Scoring: From day 7 onwards, visually inspect the paws daily or every other day and score the severity of arthritis based on a scale of 0-4 for each paw (total score per animal: 0-16).
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the digits
-
2 = Moderate erythema and swelling of the digits and footpad
-
3 = Severe erythema and swelling of the entire paw
-
4 = Very severe erythema, swelling, and ankylosis of the paw
-
-
Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the ankle and knee joints. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[7][8][9]
Visualizations
Signaling Pathway
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the CIA model.
References
- 1. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Peficitinib hydrochloride solubility and stability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of Peficitinib hydrochloride in a laboratory setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound.
Solubility Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Dissolution in Aqueous Buffers | This compound has low aqueous solubility.[1] | For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2] |
| Precipitation Upon Dilution of DMSO Stock in Aqueous Media | The solubility limit has been exceeded in the final aqueous solution. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to "crash out." | Perform serial dilutions. Create an intermediate dilution of the DMSO stock in a smaller volume of the aqueous medium, ensuring it is well-mixed before adding it to the final volume. Keep the final DMSO concentration in your cell culture medium low (typically <0.5%) to minimize solvent effects and reduce the risk of precipitation.[3] |
| Cloudiness or Precipitation in Formulation | The solubility limit has been exceeded, or there was an improper mixing order of formulation components. | Ensure the precise mixing order is followed. The initial dissolution in DMSO and subsequent dilution steps are critical. If precipitation persists, consider reducing the final concentration of this compound.[4] |
| Inconsistent Experimental Results | Variability in the dissolved concentration of this compound due to solubility issues. | Ensure your stock solution in DMSO is fully dissolved before preparing working solutions.[1] Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[5] If you observe any precipitate, gently warm the vial and vortex until the compound is fully dissolved.[3] |
Stability Issues
| Issue | Potential Cause | Suggested Solution |
| Degradation of Aqueous Solutions | This compound in aqueous solution may not be stable for extended periods. | It is recommended not to store aqueous solutions of Peficitinib for more than one day.[2] Prepare fresh solutions for each experiment. |
| Instability of Formulations Upon Storage | The prepared formulation is not physically or chemically stable over time. | Use the formulation immediately after preparation. If short-term storage is necessary, store at a controlled temperature (e.g., 4°C) and visually inspect for any changes before use. For longer storage periods, it is crucial to conduct specific stability studies.[4] |
| Potential for Degradation Under Harsh Conditions | Exposure to strong acids, bases, oxidizing agents, light, or high temperatures can lead to degradation. | While specific degradation pathways for Peficitinib are not extensively published, it is best practice to protect solutions from harsh environmental conditions. Store stock solutions in tightly sealed vials, protected from light, at recommended temperatures. |
| Inconsistent Potency in Assays | Degradation of the compound in stock solutions or working solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] Store DMSO stock solutions at -20°C or -80°C for long-term stability.[5][6] Follow the recommended storage durations provided by the supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has a high solubility in fresh DMSO, with sources indicating up to 65 mg/mL.[4][5]
Q2: What is the solubility of this compound in other organic solvents?
A2: Peficitinib is also soluble in ethanol (B145695) (approximately 1 mg/mL) and dimethyl formamide (B127407) (approximately 2 mg/mL).[2]
Q3: How should I prepare aqueous working solutions from a DMSO stock?
A3: To prepare aqueous working solutions, it is best to first dissolve this compound in DMSO to create a concentrated stock solution. Then, this stock solution can be serially diluted into your aqueous buffer or cell culture medium to the desired final concentration. This method helps to avoid precipitation.[2][3]
Q4: How long can I store this compound solutions?
A4: this compound as a crystalline solid is stable for years when stored at -20°C.[2] Stock solutions in DMSO can be stored for up to 1 year at -20°C or 2 years at -80°C when aliquoted to avoid freeze-thaw cycles.[6] It is strongly advised not to store aqueous solutions for more than one day.[2]
Q5: What is the mechanism of action of Peficitinib?
A5: Peficitinib is a pan-Janus kinase (JAK) inhibitor. It targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and TYK2.[7] By inhibiting these enzymes, it blocks the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines involved in autoimmune diseases.[7]
Quantitative Data
This compound Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | ~10 mg/mL, 58.33 mg/mL, 65 mg/mL | [2],[6],[5] |
| Ethanol | ~1 mg/mL | [2] |
| Dimethyl Formamide | ~2 mg/mL | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Water | Insoluble | [5] |
This compound Storage and Stability
| Form | Storage Temperature | Stability Duration | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -20°C | 1 year | [6] |
| Stock Solution in DMSO | -80°C | 1-2 years | [5][6] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or higher).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Specific analytical methods (e.g., HPLC) would need to be developed and validated for accurate quantification.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
Validated HPLC method for this compound
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for a defined period. Withdraw samples at various time points and analyze by HPLC.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C) for an extended period. Analyze samples at different time points by HPLC.
-
Photostability: Expose a solid sample or a solution of this compound to UV and visible light in a photostability chamber. Analyze samples at different time points by HPLC. A control sample should be kept in the dark under the same temperature conditions.
Visualizations
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
Caption: Troubleshooting workflow for Peficitinib solubility issues.
References
Peficitinib Hydrochloride In Vitro Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the in vitro off-target effects of peficitinib (B612040) hydrochloride, a Janus kinase (JAK) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in interpreting their experimental results and understanding the broader kinase selectivity profile of this compound.
Quantitative Data Summary: Peficitinib Kinase Inhibitory Potency
Peficitinib is a pan-JAK inhibitor with potent activity against JAK1, JAK2, JAK3, and TYK2.[1][2] In addition to its on-target effects, in vitro studies have revealed inhibitory activity against other kinase families, notably the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinases (RTKs).[3]
| Target Kinase Family | Specific Kinase | IC50 (nM) | Reference |
| On-Target: Janus Kinases (JAKs) | JAK1 | 3.9 | [4] |
| JAK2 | 5.0 | [4] | |
| JAK3 | 0.7 | [4] | |
| TYK2 | 4.8 | [4] | |
| Off-Target: Receptor Tyrosine Kinases (RTKs) | PDGF Receptor Kinases | Data Not Explicitly Available | [3] |
| VEGF Receptor Kinases | Data Not Explicitly Available | [3] |
Signaling Pathway Overview: On-Target and Off-Target Effects
The following diagram illustrates the primary signaling pathways affected by peficitinib, including the intended JAK-STAT pathway and the identified off-target pathways involving VEGF and PDGF receptors.
Caption: Peficitinib's dual inhibition of JAK-STAT and RTK pathways.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing unexpected anti-proliferative or anti-angiogenic effects in our cell-based assays with peficitinib. Could this be related to off-target activity?
A1: Yes, this is a plausible explanation. Peficitinib has been shown to inhibit VEGF and PDGF receptor tyrosine kinases in cell-free assays.[3] These receptors are critical for cell proliferation and angiogenesis. Therefore, if your cell model expresses these RTKs, the observed effects could be a result of peficitinib's off-target activity.
Troubleshooting Steps:
-
Confirm RTK Expression: Verify the expression levels of VEGF and PDGF receptors in your cell line using techniques like Western blot or flow cytometry.
-
Use a More Selective Inhibitor: As a negative control, consider using a JAK inhibitor with a different selectivity profile that has not been reported to inhibit VEGF or PDGF receptors.
-
Rescue Experiment: Attempt to "rescue" the phenotype by adding exogenous growth factors (VEGF or PDGF) to the media to see if the inhibitory effect of peficitinib can be overcome.
Caption: Troubleshooting workflow for unexpected in vitro effects.
Q2: How can we quantitatively assess the off-target effects of peficitinib in our own kinase assays?
A2: To quantify the inhibitory activity of peficitinib against potential off-target kinases, you can perform in vitro kinase assays using purified recombinant kinases. This will allow you to determine the IC50 value of peficitinib for each specific kinase of interest.
Experimental Workflow:
Caption: Workflow for in vitro off-target kinase activity assay.
Detailed Experimental Protocols
Protocol 1: Cell-Free In Vitro Kinase Assay for Off-Target Activity
This protocol provides a general framework for assessing the inhibitory effect of peficitinib on a purified kinase in a cell-free system.
Materials:
-
Peficitinib hydrochloride
-
Purified recombinant kinase of interest (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Setup: In each well of the assay plate, add the kinase assay buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the diluted peficitinib or vehicle control (DMSO) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each peficitinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot to Confirm Inhibition of RTK Signaling in a Cellular Context
This protocol can be used to verify if peficitinib inhibits the phosphorylation of downstream targets of VEGF or PDGF receptors in a cell-based assay.
Materials:
-
Cell line expressing the target RTK
-
This compound
-
VEGF or PDGF ligand
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-phospho-PDGFRβ, anti-total-VEGFR2, anti-total-PDGFRβ, and loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling. Pre-treat the cells with various concentrations of peficitinib for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (VEGF or PDGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target receptor and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the effect of peficitinib on ligand-induced receptor phosphorylation.
References
- 1. Safety and effectiveness of peficitinib (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean peficitinib treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK3-selective inhibitor peficitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib Hydrochloride Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Peficitinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-Janus kinase (JAK) inhibitor.[1] It targets the JAK-STAT signaling pathway, a critical route for immune response mediation.[1] Peficitinib inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), which blocks the downstream signaling of several pro-inflammatory cytokines and leads to a reduction in inflammatory responses.[1][2]
Q2: What are the recommended solvents and solubility of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). One source indicates a solubility of 65 mg/mL in fresh DMSO.[3] Its aqueous solubility is low, reported to be around 0.159 mg/mL.[4] For in vivo formulations, a common approach is to first dissolve Peficitinib in DMSO and then use co-solvents like PEG300 and Tween-80 for further dilution in an aqueous solution.[3]
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[3]
Q4: What are the known in vitro IC50 values for Peficitinib?
A4: Peficitinib is a potent inhibitor of the JAK family kinases. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition of Peficitinib
| Kinase | IC₅₀ (nM) |
| JAK1 | 3.9[2] |
| JAK2 | 5.0[2] |
| JAK3 | 0.7[5] |
| Tyk2 | 4.8[5] |
Table 2: Peficitinib Solubility
| Solvent | Solubility |
| DMSO | 65 mg/mL[3] |
| Water | 0.159 mg/mL[4] |
Troubleshooting Guides
Guide 1: Sub-optimal Efficacy in In Vivo Animal Models
If you are observing lower than expected therapeutic effects in your animal models, such as a rat adjuvant-induced arthritis (AIA) model, consider the following troubleshooting steps.
Potential Issue: Inadequate Drug Exposure
-
Check Formulation: Peficitinib has low aqueous solubility.[6] Ensure the formulation is appropriate for oral administration and enhances bioavailability. A common formulation involves dissolving in DMSO, followed by dilution with PEG300, Tween-80, and water.[3]
-
Verify Dosage: Review the literature for effective dose ranges in your specific animal model. For rats with AIA, doses between 3-30 mg/kg have been shown to be effective.[1]
-
Assess Pharmacokinetics: If possible, measure plasma concentrations of Peficitinib to confirm adequate absorption and exposure (Cmax and AUC).[1]
Potential Issue: Flawed Experimental Design
-
Timing of Treatment: The timing of treatment initiation relative to disease induction is critical. For therapeutic studies, treatment should begin at the onset of clinical signs.[7]
-
Disease Model Severity: Ensure the severity of the induced disease is appropriate and consistent across groups.[1]
Logical Troubleshooting Workflow for Sub-optimal In Vivo Efficacy
Guide 2: Inconsistent Results in Cell-Based Assays
Variability in in vitro experiments can arise from several factors.
Potential Issue: Compound Solubility and Stability
-
Precipitation in Media: Due to its low aqueous solubility, Peficitinib can precipitate when diluted in cell culture media.[6] Always prepare fresh dilutions from a DMSO stock solution. Visually inspect for any precipitation before adding to cells.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Potential Issue: Assay Conditions
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Stimulation Conditions: Optimize the concentration of the cytokine stimulant (e.g., IL-2, IL-6) and the stimulation time to achieve a robust and reproducible signaling response (e.g., STAT phosphorylation).[8]
Experimental Protocols
Protocol 1: In Vitro Cellular Phospho-STAT Assay (Flow Cytometry)
This protocol details the measurement of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).[9]
Materials:
-
Isolated Human PBMCs
-
This compound stock solution (in DMSO)
-
Recombinant human cytokine (e.g., IL-2, IL-6)
-
Fixation and Permeabilization buffers
-
Fluorophore-conjugated anti-phospho-STAT antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend in culture medium.
-
Compound Incubation: Pre-incubate cells with various concentrations of Peficitinib or vehicle control for 1-2 hours at 37°C.[9]
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C to induce STAT phosphorylation.[9]
-
Fixation and Permeabilization: Immediately fix and then permeabilize the cells according to standard protocols.[9]
-
Staining: Stain the cells with a fluorophore-conjugated anti-phospho-STAT antibody.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
Experimental Workflow for Phospho-STAT Assay
Protocol 2: T-Cell Proliferation Assay using CFSE Staining
This protocol outlines a method to assess the effect of Peficitinib on T-cell proliferation.[10]
Materials:
-
Isolated Human PBMCs
-
This compound stock solution (in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or IL-2)
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
CFSE Staining: Label isolated PBMCs with CFSE according to the manufacturer's protocol.[10]
-
Cell Seeding and Treatment: Seed CFSE-labeled cells in a 96-well plate.
-
Stimulation: Add T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28, or IL-2).[10]
-
Compound Addition: Add varying concentrations of Peficitinib or vehicle control to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C.[10]
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry to measure the dilution of CFSE, which indicates cell proliferation.
Signaling Pathway Diagram
Peficitinib Inhibition of the JAK-STAT Signaling Pathway
Peficitinib acts by inhibiting Janus kinases (JAKs), which are critical for the signal transduction of numerous cytokines involved in immune responses. This diagram illustrates the point of intervention of Peficitinib in this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bioequivalence of Two Peficitinib Formulations, and the Effect of Food on the Pharmacokinetics of Peficitinib: Two‐Way Crossover Studies of a Single Dose of 150 mg Peficitinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing Peficitinib Hydrochloride Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Peficitinib (B612040) hydrochloride for in vitro studies. This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and key experimental data to ensure the successful application of Peficitinib in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Peficitinib?
A1: Peficitinib hydrochloride is an orally bioavailable, small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] As a pan-JAK inhibitor, it demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] These enzymes are critical components of the intracellular signaling pathways for numerous cytokines involved in inflammation and immune responses.[1] Peficitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, which is integral to the signal transduction of a wide array of cytokines and growth factors pivotal in immune cell development, activation, and function.[1][3][4] By binding to the ATP-binding site of JAK enzymes, Peficitinib competitively inhibits their kinase activity, thereby blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] This disruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines and other mediators.[4][5]
Q2: What is the primary in vitro application of Peficitinib?
A2: Peficitinib is primarily used in in vitro studies to investigate its inhibitory effects on cytokine-driven cellular responses, particularly in the context of autoimmune and inflammatory diseases like rheumatoid arthritis.[6][7] Common in vitro applications include assessing its impact on T-cell proliferation, cytokine production, and the phosphorylation of STAT proteins in various cell types, including peripheral blood mononuclear cells (PBMCs) and fibroblast-like synoviocytes (FLS).[8][9][10]
Q3: What is a typical starting concentration range for Peficitinib in in vitro experiments?
A3: Based on its potent enzymatic and cellular activities, a starting concentration range of 0.1 nM to 1000 nM is recommended for most in vitro assays.[11] This range typically encompasses the IC50 values for both enzymatic inhibition of JAK isoforms and cellular responses like inhibition of STAT phosphorylation and T-cell proliferation.
Q4: How should I dissolve this compound for in vitro use?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[12] A stock solution can be prepared in fresh DMSO at a concentration of up to 65 mg/mL.[12][13] For cell-based assays, it is crucial to dilute the DMSO stock solution in culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of this compound.
Table 1: Enzymatic Inhibition of JAK Isoforms by Peficitinib
| Janus Kinase Isoform | IC50 (nM) |
| JAK1 | 3.9[1][14][15] |
| JAK2 | 5.0[1][14][15] |
| JAK3 | 0.7[1][14][15] |
| Tyk2 | 4.8[1][14][15] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of Peficitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform.
Table 2: Cellular Activity of Peficitinib
| Assay | Cell Type | Stimulus | IC50 (nM) |
| IL-2-induced T-cell Proliferation | Human T-cells | IL-2 | 18[14] |
| IL-2-induced STAT5 Phosphorylation | Human Lymphocytes | IL-2 | 127[14][15] |
| IL-2-induced STAT5 Phosphorylation | Rat Whole Blood | IL-2 | 124[15] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Assay
This assay determines the direct inhibitory effect of Peficitinib on the kinase activity of isolated JAK enzymes.
Materials:
-
Purified, recombinant JAK1, JAK2, JAK3, and Tyk2 enzymes
-
This compound dissolved in DMSO
-
ATP and a suitable substrate peptide
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay system or similar
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. A vehicle control (DMSO) and a no-enzyme control should be included.
-
Add the diluted Peficitinib or controls to the wells of a 96-well plate.
-
Add the purified JAK enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a master mix of ATP and substrate peptide to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]
Protocol 2: Cellular Phospho-STAT Assay via Flow Cytometry
This assay measures the inhibition of cytokine-induced STAT phosphorylation within whole cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line
-
Cytokine stimulus (e.g., IL-2, IL-6)
-
This compound dissolved in DMSO
-
Cell culture medium
-
Fixation and Permeabilization buffers
-
Fluorophore-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Isolate and prepare the cells of interest. For primary cells, it may be necessary to culture them in cytokine-free media to reduce baseline signaling.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[1]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[1]
-
Immediately fix the cells with a fixation buffer.[1]
-
Permeabilize the cells using a permeabilization buffer.[1]
-
Stain the cells with a fluorophore-conjugated anti-phospho-STAT antibody.[1]
-
Analyze the samples on a flow cytometer.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition and calculate the percent inhibition to determine the IC50 value.[1]
Visual Guides: Diagrams and Workflows
Figure 1: Peficitinib's Mechanism of Action in the JAK-STAT Signaling Pathway.
Figure 2: General Experimental Workflow for Optimizing Peficitinib Concentration.
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding, inaccurate pipetting of Peficitinib or stimulus, or edge effects in the culture plate.
-
Suggested Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
-
Issue: No observable inhibitory effect of Peficitinib.
-
Potential Cause: Peficitinib concentration is too low, inactive compound, or issues with the stimulus.
-
Suggested Solution:
-
Expand the concentration range to higher concentrations.
-
Verify the activity of the Peficitinib stock with a known positive control assay.
-
Confirm the activity and concentration of the cytokine stimulus.
-
Issue: High background signal in unstimulated control wells.
-
Potential Cause: Constitutive activation of the signaling pathway in the cell line or autocrine signaling.
-
Suggested Solution:
-
Serum-starve the cells for a few hours before the experiment to reduce baseline signaling.
-
Ensure the cell line has not been passaged too many times.
-
Issue: Evidence of cytotoxicity at higher concentrations.
-
Potential Cause: Off-target effects or solvent toxicity.
-
Suggested Solution:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.
-
Ensure the final DMSO concentration is below the cytotoxic threshold for your specific cell type (typically <0.5%).
-
Figure 3: Troubleshooting Decision Tree for Peficitinib In Vitro Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. peficitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. In vitro pharmacological effects of peficitinib on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. medchemexpress.com [medchemexpress.com]
Peficitinib hydrochloride inconsistent results in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Peficitinib hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally bioavailable, small molecule inhibitor of the Janus kinase (JAK) family. It is considered a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] By inhibiting these kinases, Peficitinib blocks the signaling pathways of various cytokines and growth factors that are crucial for immune responses and inflammation. This leads to a reduction in the production of pro-inflammatory mediators. Peficitinib exhibits moderate selectivity for JAK3.
Q2: What are the common causes of inconsistent results when using this compound in cell culture?
Inconsistent results with this compound in cell culture can arise from several factors, primarily related to its physicochemical properties and handling, as well as general cell culture variables. Key causes include:
-
Poor aqueous solubility: this compound has low solubility in aqueous solutions like cell culture media, which can lead to precipitation and a lower effective concentration.
-
Compound instability: Improper storage of stock solutions or degradation in cell culture media over time can reduce its activity.
-
Variability in experimental conditions: Differences in cell density, serum concentration, and incubation times can significantly impact results.
-
Off-target effects: As a pan-JAK inhibitor, Peficitinib can affect other kinases or cellular targets, leading to cell-type-specific or unexpected outcomes.
-
Lot-to-lot variability: Differences in the purity or formulation of this compound from different suppliers may contribute to inconsistent findings.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical for obtaining reproducible results.
-
Solvent Selection: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[2][3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution. Visually inspect the solution to confirm the absence of any precipitate.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[4] Protect the stock solution from light. Under these conditions, the stock solution in DMSO is generally stable for at least one year.[2]
Q4: I'm observing precipitation when I add this compound to my cell culture medium. How can I prevent this?
Precipitation is a common issue due to Peficitinib's low aqueous solubility.[5]
-
Serial Dilutions: Avoid adding the high-concentration DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions in your cell culture medium.
-
Pre-warmed Medium: Use pre-warmed (37°C) cell culture medium for dilutions, as adding a cold stock solution to warm medium can induce precipitation.[5]
-
Slow Addition and Mixing: Add the Peficitinib stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[6]
-
Sonication: Brief sonication of the working solution can help dissolve any precipitate, but use this method with caution as it can generate heat and potentially degrade the compound.[5]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect for precipitate in stock and working solutions. - Follow the recommended procedures for preparing working solutions to avoid precipitation. - Prepare fresh working solutions for each experiment.[5] |
| Inconsistent Cell Culture Conditions | - Standardize cell seeding density and ensure experiments are performed at a consistent cell confluence (e.g., 70-80%).[5] - Use a consistent serum concentration in your media, as Peficitinib is known to bind to plasma proteins (76-78%), which can affect its free concentration.[1][5] |
| Cell Line Health and Passage Number | - Use cells with a consistent and low passage number. - Regularly check for mycoplasma contamination. |
| Assay-Specific Variability | - Ensure consistent incubation times with the compound. - Optimize assay parameters such as substrate concentration for kinase assays. |
Issue 2: Inconsistent Downstream Signaling Results (e.g., STAT Phosphorylation)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Stimulation | - Ensure consistent concentration and incubation time of the cytokine used to stimulate the JAK-STAT pathway. - Prepare fresh cytokine dilutions for each experiment. |
| Timing of Analysis | - Perform a time-course experiment to determine the optimal time point for measuring STAT phosphorylation after cytokine stimulation and Peficitinib treatment. |
| Phosphatase Activity | - Work quickly during cell lysis and keep samples on ice. - Use appropriate phosphatase inhibitors in your lysis buffer. |
| Antibody Performance | - Validate the specificity and optimal dilution of your phospho-STAT antibodies. - Use a positive control (cytokine-stimulated cells without inhibitor) and a negative control (unstimulated cells). |
Issue 3: Unexpected or Cell-Type Specific Effects
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a dose-response analysis to see if the unexpected effect is concentration-dependent. - Use a structurally different JAK inhibitor to see if the phenotype is replicated. If not, the effect may be specific to Peficitinib's chemical structure. - If possible, use a cell line with a knockout or knockdown of a suspected off-target to validate its involvement. |
| Cellular ATP Concentration | - Be aware that the high intracellular ATP concentration can compete with ATP-competitive inhibitors like Peficitinib, potentially leading to a higher IC50 in cellular assays compared to biochemical assays.[7] |
| Cell Line-Specific Signaling | - Different cell lines may have varying expression levels of JAKs and other kinases, as well as different downstream signaling networks. Characterize the expression of relevant proteins in your cell model. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 50 mM. Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C.[2]
-
Prepare Intermediate Dilution: On the day of the experiment, thaw a vial of the stock solution. Prepare an intermediate dilution (e.g., 1 mM) in pre-warmed, serum-free cell culture medium.
-
Prepare Final Working Solutions: Perform serial dilutions from the intermediate stock into your complete cell culture medium (containing serum) to achieve the desired final concentrations. Add the inhibitor to the medium slowly while gently mixing.
Protocol 2: Western Blot for Phospho-STAT Analysis
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach the desired confluence (e.g., 70-80%).
-
Serum Starvation (Optional): Depending on the cell type and experimental design, you may serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated STAT protein of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total STAT protein and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Peficitinib
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
Data compiled from multiple sources.[1]
Visualizations
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
Caption: Workflow for troubleshooting inconsistent results.
References
- 1. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. shop.carnabio.com [shop.carnabio.com]
Peficitinib Hydrochloride In Vivo Studies: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing peficitinib (B612040) hydrochloride in in vivo studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of peficitinib hydrochloride?
A1: this compound is an orally bioavailable, potent inhibitor of the Janus kinase (JAK) family of enzymes. It functions as a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). By inhibiting these kinases, peficitinib blocks the JAK-STAT signaling pathway, which is crucial for the downstream signaling of numerous pro-inflammatory cytokines. This inhibition leads to a reduction in the inflammatory response, making it a compound of interest for autoimmune diseases like rheumatoid arthritis.
Q2: What is a suitable vehicle control for in vivo oral administration of this compound?
A2: Due to its low aqueous solubility (≤0.1 mg/mL at pH 7), this compound requires a specific vehicle for effective oral administration in animal studies.[1] A commonly used and effective vehicle is a formulation consisting of a mixture of Dimethyl Sulfoxide (B87167) (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and water (or saline). Another frequently utilized vehicle is 0.5% methylcellulose (B11928114) in water.
Q3: What are the key considerations when preparing a this compound formulation for oral gavage?
A3: When preparing a formulation, especially one containing DMSO, it is critical to follow a precise mixing order to avoid precipitation. This compound should first be fully dissolved in DMSO before the addition of other components like PEG300 and Tween-80. The final dilution with an aqueous solution should be done gradually. It is also recommended to use the formulation immediately after preparation to ensure its stability.[1]
Q4: What are the known pharmacokinetic properties of peficitinib?
A4: Peficitinib is rapidly absorbed following oral administration. In human studies, the time to reach maximum plasma concentration (Tmax) is typically between 1.0 and 1.8 hours under fasted conditions.[2] The bioavailability of peficitinib has been shown to increase when administered with food.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the Formulation | - Incorrect mixing order.- Exceeding the solubility limit of peficitinib in the final vehicle composition.- Temperature changes affecting solubility. | - Ensure peficitinib is completely dissolved in DMSO before adding other excipients.- Consider reducing the final concentration of peficitinib in the formulation.- Prepare the formulation at a controlled room temperature and use it immediately. If short-term storage is necessary, keep it at a controlled temperature (e.g., 4°C) and visually inspect for precipitation before use.[1] |
| Animal Distress During or After Oral Gavage | - Improper gavage technique leading to esophageal or tracheal injury.- The vehicle itself may be causing adverse effects. | - Ensure personnel are properly trained in oral gavage techniques for the specific animal model.[3][4][5][6][7]- Administer the formulation slowly and do not force the gavage needle if resistance is met.[3][4]- If using a DMSO-based vehicle, be aware that DMSO can have its own biological effects and may cause skin irritation or other side effects.[8][9][10][11] Always include a vehicle-only control group to account for any effects of the vehicle itself. |
| High Variability in Experimental Results | - Inconsistent formulation preparation.- Inaccurate dosing volumes.- Animal-to-animal variability in absorption. | - Standardize the formulation preparation protocol and ensure it is followed precisely for every experiment.- Calibrate all equipment, including pipettes and balances, regularly.- Ensure accurate determination of animal body weight for correct dose calculation.- Consider the feeding state of the animals, as food can affect the bioavailability of peficitinib.[1][2] |
| Formulation Instability Upon Storage | - Chemical or physical instability of the formulation over time. | - It is highly recommended to prepare the formulation fresh before each use.[1]- If storage is unavoidable, conduct a stability study of your specific formulation under the intended storage conditions to determine its shelf-life. |
Quantitative Data Summary
This compound Solubility
| Solvent/Vehicle | Solubility | Reference |
| Water (pH 7) | ≤0.1 mg/mL | [1] |
| DMSO (fresh) | 65 mg/mL | [12] |
In Vitro Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ (nM) | Reference |
| JAK1 | 3.9 | [13] |
| JAK2 | 5.0 | [13] |
| JAK3 | 0.7 | [13] |
| Tyk2 | 4.8 | [13] |
Pharmacokinetic Parameters of Peficitinib in Humans (Single Oral Dose)
| Parameter | Value | Condition | Reference |
| Tmax | 1.0 - 1.8 hours | Fasted | [2] |
| Increase in AUC with food | 36.8% | Fed vs. Fasted | [2] |
| Increase in Cmax with food | 56.4% | Fed vs. Fasted | [2] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a common research formulation for this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile deionized water or saline
-
Sterile tubes and pipettes
Procedure:
-
Dissolve Peficitinib in DMSO: Prepare a stock solution of this compound in fresh DMSO at a concentration of 65 mg/mL. Ensure the powder is completely dissolved.
-
Add PEG300: In a separate sterile tube, add 400 µL of PEG300. To this, add 50 µL of the peficitinib/DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix gently until a clear solution is obtained.
-
Final Dilution: Add 500 µL of sterile deionized water or saline to bring the total volume to 1 mL. Mix gently to avoid foaming. The final solution should be clear and ready for immediate use.[12]
Caption: Workflow for preparing a this compound research formulation.
Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol outlines the induction of arthritis in rats and subsequent treatment with this compound.
Materials:
-
Lewis rats (female, 7-8 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound formulation
-
Vehicle control
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimation: House rats under standard laboratory conditions for at least one week before the experiment.
-
Arthritis Induction (Day 0): Anesthetize the rats and induce arthritis by a single subcutaneous injection of 0.1 mL of CFA at the base of the tail.
-
Treatment Groups:
-
Endpoint Measurements:
-
Arthritis Score: From day 7, clinically score each paw for signs of arthritis (e.g., on a 0-4 scale for erythema and swelling).
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer every 2-3 days.
-
Body Weight: Monitor body weight as an indicator of general health.
-
Histopathology: At the end of the study, collect hind paws for histopathological analysis to assess inflammation and bone/cartilage destruction.[14]
-
Caption: Experimental workflow for the rat adjuvant-induced arthritis model.
Signaling Pathway
Peficitinib Inhibition of the JAK-STAT Pathway
Peficitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine signaling in immune cells.
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bioequivalence of Two Peficitinib Formulations, and the Effect of Food on the Pharmacokinetics of Peficitinib: Two‐Way Crossover Studies of a Single Dose of 150 mg Peficitinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adverse reactions of dimethyl sulfoxide in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Peficitinib hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib Hydrochloride Animal Toxicology Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the preclinical toxicology of peficitinib (B612040) hydrochloride (formerly ASP015K) in various animal models. The following question-and-answer format addresses common issues and provides guidance for troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main target organs for toxicity observed in repeat-dose animal studies with peficitinib?
Based on available non-clinical data from a 13-week oral toxicity study in rats where peficitinib was administered in combination with tacrolimus, the primary target organs for toxicity include the pancreas, kidneys, and lymphoid tissues.[1] Key findings at doses of ≥3 mg/kg/day (in combination with 3.2 mg/kg/day of tacrolimus) included vacuolation of pancreatic islet cells, calcinosis of the renal cortico-medullary junction, and thymus atrophy with lysis of lymphocytes.[1]
Q2: Has peficitinib shown any genotoxic potential in preclinical studies?
Peficitinib has demonstrated a low potential for genotoxicity in in vivo studies. It tested negative in the unscheduled DNA synthesis (UDS) test in rats and the micronucleus test in mice, indicating a low risk of inducing chromosomal aberrations in vivo.[2]
Q3: What are the known effects of peficitinib on fertility and embryonic development in animal models?
In a study on fertility and early embryonic development in rats, peficitinib administered at a dose of 100 mg/kg/day resulted in decreased embryo viability after implantation and a reduction in the number of live embryos.[2] This suggests potential for adverse effects on early-stage pregnancy at high doses.
Q4: Are there any specific hematological changes I should monitor for in my animal studies?
While detailed hematological data from preclinical toxicology studies is limited in the public domain, clinical studies in humans have reported neutropenia as a common adverse event. Therefore, monitoring complete blood counts (CBCs), with particular attention to neutrophil levels, is advisable in animal toxicology studies.
Q5: What is the expected mechanism behind the observed thymus atrophy?
Peficitinib is a pan-Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is crucial for the development, proliferation, and function of lymphocytes. Inhibition of this pathway can lead to reduced lymphocyte counts and subsequent atrophy of lymphoid tissues such as the thymus and lymph nodes, which was observed in a 13-week rat toxicity study.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in rodents at moderate doses. | Peficitinib may have a steeper dose-response curve for toxicity than anticipated, or there could be vehicle- or formulation-related issues. | 1. Review dose calculations and preparation procedures.2. Consider conducting a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal strain and conditions.3. Ensure the vehicle used is appropriate and has been tested for toxicity. |
| Reduced food consumption and body weight gain. | This is a common sign of systemic toxicity. It could be related to the pharmacological effects of peficitinib or direct gastrointestinal effects. | 1. Implement more frequent monitoring of body weight and food intake.2. Consider including paired-feeding control groups to differentiate between direct drug effects and effects secondary to reduced food intake.3. Perform a thorough gross necropsy and histopathological examination of the gastrointestinal tract. |
| Elevated kidney biomarkers (e.g., BUN, creatinine). | Peficitinib has been associated with renal findings, such as calcinosis of the cortico-medullary junction in rats.[1] | 1. Collect urine for urinalysis, looking for proteinuria, glucosuria, or crystals.2. At necropsy, carefully examine the kidneys for any gross abnormalities.3. Ensure comprehensive histopathological evaluation of the kidneys, including special stains if necessary, to identify tubular or glomerular damage and mineralization. |
| Decreased lymphocyte counts in hematology. | This is an expected pharmacological effect of a JAK inhibitor, leading to immunosuppression. | 1. Correlate hematology findings with histopathology of lymphoid organs (thymus, spleen, lymph nodes).2. Consider including functional immune assays in your study design if immunomodulation is a key aspect of your research.3. Be aware of the potential for increased susceptibility to infections in treated animals and maintain a high standard of animal husbandry. |
Quantitative Toxicology Data
Table 1: Summary of Findings from a 13-Week Oral Toxicity Study in Rats (Peficitinib in Combination with Tacrolimus) [1]
| Peficitinib Dose (mg/kg/day) | Tacrolimus Dose (mg/kg/day) | Key Findings |
| 3, 10, 30 | 3.2 | ≥3 mg/kg/day: Vacuolation of pancreatic islet cells; calcinosis of renal cortico-medullary junction; basophilic change of cortical tubules; thymus atrophy with increased cortico-medullary ratio and lysis of lymphocytes; follicular atrophy of mandibular/mesenteric lymph nodes; focal mononuclear cell infiltration of cerebral meninges; encephalitis; decreased feces; increased urinary glucose; prostate atrophy; ocular lens opacification and degeneration; basophilic change of gastric epithelial cells. |
| 10, 30 | 3.2 | ≥10 mg/kg/day: Low spleen weight; rough kidney surface. |
| 30 | 3.2 | 30 mg/kg/day: Spleen follicle atrophy; low blood lymphocyte and eosinophil ratios; subcutaneous granulomatous inflammation. |
Note: These findings were observed in a combination therapy study and may not be fully representative of peficitinib monotherapy.
Experimental Protocols
General Protocol for a 13-Week Repeat-Dose Oral Toxicity Study in Rats
This is a generalized protocol based on standard practices and the available information for peficitinib.
-
Test System: Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study. Both sexes should be used.
-
Group Size: A minimum of 10 animals per sex per group. Satellite groups for toxicokinetic analysis and recovery assessment may be included.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on prior dose-range finding studies to establish a high dose that produces some toxicity but not excessive mortality.
-
Administration: Peficitinib hydrochloride is administered orally, typically by gavage, once daily for 13 consecutive weeks. The vehicle should be an appropriate aqueous solution (e.g., 0.5% methylcellulose).
-
In-life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed clinical observations performed at least once daily.
-
Body Weight: Recorded at least weekly.
-
Food Consumption: Measured at least weekly.
-
Ophthalmology: Examinations conducted prior to the start of treatment and near the end of the study.
-
-
Clinical Pathology: Blood and urine samples collected at specified intervals (e.g., pre-dose, mid-study, and at termination).
-
Hematology: Complete blood count with differential.
-
Clinical Chemistry: Standard panel including liver and kidney function tests.
-
Urinalysis: Standard panel.
-
-
Terminal Procedures:
-
Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups with treatment-related findings should also be examined.
-
Visualizations
Caption: Peficitinib inhibits JAK, blocking STAT phosphorylation and gene transcription.
Caption: Standard workflow for a sub-chronic rodent toxicology study.
Caption: Decision tree for investigating adverse findings in toxicology studies.
References
How to dissolve Peficitinib hydrochloride for cell culture
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and using Peficitinib (B612040) hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Peficitinib hydrochloride and what is its mechanism of action?
Peficitinib (also known as ASP015K) is an orally bioavailable inhibitor of Janus kinases (JAKs).[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a crucial communication route for numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, thereby blocking the downstream signaling of various pro-inflammatory cytokines.[2][4] This leads to a reduction in the inflammatory response.[5]
Q2: What is the molecular weight of this compound?
The molecular weight of the Peficitinib free base is approximately 326.4 g/mol .[4][6][7] The molecular weight of this compound is approximately 362.85 g/mol . It is crucial to use the correct molecular weight for the specific form of the compound you are using to ensure accurate molar concentration calculations.
Q3: In which solvents is this compound soluble?
This compound has low aqueous solubility but is soluble in several organic solvents.[5][7] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for cell culture.[5] It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility.[1]
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 65 mg/mL | [1] |
| Water | Insoluble | [1] |
| Ethanol (B145695) | Insoluble | [1] |
Note: While some sources may indicate minimal solubility in ethanol or water, for reliable and concentrated stock solutions for cell culture, DMSO is the recommended solvent.
In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) | Reference |
| JAK1 | 3.9 nM | [7][8] |
| JAK2 | 5.0 nM | [7][8] |
| JAK3 | 0.7 nM | [7][8] |
| Tyk2 | 4.8 nM | [7][8] |
Experimental Protocols & Methodologies
Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol describes the recommended procedure for dissolving this compound to prepare a concentrated stock solution in DMSO and subsequent dilution into aqueous cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
-
Prepare Working Solutions by Serial Dilution:
-
Directly diluting the highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to precipitate. Therefore, a serial dilution method is strongly recommended.
-
Perform an intermediate dilution of the DMSO stock solution into a small volume of pre-warmed (37°C) cell culture medium. Mix gently by pipetting.
-
Further dilute this intermediate solution into the final volume of pre-warmed cell culture medium to reach the desired final experimental concentration.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic. For sensitive cell lines, the final DMSO concentration should be even lower (<0.05%).
-
-
Storage and Stability:
-
Aliquot the concentrated DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
Troubleshooting Guide
Q4: I observed a precipitate after diluting my this compound DMSO stock into my cell culture medium. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are several steps to resolve this:
-
Check Stock Solution: First, ensure your DMSO stock solution is fully dissolved and appears completely clear. If any precipitate is visible, gently warm the vial and vortex until it is clear.
-
Use Serial Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of medium. Always perform an intermediate dilution in a smaller volume first, mixing well before the final dilution.
-
Pre-Warm the Medium: Adding a cold stock solution to warm (37°C) medium can cause thermal shock and induce precipitation. Allow the stock solution aliquot to reach room temperature before diluting it into pre-warmed medium.
-
Control Final DMSO Concentration: A higher concentration of DMSO in the final medium can increase the likelihood of precipitation as the compound crashes out of solution. Keep the final DMSO concentration as low as possible (ideally <0.5%).
-
Brief Sonication: As a last resort, you can try briefly sonicating the final working solution to aid dissolution. However, use this method with caution as it can generate heat and potentially degrade the compound.
-
Prepare Fresh: If precipitation is a persistent issue, it is best to prepare fresh working solutions immediately before each experiment.
Q5: My experimental results, such as Western blots for STAT phosphorylation, are inconsistent. How can I improve reproducibility?
Inconsistent results when analyzing downstream signaling events are often due to protocol variability. Here are tips for improving the reliability of your experiments:
-
Use Freshly Prepared Solutions: Do not use working solutions that have been stored or show any signs of precipitation.
-
Control Experimental Conditions: Strictly control variables such as temperature, pH, and incubation times throughout your experiment.
-
Optimize Sample Preparation: When analyzing protein phosphorylation, sample preparation is critical.
-
Work Quickly and on Ice: After cell treatment, perform all subsequent steps (e.g., cell lysis) on ice to minimize the activity of endogenous enzymes.
-
Use Phosphatase Inhibitors: Always supplement your cell lysis buffer with a fresh cocktail of phosphatase inhibitors to prevent the dephosphorylation of your target proteins.
-
-
Optimize Western Blotting Protocol:
-
Avoid Milk as a Blocking Agent: For phospho-specific antibodies, avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can increase background noise and interfere with detection. Use alternative blocking agents like Bovine Serum Albumin (BSA) or specialized commercial blocking buffers.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. peficitinib [drugcentral.org]
- 5. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 6. Peficitinib - Wikipedia [en.wikipedia.org]
- 7. Buy Peficitinib | 944118-01-8 | >98% [smolecule.com]
- 8. axonmedchem.com [axonmedchem.com]
Peficitinib Hydrochloride in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Peficitinib hydrochloride when prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[1] Its therapeutic effect stems from its function as a Janus kinase (JAK) inhibitor.[1][2] Peficitinib inhibits multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[3][4][5] By blocking these enzymes, it disrupts the JAK-STAT signaling pathway, a critical route for many pro-inflammatory cytokines, thereby reducing the inflammatory response associated with autoimmune diseases like rheumatoid arthritis.[1][3][4]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO. Published solubility data varies, with reported values of approximately 10 mg/mL and as high as 65 mg/mL in fresh, anhydrous DMSO.[4][6][7] The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of the compound.[7][8]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage and at -20°C for short-term storage.[7] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[9][10]
Q4: How long is a this compound stock solution in DMSO stable at -20°C?
A4: Based on available data, a this compound stock solution in DMSO is stable for up to one month when stored at -20°C.[7] For longer-term storage (up to one year), -80°C is recommended.[7] The solid, powdered form of Peficitinib is stable for at least four years when stored at -20°C.[6]
Q5: What issues might I encounter when diluting the DMSO stock solution into an aqueous buffer or cell culture medium?
A5: A common issue is the precipitation of the compound, as Peficitinib has low aqueous solubility.[4][9] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. To mitigate this, ensure the final concentration of DMSO is low (ideally below 0.5%) and consider troubleshooting steps such as vigorous mixing during addition, performing an intermediate dilution step, or using a carrier protein like BSA in serum-free media if appropriate for the experiment.[9][10]
Quantitative Data Summary
The following table summarizes the key solubility and stability data for this compound.
| Form | Solvent/Condition | Temperature | Duration | Solubility | Citations |
| Powder | Solid | -20°C | ≥ 4 years | N/A | [6] |
| Stock Solution | DMSO | -80°C | Up to 1 year | See below | [7] |
| Stock Solution | DMSO | -20°C | Up to 1 month | See below | [7] |
| Solubility | DMSO | N/A | N/A | ~10 mg/mL - 65 mg/mL | [4][6][7] |
| Solubility | Water (pH 7) | N/A | N/A | ≤0.1 mg/mL | [4] |
| Working Solution | Aqueous Media | N/A | Not Recommended | Limited | [4][9] |
Experimental Protocols
Protocol for Assessing Peficitinib Stability in DMSO via HPLC
This protocol provides a general method for determining the stability of this compound in DMSO under specific storage conditions.
Objective: To quantify the percentage of intact Peficitinib remaining in a DMSO stock solution after storage at -20°C for a defined period.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or microcentrifuge tubes
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Calibrated analytical balance and pipettes
Methodology:
-
Preparation of Stock Solution (Time Zero):
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming can be applied if necessary.[10]
-
This initial solution serves as the "Time Zero" reference standard.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple small, tightly sealed amber vials to protect from light and prevent evaporation.
-
Store these aliquots at -20°C.
-
-
HPLC Analysis (Time Zero):
-
Immediately after preparation, dilute a sample of the Time Zero stock solution with the mobile phase to a concentration within the linear range of the HPLC detector.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the Peficitinib peak at its characteristic retention time. This represents 100% integrity.
-
-
HPLC Analysis (Subsequent Time Points):
-
At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), remove one aliquot from storage at -20°C.
-
Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
-
Prepare and analyze the sample by HPLC using the exact same method as the Time Zero sample.
-
-
Data Analysis:
-
Compare the peak area of Peficitinib from the stored sample to the peak area from the Time Zero sample.
-
Calculate the percentage of Peficitinib remaining: (Peak Area at Time X / Peak Area at Time Zero) * 100%.
-
The appearance of new peaks in the chromatogram may indicate the presence of degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peficitinib hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Peficitinib Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Peficitinib (B612040) hydrochloride, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Peficitinib hydrochloride?
This compound is an oral Janus kinase (JAK) inhibitor.[1][2][3] It functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), with moderate selectivity for JAK3.[1][4] By binding to the ATP-binding site of JAKs, Peficitinib competitively inhibits their kinase activity.[3] This action prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3] The inhibition of the JAK-STAT signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines and other mediators.[3]
Q2: What are the potential mechanisms by which cell lines can develop resistance to this compound?
While specific studies on Peficitinib resistance are limited, mechanisms observed with other JAK inhibitors are likely applicable. These include:
-
Reactivation of JAK-STAT Signaling: This can occur through the formation of heterodimers between different JAK family members (e.g., JAK1 and JAK2), which can lead to trans-phosphorylation and reactivation of signaling even in the presence of the inhibitor.[5][6][7]
-
Secondary Mutations in the JAK Kinase Domain: Mutations in the ATP-binding pocket of the JAK protein can prevent Peficitinib from binding effectively, thereby rendering the inhibitor ineffective.[5][6]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the JAK-STAT pathway. These can include the PI3K/Akt and MAPK/ERK pathways.[5][8]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins can help cells survive the effects of JAK inhibition.[7][9]
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of Peficitinib in the suspected resistant cell line compared to the parental, sensitive cell line.[10] This is typically determined using a cell viability assay. An increase in the IC50 value by more than three-fold is generally considered an indication of resistance.[11]
Troubleshooting Guides
Issue 1: Decreased Cell Death or Proliferation Inhibition After Peficitinib Treatment
Possible Cause 1: Development of Resistance.
-
Troubleshooting Steps:
-
Determine the IC50 Value: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of Peficitinib in your cell line and compare it to the parental line. A significant shift to a higher IC50 indicates resistance.
-
Analyze Downstream Signaling: Use Western blotting to assess the phosphorylation status of STAT proteins (e.g., p-STAT3, p-STAT5) in the presence and absence of Peficitinib. Persistent phosphorylation of STATs in the presence of the drug suggests a mechanism of resistance at or upstream of STAT activation.
-
Investigate Bypass Pathways: Examine the activation status of key proteins in alternative signaling pathways such as PI3K/Akt (e.g., p-Akt) and MAPK (e.g., p-ERK). Increased activation of these pathways in the presence of Peficitinib could indicate a bypass mechanism.
-
Possible Cause 2: Suboptimal Drug Concentration or Activity.
-
Troubleshooting Steps:
-
Verify Drug Concentration and Storage: Ensure that the this compound stock solution is prepared correctly and has been stored under appropriate conditions to maintain its activity.
-
Optimize Treatment Duration: The duration of drug exposure may need to be optimized for your specific cell line and experimental conditions.
-
Issue 2: Persistent JAK-STAT Signaling Despite Peficitinib Treatment
Possible Cause 1: Reactivation of JAKs through Heterodimerization.
-
Troubleshooting Steps:
-
Co-immunoprecipitation: Perform co-immunoprecipitation experiments to determine if different JAK family members are forming heterodimers in your resistant cell line.
-
Combination Therapy: Consider using a combination of JAK inhibitors that target different JAK family members to prevent compensatory activation.
-
Possible Cause 2: Secondary Mutations in the JAK Kinase Domain.
-
Troubleshooting Steps:
-
Sanger Sequencing: Sequence the kinase domain of the relevant JAK genes (JAK1, JAK2, JAK3, Tyk2) in your resistant cell line to identify potential mutations that could interfere with Peficitinib binding.
-
Alternative Inhibitors: If a resistance mutation is identified, consider using a different type of JAK inhibitor (e.g., a type II inhibitor) that may be effective against the mutated kinase.[12]
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes when comparing Peficitinib-sensitive and Peficitinib-resistant cell lines.
Table 1: Comparison of IC50 Values for this compound
| Cell Line | Parental (Sensitive) | Resistant | Fold Change |
| IC50 (nM) | 50 | 500 | 10 |
Table 2: Protein Expression and Phosphorylation Status
| Protein | Parental (Sensitive) + Peficitinib | Resistant + Peficitinib |
| p-STAT3 (relative to total STAT3) | Decreased | No significant change |
| p-Akt (relative to total Akt) | No significant change | Increased |
| p-ERK (relative to total ERK) | No significant change | Increased |
Experimental Protocols
Protocol 1: Generation of a Peficitinib-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[10][13]
-
Initial IC50 Determination: Determine the initial IC50 of Peficitinib for the parental cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing Peficitinib at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of Peficitinib in the culture medium. This is typically done in a stepwise manner, doubling the concentration at each step.
-
Monitoring and Selection: At each concentration, monitor the cells for signs of toxicity and select the surviving, proliferating cells.
-
Confirmation of Resistance: After several months of continuous culture with the drug, confirm the development of resistance by determining the new IC50 value. A significantly higher IC50 compared to the parental line indicates the establishment of a resistant cell line.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in the presence of a maintenance concentration of Peficitinib (typically the highest concentration at which the cells can proliferate steadily).[10]
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat both parental and resistant cells with and without Peficitinib for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, Akt, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Visualizations
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
Caption: Workflow for investigating Peficitinib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. g1therapeutics.com [g1therapeutics.com]
Peficitinib Hydrochloride Dose-Response Curve Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peficitinib hydrochloride. The following information is designed to address specific issues that may be encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[1] Its therapeutic effect stems from its potent inhibition of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1] Peficitinib is considered a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[2][3] By binding to the ATP-binding site of JAKs, Peficitinib competitively inhibits their kinase activity.[2] This action blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] The inhibition of the JAK-STAT signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby mitigating the inflammatory response.[2][4]
Q2: What are the typical in vitro IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range, indicating its high potency. These values can serve as a reference for designing dose-response experiments.
| Target | IC50 (nM) | Assay Type |
| JAK1 | 3.9 | Enzymatic Assay |
| JAK2 | 5.0 | Enzymatic Assay |
| JAK3 | 0.7 | Enzymatic Assay |
| Tyk2 | 4.8 | Enzymatic Assay |
| IL-2-induced T cell proliferation | 10 | Cell-based Assay (Rat Splenocytes) |
| IL-2-induced STAT5 phosphorylation | 124 | Cell-based Assay (Rat Whole Blood) |
| IL-2-induced STAT5 phosphorylation | 127 | Cell-based Assay (Human Lymphocytes) |
Data compiled from multiple sources.[5][6][7]
Q3: How should I prepare this compound for in vitro experiments?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide.[8] It is sparingly soluble in aqueous buffers.[8] For in vitro assays, it is recommended to first dissolve this compound in DMSO to create a stock solution and then dilute it with the aqueous buffer of choice.[8] One source suggests a solubility of up to 65 mg/mL in fresh DMSO.[9] When preparing aqueous solutions from a DMSO stock, it is advised not to store the aqueous solution for more than one day.[8]
Troubleshooting Guide for Dose-Response Curves
This section addresses common problems encountered when generating a dose-response curve for this compound.
Problem: The dose-response curve is flat, showing little to no inhibition.
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations of Peficitinib tested may be too low to elicit an inhibitory effect.
-
Solution: Widen the concentration range of Peficitinib in your experiment. Based on the known IC50 values (see table above), ensure your concentration range brackets the expected IC50. A 10-point dose-response curve with 3-fold serial dilutions is a good starting point.[10]
-
-
Possible Cause 2: Low Target Expression. The cell line used may not express the target JAKs at sufficient levels for a measurable response.
-
Solution: Confirm the expression of the target JAK isoforms (JAK1, JAK2, JAK3, Tyk2) in your chosen cell line using techniques like Western blotting or qPCR.
-
-
Possible Cause 3: Insufficient Cytokine Stimulation. The cytokine used to activate the JAK-STAT pathway may not be at an optimal concentration to induce a robust signal.
-
Solution: Optimize the concentration of the stimulating cytokine (e.g., IL-6, IFN-γ) to achieve a strong phosphorylation signal of the downstream STAT protein in your assay system.
-
Problem: The dose-response curve has a poor sigmoidal shape or is very noisy.
-
Possible Cause 1: Cell Health and Seeding Density. Unhealthy cells or inconsistent cell numbers per well can lead to high variability.
-
Solution: Ensure that cells are in the logarithmic growth phase and have high viability. Optimize the cell seeding density to ensure a consistent response.
-
-
Possible Cause 2: this compound precipitation. Due to its limited aqueous solubility, Peficitinib may precipitate at higher concentrations in the assay medium.
-
Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. If precipitation is observed, consider preparing the dosing solutions in a medium containing a low percentage of serum or a solubilizing agent, if compatible with your assay. Always prepare fresh dilutions from a DMSO stock for each experiment.
-
-
Possible Cause 3: Assay Variability. Inconsistent liquid handling, incubation times, or reagent addition can introduce noise.
-
Solution: Use calibrated pipettes and follow a standardized protocol for all steps. Ensure consistent incubation times and temperatures.
-
Experimental Protocols
Protocol: Cellular Phospho-STAT Inhibition Assay
This protocol outlines a general method to determine the IC50 of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.[1]
-
Cell Seeding:
-
Ensure cells are healthy and in their logarithmic growth phase.[10]
-
Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.[10]
-
Perform serial dilutions of the Peficitinib stock solution to create a range of concentrations for the dose-response curve (e.g., a 10-point curve with 3-fold dilutions).[10]
-
Pre-incubate the cells with the various concentrations of Peficitinib or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) at a pre-optimized concentration to induce the phosphorylation of the target STAT protein.[10] The choice of cytokine will depend on the specific JAK-STAT pathway being investigated.
-
-
Cell Lysis and Protein Quantification:
-
Following stimulation, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Detection of Phospho-STAT:
-
The levels of phosphorylated STAT can be quantified using various methods, such as:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the STAT protein and total STAT protein. Quantify band intensities to determine the extent of inhibition.[1]
-
ELISA: Use a specific ELISA kit to quantify the amount of phosphorylated STAT in the cell lysates.
-
Flow Cytometry (Intracellular Staining): Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for the phosphorylated STAT protein. Analyze the fluorescence intensity by flow cytometry.[11]
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control (considered 0% inhibition) and a positive control inhibitor or unstimulated cells (considered 100% inhibition).[10]
-
Plot the normalized response against the logarithm of the Peficitinib concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[1][10]
-
Visualizations
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mechanism of Action: Peficitinib Hydrochloride vs. Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent Janus kinase (JAK) inhibitors, peficitinib (B612040) hydrochloride and tofacitinib (B832). Both oral small molecules are designed to modulate the inflammatory processes central to autoimmune diseases, such as rheumatoid arthritis, by targeting the JAK-STAT signaling pathway. This document outlines their respective inhibitory profiles, supported by quantitative experimental data, and provides detailed experimental methodologies for key assays.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Both peficitinib and tofacitinib exert their therapeutic effects by inhibiting the Janus kinase family of intracellular, non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling cascade, a principal pathway for a multitude of cytokines and growth factors involved in immune cell development, activation, and inflammation.
The binding of a cytokine to its receptor on the cell surface initiates the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the JAKs phosphorylate the STATs, leading to their dimerization and translocation to the cell nucleus. Once in the nucleus, the STAT dimers bind to specific DNA sequences, regulating the transcription of genes that promote inflammation.[1][2]
Peficitinib and tofacitinib, by competitively binding to the ATP-binding site of JAKs, block this phosphorylation cascade. This inhibition prevents the activation of STATs, thereby downregulating the expression of inflammatory mediators.[1][2]
Comparative Kinase Inhibition Profile
While both drugs target the JAK family, their selectivity and potency against individual JAK isoforms differ. Peficitinib is characterized as a pan-JAK inhibitor, demonstrating activity against multiple JAK family members, albeit with a moderate selectivity for JAK3.[2][3] In contrast, tofacitinib exhibits a more selective inhibition profile, primarily targeting JAK1 and JAK3 with less activity against JAK2 and a significantly lower potency for TYK2.[1][4]
The table below summarizes the half-maximal inhibitory concentrations (IC50) of peficitinib hydrochloride and tofacitinib against the four JAK isoforms, as determined by in vitro enzymatic assays.
| Kinase | This compound IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 3.9[2] | 1.7 - 3.7[1] |
| JAK2 | 5.0[2] | 1.8 - 4.1[1] |
| JAK3 | 0.71[2] | 0.75 - 1.6[1] |
| TYK2 | 4.8[2] | 16 - 34[1] |
Signaling Pathway and Downstream Consequences
The differential inhibition of JAK isoforms by peficitinib and tofacitinib leads to distinct downstream effects on cytokine signaling. Tofacitinib's potent inhibition of JAK1 and JAK3 disrupts the signaling of a range of cytokines crucial for lymphocyte function and inflammation, including interleukin-2 (B1167480) (IL-2), IL-4, IL-6, IL-7, IL-15, and IL-21.[1] Its lesser effect on JAK2, which is important for hematopoiesis, may mitigate certain hematological side effects.[4]
Peficitinib, with its broader pan-JAK inhibition, affects a wider array of cytokine pathways. Some studies suggest that peficitinib may possess additional off-target activities, such as the inhibition of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor kinases, which could contribute to its observed effects on bone mineral density in preclinical models.[5][6]
Caption: Inhibition of the JAK-STAT signaling pathway by peficitinib and tofacitinib.
Experimental Protocols
The determination of the inhibitory activity of peficitinib and tofacitinib relies on robust in vitro assays. The following are representative protocols for a biochemical kinase inhibition assay and a cell-based STAT phosphorylation assay.
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (peficitinib, tofacitinib) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In the wells of a microplate, combine the assay buffer, the respective JAK enzyme, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)
-
Cytokines for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2)
-
Test compounds (peficitinib, tofacitinib)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (pSTATs) (e.g., anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare the cells for the assay.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membrane to allow antibody entry.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and quantify the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population.
-
Data Analysis: Normalize the MFI of the treated samples to the cytokine-stimulated control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peficitinib - Wikipedia [en.wikipedia.org]
- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peficitinib [drugcentral.org]
Peficitinib Hydrochloride: A Comparative Analysis Against Other JAK Inhibitors for Researchers
For Immediate Release
This guide provides a detailed, objective comparison of Peficitinib (B612040) hydrochloride with other prominent Janus kinase (JAK) inhibitors, tailored for researchers, scientists, and professionals in drug development. Herein, we present a comprehensive overview of its performance, supported by experimental data, detailed methodologies, and visual pathway diagrams to facilitate a deeper understanding of its therapeutic potential and comparative standing.
Peficitinib is an orally bioavailable inhibitor of the Janus kinase (JAK) family.[1] It has demonstrated clinical efficacy in adult patients with moderate to severe rheumatoid arthritis (RA), particularly in Asian populations, leading to its approval in Japan and Korea.[2][3] Peficitinib functions by inhibiting the JAK-STAT signaling pathway, a crucial cascade in the inflammatory process.[4]
Comparative Analysis of Inhibitory Potency
The in vitro potency of JAK inhibitors is a critical determinant of their therapeutic efficacy and selectivity. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Peficitinib is characterized as a pan-JAK inhibitor, demonstrating activity against multiple JAK isoforms.[5]
Table 1: In Vitro Inhibitory Potency (IC50, nM) of Peficitinib and Other JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile |
| Peficitinib | 3.9[4] | 5.0[4] | 0.7[4] | 4.8[4] | Pan-JAK inhibitor, with moderate selectivity for JAK3.[4] |
| Tofacitinib (B832) | 1[6] | 20[6] | 1[6] | - | Preferential inhibitor of JAK1 and JAK3.[7] |
| Baricitinib (B560044) | 5.9[8] | 5.7[8] | >400[9] | 53[10] | Selective inhibitor of JAK1 and JAK2.[7][8] |
| Upadacitinib (B560087) | 43[11] | 120[11] | 2300[11] | 4700[11] | Selective inhibitor of JAK1.[7][11] |
| Filgotinib | 10[1][12] | 28[1][12] | 810[1][12] | 116[1][12] | Selective inhibitor of JAK1.[1][12] |
Note: IC50 values can vary depending on the specific assay conditions.
The JAK-STAT Signaling Pathway
The therapeutic effect of Peficitinib and other JAK inhibitors is mediated through the inhibition of the JAK-STAT signaling pathway. This pathway is integral to the cellular response to a multitude of cytokines and growth factors that are pivotal in immune regulation and inflammation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.
Clinical Efficacy in Rheumatoid Arthritis
Clinical trials have demonstrated the efficacy of Peficitinib in treating rheumatoid arthritis, particularly in patients with an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs). The American College of Rheumatology (ACR) response rates are a key measure of clinical improvement.
Table 2: ACR20 Response Rates at Week 12 in Phase III Clinical Trials
| Trial | Treatment Group | ACR20 Response Rate (%) | Placebo Response Rate (%) |
| RAJ3 [13] | Peficitinib 100 mg | 57.7 | 30.7 |
| Peficitinib 150 mg | 74.5 | 30.7 | |
| RAJ4 [14] | Peficitinib 100 mg | 58.6 | 21.8 |
| Peficitinib 150 mg | 64.4 | 21.8 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize JAK inhibitors.
Enzymatic Kinase Assay for IC50 Determination
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a specific JAK enzyme (e.g., recombinant human JAK1), a peptide substrate, and ATP.
-
Inhibitor Dilution: Create a serial dilution of the test compound (e.g., Peficitinib) in the reaction buffer.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to the mixture of the enzyme, substrate, and inhibitor. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[15]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be achieved using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[16]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[17]
Caption: A generalized workflow for determining inhibitor IC50 values.
Cellular Assay for STAT Phosphorylation Inhibition
This assay assesses the functional consequence of JAK inhibition within a cellular context by measuring the phosphorylation of downstream STAT proteins.
Objective: To confirm that the inhibitor blocks JAK activity in cells, leading to a reduction in STAT phosphorylation.
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., peripheral blood mononuclear cells or a relevant cell line) that express the target JAK-STAT pathway.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the JAK inhibitor for a specified period.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/JAK3) to activate the JAK-STAT pathway.[18]
-
Cell Lysis and Protein Extraction: Stop the stimulation and lyse the cells to extract the proteins.[18]
-
Detection of Phosphorylated STAT (pSTAT): Measure the levels of a specific phosphorylated STAT protein (e.g., pSTAT5) using methods such as Western blotting or flow cytometry with a phospho-specific antibody.[18]
-
Data Analysis: Quantify the intensity of the pSTAT signal and calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control without the inhibitor. Determine the IC50 value from the dose-response curve.
Conclusion
Peficitinib hydrochloride is a pan-JAK inhibitor with demonstrated efficacy in rheumatoid arthritis.[3] Its inhibitory profile, as shown by in vitro IC50 values, indicates broad activity across the JAK family with a moderate preference for JAK3.[4] Clinical trial data support its effectiveness in a patient population with unmet needs.[13][14] For researchers, the choice of a JAK inhibitor will depend on the specific research question, considering the desired selectivity profile and the cellular context of the investigation. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of Peficitinib and other JAK inhibitors.
References
- 1. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 2. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. abmole.com [abmole.com]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. benchchem.com [benchchem.com]
- 17. courses.edx.org [courses.edx.org]
- 18. benchchem.com [benchchem.com]
Peficitinib Hydrochloride: A Comparative Analysis of Efficacy and Safety in Rheumatoid Arthritis Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peficitinib (B612040) hydrochloride with other leading Janus kinase (JAK) inhibitors for the treatment of rheumatoid arthritis (RA). The data presented is compiled from pivotal clinical trials to assist in evaluating its therapeutic potential and positioning within the current treatment landscape. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited trials. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and study designs.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Peficitinib is an orally bioavailable, small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] Its therapeutic effect is achieved by modulating the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cascade in the pathogenesis of rheumatoid arthritis.[2] By inhibiting JAKs, peficitinib interferes with the signaling of various pro-inflammatory cytokines that are central to the autoimmune response in RA.[3] Peficitinib is considered a pan-JAK inhibitor, with moderate selectivity for JAK3.[1]
Comparative Efficacy in Clinical Trials
The efficacy of peficitinib has been primarily evaluated in a series of clinical trials known as the RAJ studies. These trials assessed the efficacy of peficitinib in patients with moderately to severely active RA who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), including methotrexate (B535133) (MTX). The primary endpoint in these studies was typically the American College of Rheumatology 20% (ACR20) response rate at week 12.
Table 1: Comparison of Efficacy Data for Peficitinib and Other JAK Inhibitors in RA
| Drug (Trial) | Dose | Patient Population | ACR20 Response at Week 12 (%) | ACR50 Response at Week 12 (%) | ACR70 Response at Week 12 (%) | Change from Baseline in DAS28-CRP at Week 12 |
| Peficitinib (RAJ3) [4] | 100 mg QD | Inadequate response to csDMARDs | 57.7 | Not Reported | Not Reported | Significantly greater than placebo (p<0.001) |
| 150 mg QD | 74.5 | Not Reported | Not Reported | Significantly greater than placebo (p<0.001) | ||
| Placebo | 30.7 | Not Reported | Not Reported | - | ||
| Peficitinib (RAJ4) [5] | 100 mg QD | Inadequate response to MTX | 58.6 | Not Reported | Not Reported | Significantly greater than placebo (p<0.001) |
| 150 mg QD | 64.4 | Not Reported | Not Reported | Significantly greater than placebo (p<0.001) | ||
| Placebo | 21.8 | Not Reported | Not Reported | - | ||
| Tofacitinib (B832) (ORAL Scan) [6][1] | 5 mg BID | Inadequate response to MTX | Not Reported | Not Reported | Not Reported | Statistically significant vs. placebo |
| 10 mg BID | Not Reported | Not Reported | Not Reported | Statistically significant vs. placebo | ||
| Baricitinib (B560044) (RA-BEAM) [7][8] | 4 mg QD | Inadequate response to MTX | 70 | Not Reported | Not Reported | Significantly greater than placebo |
| Placebo | 40 | Not Reported | Not Reported | - | ||
| Upadacitinib (B560087) (SELECT-COMPARE) [9] | 15 mg QD | Inadequate response to MTX | 71 | 45 | Not Reported | Statistically significant vs. placebo (p≤0.001) |
| Placebo | 36 | Not Reported | Not Reported | - | ||
| Filgotinib (B607452) (FINCH 1) [10][11] | 100 mg QD | Inadequate response to MTX | Significantly higher than placebo | Significantly higher than placebo | Significantly higher than placebo | Not Reported |
| 200 mg QD | Significantly higher than placebo | Significantly higher than placebo | Significantly higher than placebo | Not Reported | ||
| Placebo | - | - | - | - |
QD: Once daily; BID: Twice daily; MTX: Methotrexate; csDMARDs: conventional synthetic Disease-Modifying Antirheumatic Drugs; DAS28-CRP: Disease Activity Score 28 using C-reactive protein.
Comparative Safety Profile
The safety of peficitinib has been assessed in its clinical trial program, with a focus on adverse events of special interest for JAK inhibitors, including infections (particularly herpes zoster), and laboratory abnormalities.
Table 2: Comparison of Key Safety Data for Peficitinib and Other JAK Inhibitors in RA
| Drug (Trial) | Dose | Patient Population | Serious Infections (%) | Herpes Zoster (%) | Malignancy (excluding NMSC) (%) | Major Adverse Cardiovascular Events (MACE) (%) |
| Peficitinib (RAJ4) [5] | 100 mg QD | Inadequate response to MTX | Higher incidence than placebo | Higher incidence than placebo | Not Reported | Not Reported |
| 150 mg QD | Higher incidence than placebo | Higher incidence than placebo | Not Reported | Not Reported | ||
| Placebo | - | - | - | - | ||
| Tofacitinib (ORAL Surveillance) [12] | 5 mg BID | RA patients ≥50 years with ≥1 CV risk factor | Not Reported | Not Reported | Higher vs. TNF blocker | Higher vs. TNF blocker |
| 10 mg BID | Not Reported | Not Reported | Higher vs. TNF blocker | Higher vs. TNF blocker | ||
| Baricitinib (RA-BEAM) [8] | 4 mg QD | Inadequate response to MTX | Similar to placebo and adalimumab | Not Reported | Not Reported | Not Reported |
| Upadacitinib (SELECT-COMPARE) [13] | 15 mg QD | Inadequate response to MTX | Comparable to adalimumab | Higher rate than adalimumab | Comparable to adalimumab | Comparable to adalimumab |
| Filgotinib (FINCH 1) [11] | 100 mg QD | Inadequate response to MTX | 5.0 (Serious Adverse Events) | Not Reported | 1 patient | Not Reported |
| 200 mg QD | 4.4 (Serious Adverse Events) | Not Reported | 0 patients | Not Reported | ||
| Placebo | 4.2 (Serious Adverse Events) | Not Reported | 3 patients | Not Reported |
NMSC: Non-melanoma skin cancer; CV: Cardiovascular; TNF: Tumor Necrosis Factor.
Detailed Experimental Protocols
A standardized approach is generally employed in Phase III clinical trials for JAK inhibitors in rheumatoid arthritis. The following provides a generalized overview of the methodologies used in the key trials cited.
Peficitinib (RAJ3 and RAJ4 Trials)[6][7][15][16]
-
Study Design: These were randomized, double-blind, placebo-controlled, parallel-group Phase III studies conducted in Asian countries.[4][5]
-
Patient Population: Adult patients (≥20 years old) with moderately to severely active RA (defined by ≥6 tender and ≥6 swollen joints) and an inadequate response to at least one csDMARD (RAJ3) or specifically to MTX (RAJ4).[14] Patients with a history of malignancy or certain infections were excluded.[3]
-
Interventions: Patients were randomized to receive peficitinib (100 mg or 150 mg once daily), placebo, or an active comparator (etanercept in RAJ3, open-label).[4] Patients on placebo were typically switched to peficitinib at week 12 or 28 if they did not show an adequate response.[4][5]
-
Primary Endpoints: The primary efficacy endpoint was the ACR20 response rate at week 12.[4] In the RAJ4 trial, a co-primary endpoint was the change from baseline in the modified Total Sharp Score (mTSS) at week 28, which assesses radiographic progression of joint damage.[5]
Comparator JAK Inhibitor Trials (Generalized Protocol)
-
Tofacitinib (e.g., ORAL Scan): A two-year study in patients with an inadequate response to MTX, randomized to tofacitinib (5 or 10 mg twice daily) or placebo, added to background MTX.[6] Non-responding placebo patients were advanced to tofacitinib at 3 months, and all remaining placebo patients were advanced at 6 months.[6]
-
Baricitinib (e.g., RA-BEAM): A 52-week study in patients with an inadequate response to MTX, randomized to baricitinib (4 mg once daily), adalimumab, or placebo, all with background MTX.[7] Placebo patients were crossed over to baricitinib at week 24.
-
Upadacitinib (e.g., SELECT-COMPARE): A long-term study in patients with an inadequate response to MTX, randomized to upadacitinib (15 mg once daily), adalimumab, or placebo, all with concomitant MTX.[9][15] Patients with an insufficient response were rescued to a different treatment arm.
-
Filgotinib (e.g., FINCH 1): A 52-week study in patients with an inadequate response to MTX, randomized to filgotinib (100 mg or 200 mg once daily), adalimumab, or placebo, all with background MTX.[10][11] Placebo patients were re-randomized to filgotinib at week 24.
Conclusion
Peficitinib hydrochloride has demonstrated efficacy in treating patients with rheumatoid arthritis, particularly in Asian populations with an inadequate response to csDMARDs.[9] Its efficacy, as measured by ACR response rates, is comparable to other approved JAK inhibitors. The safety profile of peficitinib is also largely consistent with the known class effects of JAK inhibitors, including an increased risk of herpes zoster and serious infections.[9] Head-to-head comparative trials are limited, making direct cross-trial comparisons challenging due to differences in study populations and designs. The choice of a specific JAK inhibitor for an individual patient will depend on a comprehensive assessment of their clinical characteristics, prior treatment history, and risk factors. Further long-term safety and efficacy data, particularly in diverse patient populations, will continue to refine the positioning of peficitinib in the management of rheumatoid arthritis.
References
- 1. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 2. Long-Term Radiographic and Patient-Reported Outcomes in Patients with Rheumatoid Arthritis Treated with Tofacitinib: ORAL Start and ORAL Scan Post-hoc Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abidipharma.com [abidipharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pfizer Announces Top-Line Results Of Third Phase 3 Clinical Trial Of Tofacitinib (CP-690,550) In Patients With Active Rheumatoid Arthritis | Pfizer [pfizer.com]
- 7. mdpi.com [mdpi.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. SELECT-COMPARE – Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 10. gilead.com [gilead.com]
- 11. gilead.com [gilead.com]
- 12. xeljanz.pfizerpro.com [xeljanz.pfizerpro.com]
- 13. rmdopen.bmj.com [rmdopen.bmj.com]
- 14. Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of peficitinib (ASP015K) in Asian patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustainability of Response Between Upadacitinib and Adalimumab in Patients with Rheumatoid Arthritis: Results Through 3 Years from the SELECT-COMPARE Trial - ACR Meeting Abstracts [acrabstracts.org]
Peficitinib Hydrochloride: In Vivo Target Engagement Validation and Competitive Landscape
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of peficitinib (B612040) hydrochloride's in vivo target engagement and performance with alternative Janus kinase (JAK) inhibitors. The information is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and autoimmune diseases.
Introduction to Peficitinib Hydrochloride
This compound is an orally administered, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] It is considered a pan-JAK inhibitor, demonstrating inhibitory activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[2] By blocking the activity of these kinases, peficitinib disrupts the signaling of numerous pro-inflammatory cytokines and growth factors that are dependent on the JAK-STAT pathway, making it a therapeutic agent for autoimmune diseases such as rheumatoid arthritis (RA).[3]
Mechanism of Action: The JAK-STAT Signaling Pathway
The therapeutic effect of peficitinib is mediated through its inhibition of the JAK-STAT signaling cascade. This pathway is integral to the cellular response to a wide array of cytokines and growth factors. Upon the binding of a cytokine to its receptor, receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, often promoting inflammation. Peficitinib, by inhibiting JAKs, prevents the phosphorylation and activation of STAT proteins, thereby downregulating the inflammatory response.[3]
In Vivo Target Engagement and Efficacy
The in vivo efficacy of peficitinib is directly linked to its ability to engage its targets (JAKs) and inhibit downstream signaling (STAT phosphorylation). This is often assessed in preclinical models of autoimmune diseases, such as the rat adjuvant-induced arthritis (AIA) model.
Peficitinib In Vivo Performance
In the rat AIA model, peficitinib has been shown to dose-dependently suppress paw swelling and bone destruction.[3][4] A key indicator of its target engagement is the inhibition of IL-2-induced STAT5 phosphorylation in T-cells, which has been demonstrated to be dose-dependent in vivo.
Comparative In Vivo Efficacy: Peficitinib vs. Tofacitinib (B832)
A head-to-head study in the rat AIA model compared the efficacy of peficitinib and tofacitinib, another JAK inhibitor. The results indicated that peficitinib at a dose of 10 mg/kg demonstrated comparable efficacy in attenuating arthritis scores and paw swelling to tofacitinib at 3 mg/kg.
| Compound | Dose | Efficacy in Rat AIA Model |
| Peficitinib | 10 mg/kg | Comparable efficacy to 3 mg/kg Tofacitinib in reducing arthritis symptoms. |
| Peficitinib | 30 mg/kg | Strong attenuation of arthritis symptoms. |
| Tofacitinib | 3 mg/kg | Significant reduction in arthritis symptoms. |
Table 1: Comparative Efficacy of Peficitinib and Tofacitinib in a Rat Adjuvant-Induced Arthritis Model.
Comparative In Vivo Target Engagement of JAK Inhibitors
| Compound | Target Pathway | Assay | Inhibition |
| Upadacitinib | JAK1 (IL-6 induced pSTAT3) | Ex vivo human whole blood | IC50: 60.7 nM |
| JAK1/3 (IL-7 induced pSTAT5) | IC50: 125 nM | ||
| Tofacitinib | JAK1 (IL-6 induced pSTAT3) | Ex vivo human whole blood | IC50: 119 nM |
| JAK1/3 (IL-7 induced pSTAT5) | IC50: 79.1 nM | ||
| Baricitinib | JAK1/2 | In vivo mouse spleen | Demonstrated inhibition of pSTAT1 and pSTAT3. |
| Filgotinib | JAK1 | Ex vivo human whole blood | Potent inhibition of IL-6-induced pSTAT1. |
Table 2: Comparative Ex Vivo/In Vivo Target Engagement of Various JAK Inhibitors.
Experimental Protocols
In Vivo Target Engagement Validation: pSTAT5 Flow Cytometry Assay in Rat Whole Blood
This protocol outlines a method to assess the in vivo target engagement of peficitinib by measuring the inhibition of IL-2-induced STAT5 phosphorylation in rat whole blood.
Materials:
-
This compound
-
Vehicle for oral administration
-
Male Lewis rats
-
Recombinant rat IL-2
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-pSTAT5 (Y694)
-
Flow cytometer
Procedure:
-
Dosing: Administer peficitinib or vehicle orally to rats at the desired doses.
-
Blood Collection: At various time points post-dosing, collect whole blood into heparinized tubes.
-
Cytokine Stimulation: Aliquot whole blood and stimulate with recombinant rat IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding a fixation buffer.
-
Permeabilization and Staining: Wash the fixed cells and then permeabilize them using a permeabilization buffer. Stain the cells with fluorochrome-conjugated antibodies against a T-cell marker (e.g., CD3) and phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD3-positive T-cell population and quantify the median fluorescence intensity (MFI) of pSTAT5.
-
Data Analysis: Calculate the percentage inhibition of pSTAT5 phosphorylation for each dose group relative to the vehicle-treated, IL-2-stimulated control.
References
Peficitinib vs. Baricitinib: A Comparative Guide for Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two leading Janus kinase (JAK) inhibitors, peficitinib (B612040) and baricitinib (B560044), based on their performance in preclinical rheumatoid arthritis (RA) models. The information presented is intended to assist researchers in making informed decisions for their own studies in the field of autoimmune and inflammatory diseases.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both peficitinib and baricitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from numerous cytokines and growth factors that drive the inflammatory processes in rheumatoid arthritis.[1][2]
Peficitinib is characterized as a pan-JAK inhibitor, demonstrating inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[3] In contrast, baricitinib is a selective inhibitor of JAK1 and JAK2.[4][5] The differential selectivity of these inhibitors may influence their efficacy and safety profiles.
Below is a diagram illustrating the intervention of JAK inhibitors in the JAK-STAT signaling pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by peficitinib and baricitinib.
In Vitro Kinase Inhibitory Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of peficitinib and baricitinib against different JAK enzymes. This data provides insight into their respective selectivity profiles.
| Kinase | Peficitinib IC50 (nM) | Baricitinib IC50 (nM) |
| JAK1 | 3.9[3] | 5.9[6] |
| JAK2 | 5.0[3] | 5.7[6] |
| JAK3 | 0.7[3] | >400[6] |
| Tyk2 | 4.8[3] | 53[6] |
Preclinical Efficacy in Rheumatoid Arthritis Models
Direct head-to-head preclinical studies comparing peficitinib and baricitinib are limited. The following data is compiled from separate studies in established animal models of rheumatoid arthritis.
Peficitinib in a Rat Adjuvant-Induced Arthritis (AIA) Model
A study comparing peficitinib to another JAK inhibitor, tofacitinib (B832), in a rat adjuvant-induced arthritis (AIA) model demonstrated the dose-dependent efficacy of peficitinib in reducing arthritis symptoms.[7]
| Treatment Group | Arthritis Score (Day 24) | Paw Swelling (mL, Day 24) | Bone Mineral Density Loss (%) |
| Vehicle | ~12 | ~1.8 | ~25 |
| Peficitinib (3 mg/kg) | ~8 | ~1.2 | ~18 |
| Peficitinib (10 mg/kg) | ~4 | ~0.8 | ~10 |
| Peficitinib (30 mg/kg) | ~2 | ~0.5 | ~5 |
| Tofacitinib (3 mg/kg) | ~5 | ~0.9 | ~15 |
| Tofacitinib (10 mg/kg) | ~3 | ~0.6 | ~8 |
Data adapted from a study comparing peficitinib and tofacitinib.[7] The values are approximate, as read from graphical representations in the publication.
Baricitinib in a Mouse Collagen-Induced Arthritis (CIA) Model
In a collagen-induced arthritis (CIA) mouse model, baricitinib demonstrated significant efficacy in reducing arthritis severity and improving pain-related behaviors.[8]
| Treatment Group | Arthritis Score (Day 21) |
| Untreated | ~10 |
| Baricitinib (3 mg/kg at ZT0) | ~4 |
| Baricitinib (3 mg/kg at ZT12) | ~8 |
Data adapted from a study on the chronotherapy of baricitinib.[8] ZT0 refers to the onset of the light phase, and ZT12 refers to the onset of the dark phase.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established method for inducing arthritis in rats to test anti-inflammatory compounds.[5][9]
Induction:
-
Adjuvant Preparation: A suspension of Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant - FCA) is prepared.
-
Administration: A single intradermal injection of FCA is administered into the paw or the base of the tail of the rat.[4][10]
Assessment:
-
Clinical Scoring: The severity of arthritis is visually scored based on erythema and swelling in the paws.
-
Paw Swelling: Paw volume is measured using a plethysmometer.
-
Histopathology: Joints are collected at the end of the study for histological examination of inflammation, pannus formation, cartilage damage, and bone resorption.
-
Bone Mineral Density: Changes in bone mineral density can be assessed using techniques like micro-computed tomography (μCT).
Collagen-Induced Arthritis (CIA) in Rats and Mice
The CIA model is another widely used model that shares immunological and pathological features with human rheumatoid arthritis.[11][12]
Induction:
-
Collagen Emulsion: Type II collagen is emulsified with Freund's Incomplete Adjuvant (IFA).
-
Immunization: Rats or mice are given an initial intradermal injection of the collagen emulsion.[11][12]
-
Booster (optional): A booster injection can be administered after a set period (e.g., 7 days) to enhance the incidence and severity of arthritis.[11]
Assessment:
-
Arthritis Score: Similar to the AIA model, joints are scored for signs of arthritis.
-
Joint Measurements: Caliper measurements of ankle or paw width are taken regularly.
-
Histopathology: Joint tissues are analyzed for inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured.
Caption: A generalized experimental workflow for evaluating JAK inhibitors in RA models.
Conclusion
Both peficitinib and baricitinib demonstrate significant efficacy in preclinical models of rheumatoid arthritis by targeting the JAK-STAT pathway. Peficitinib, as a pan-JAK inhibitor, and baricitinib, as a selective JAK1/2 inhibitor, both effectively reduce inflammation and joint damage in these models. The choice between these two compounds for further research may depend on the specific scientific question being addressed, including the desired JAK selectivity profile and the specific aspects of RA pathology being investigated. The provided data and protocols serve as a valuable resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of these JAK inhibitors.
References
- 1. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maokangbio.com [maokangbio.com]
- 5. inotiv.com [inotiv.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 9. chondrex.com [chondrex.com]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. chondrex.com [chondrex.com]
- 12. inotiv.com [inotiv.com]
A Head-to-Head Analysis of Peficitinib and Upadacitinib for Inflammatory Disease Research
In the landscape of targeted therapies for immune-mediated inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules. This guide provides a detailed comparative analysis of two prominent members of this class: Peficitinib (B612040), a pan-JAK inhibitor, and Upadacitinib (B560087), a selective JAK1 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, in vitro potency, clinical efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: A Tale of Broad versus Selective Inhibition
Both Peficitinib and Upadacitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives inflammatory responses. However, their fundamental difference lies in their selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).
Upadacitinib is a selective JAK1 inhibitor.[1][2][3] By preferentially targeting JAK1, it aims to block the signaling of key pro-inflammatory cytokines while minimizing effects associated with the inhibition of other JAK isoforms, such as potential hematologic effects linked to JAK2 inhibition and immunosuppression associated with JAK3 inhibition.[4]
Peficitinib , in contrast, is characterized as a pan-JAK inhibitor, demonstrating activity against all four JAK family members.[5][6][7] Some studies suggest a moderate selectivity for JAK3.[8][9] This broader inhibition profile allows Peficitinib to block signaling from a wider range of cytokines involved in inflammatory processes.[7]
The differential inhibition of JAK isoforms is a key consideration in the development and application of these compounds, with the selectivity of Upadacitinib hypothesized to offer a more favorable benefit-risk profile in certain contexts.[10]
In Vitro Kinase Inhibition Profile
The potency and selectivity of Peficitinib and Upadacitinib have been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric. A lower IC50 value indicates greater potency.
| Kinase | Peficitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| JAK1 | 3.9[1][11][12] | 43 - 47[2][3][5][13] |
| JAK2 | 5.0[1][11][12] | 120 - 200[3][13] |
| JAK3 | 0.7[1][11][12] | 2,300[3][13] |
| TYK2 | 4.8[1][11][12] | 4,700[3][13] |
| Table 1: Comparative in vitro kinase inhibition (IC50) of Peficitinib and Upadacitinib. |
The JAK-STAT Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of intervention for both Peficitinib and Upadacitinib.
Clinical Efficacy in Rheumatoid Arthritis
Both Peficitinib and Upadacitinib have undergone extensive clinical evaluation for the treatment of rheumatoid arthritis (RA). The American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement in RA symptoms, respectively) are common primary endpoints in these trials.
| Trial | Drug/Dose | Population | ACR20 | ACR50 | ACR70 |
| RAJ4 (Peficitinib) | Peficitinib 100mg + MTX | MTX-IR | 58.6% | - | - |
| Peficitinib 150mg + MTX | MTX-IR | 64.4% | - | - | |
| Placebo + MTX | MTX-IR | 21.8% | - | - | |
| SELECT-COMPARE (Upadacitinib) [4] | Upadacitinib 15mg + MTX | MTX-IR | 71% | 45% | 25% |
| Adalimumab 40mg + MTX | MTX-IR | 63% | 39% | 18% | |
| Placebo + MTX | MTX-IR | 36% | 15% | 5% | |
| Table 2: ACR response rates at Week 12 in key Phase 3 trials. |
A Bayesian network meta-analysis of five randomized controlled trials suggested that Peficitinib 150 mg monotherapy had the highest probability of achieving an ACR20 response rate among several JAK inhibitors, including Upadacitinib 15 mg. However, it is important to note that this was an indirect comparison, and no head-to-head trials have been conducted.
Safety and Tolerability Profile
The safety profiles of Peficitinib and Upadacitinib are consistent with the JAK inhibitor class, with a notable risk of infections, particularly herpes zoster.
| Adverse Event | Peficitinib (Long-term extension)[6] | Upadacitinib (Pooled data)[7] |
| Any TEAE | 94.4% | 63.6% (15mg), 70.2% (30mg) |
| Serious AEs | 23.6% | 4.6% (15mg), 4.5% (30mg) |
| Nasopharyngitis | 47.0% | - |
| Herpes Zoster | 17.3% | Increased risk noted |
| Serious Infections | 2.7 (IR per 100 PY) | Increased risk with 30mg dose |
| Malignancies | 1.2 (IR per 100 PY) | No significant association |
| Major Adverse Cardiovascular Events (MACE) | - | No significant association |
| Venous Thromboembolism (VTE) | - | No significant association |
| Table 3: Overview of common and serious treatment-emergent adverse events (TEAEs). IR = Incidence Rate. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general procedure for determining the IC50 values of JAK inhibitors using a luminescence-based assay such as ADP-Glo™.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (Peficitinib or Upadacitinib) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Dilute the recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2) to a pre-determined optimal concentration in the kinase buffer.
-
Prepare a mixture of the appropriate peptide substrate and ATP in the kinase buffer. The ATP concentration is typically set near the Michaelis constant (Km) for the specific JAK enzyme to ensure accurate potency determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (for control wells).
-
Add the diluted JAK enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which is inversely related to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Clinical Trial Workflow (Representative)
This diagram outlines the typical workflow of a Phase 3 randomized, double-blind, placebo-controlled clinical trial for a JAK inhibitor in rheumatoid arthritis.
References
- 1. rmdopen.bmj.com [rmdopen.bmj.com]
- 2. Long-term sustainability of response to upadacitinib among patients with active rheumatoid arthritis refractory to biological treatments: results up to 5 years from SELECT-BEYOND - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of peficitinib (ASP015K) in Asian patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of peficitinib (ASP015K) in Asian patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study | Department of Medicine Blog [connect.uclahealth.org]
- 12. academic.oup.com [academic.oup.com]
- 13. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
Comparative Analysis of Peficitinib Hydrochloride IC50 Values Across Diverse Cell Lines
This guide provides a comprehensive comparison of the inhibitory activity of Peficitinib hydrochloride, a potent Janus kinase (JAK) inhibitor, across various enzymatic and cellular assays. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Peficitinib's performance against other relevant JAK inhibitors.
This compound (also known as ASP015K) is an orally active small molecule that targets the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2)).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in inflammation and immune responses.[3][4] By inhibiting JAKs, Peficitinib effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the production of pro-inflammatory mediators.[2][4] This mechanism of action underlies its therapeutic potential in autoimmune diseases such as rheumatoid arthritis.[4][5]
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Peficitinib and comparable JAK inhibitors.
Table 1: Peficitinib Inhibitory Activity against JAK Enzymes (Enzymatic Assay)
| Target | IC50 (nM) | Reference(s) |
| JAK1 | 3.9 | [1][6][7] |
| JAK2 | 5.0 | [1][6][7] |
| JAK3 | 0.7 | [1][6][7] |
| Tyk2 | 4.8 | [1][6][7] |
Table 2: Peficitinib Inhibitory Activity in Cell-Based Assays
| Cell Line/System | Assay Description | Cytokine Stimulus | IC50 (nM) | Reference(s) |
| Rat Splenocytes | T-Cell Proliferation | IL-2 | 10 | [7][8] |
| Rat Whole Blood | STAT5 Phosphorylation | IL-2 | 124 | [6][7] |
| Human Lymphocytes | STAT5 Phosphorylation | IL-2 | 127 | [6][7] |
| RA-FLS | STAT1, STAT3, STAT5 Phosphorylation | IL-6 + sIL-6R | Conc. Dependent | [5] |
| Human T-Cells | T-Cell Proliferation | IL-2 | Potent Inhibition | [8] |
| Human Whole Blood | STAT5 Phosphorylation | Not Specified | Inhibition Observed | [8] |
RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Table 3: Comparative IC50 Values of JAK Inhibitors
| Inhibitor | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| Peficitinib | JAK1 | 3.9 | 127 (pSTAT5) | [1][6][7] |
| JAK2 | 5.0 | - | [1][6][7] | |
| JAK3 | 0.7 | - | [1][6][7] | |
| Tyk2 | 4.8 | - | [1][6][7] | |
| Tofacitinib | JAK1 | 6.1 | - | [9] |
| JAK2 | 12.0 | - | [9] | |
| JAK3 | 8.0 | - | [9] | |
| Tyk2 | 176 | - | [9] | |
| Upadacitinib (B560087) | JAK1 | 43 - 47 | 14 | [10] |
| JAK2 | 109 - 120 | 593 | [10][11] | |
| JAK3 | 2100 - 2300 | 1860 | [11][12] | |
| Tyk2 | 4700 | 2715 | [11][12] | |
| Filgotinib | JAK1 | 10 | 150-760 (Signaling) | [13][14] |
| JAK2 | 28 | - | [13][14] | |
| JAK3 | 810 | - | [13][14] | |
| Tyk2 | 116 | - | [13][14] |
Mandatory Visualization
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below as a guide. Optimization may be required based on specific laboratory conditions.
JAK Enzymatic Assay
This assay quantifies the direct inhibitory effect of Peficitinib on the kinase activity of isolated JAK enzymes.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.
-
Substrate peptide (e.g., IRS1-tide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
This compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay system or similar.
-
96-well plates.
-
-
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the Peficitinib dilutions or controls.
-
Add the purified JAK enzyme to each well (except for the no-enzyme control) and incubate for 10-15 minutes at room temperature.[1]
-
Prepare a master mix containing ATP and the substrate peptide in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[1]
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes), ensuring the reaction remains in the linear range.[1][6]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence with a plate reader.
-
Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[6]
-
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation within whole cells.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines.
-
Cytokine stimulus (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3).
-
This compound dissolved in DMSO.
-
Cell culture medium.
-
Fixation and Permeabilization buffers.
-
Fluorophore-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT5 Alexa Fluor 647).
-
Flow cytometer.
-
-
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.[1]
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[1][6]
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2, IL-6) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[1][6]
-
Immediately fix the cells by adding a fixation buffer.[1]
-
Permeabilize the cells using a permeabilization buffer.[1]
-
Stain the cells with the fluorophore-conjugated anti-phospho-STAT antibody.
-
Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
-
Calculate the percent inhibition of STAT phosphorylation at each Peficitinib concentration and determine the IC50 value.[6]
-
T-Cell Proliferation Assay
This assay measures the effect of Peficitinib on T-cell proliferation, often induced by T-cell receptor (TCR) stimulation or cytokines like IL-2.
-
Materials:
-
PBMCs or isolated T-cells.
-
Cell proliferation dye (e.g., CFSE) or [³H]-Thymidine.
-
Stimulants: Anti-CD3/Anti-CD28 antibodies or recombinant human IL-2.
-
This compound dissolved in DMSO.
-
Complete RPMI-1640 medium.
-
96-well cell culture plates.
-
-
Protocol:
-
Isolate PBMCs and label with CFSE dye if using the dye dilution method.
-
Seed the cells in a 96-well plate. For TCR stimulation, use plates pre-coated with an anti-CD3 antibody and add soluble anti-CD28 antibody.[15]
-
Add serial dilutions of Peficitinib or a vehicle control to the wells.
-
Add the proliferation stimulus (e.g., IL-2) to the appropriate wells.[15]
-
Incubate the plate for 3-5 days at 37°C.[15]
-
If using [³H]-Thymidine, add it for the final 18 hours of incubation. Harvest the cells and measure radioactivity.[1]
-
If using CFSE, harvest the cells and analyze by flow cytometry. Proliferation is measured by the reduction in CFSE fluorescence in daughter cells.[15]
-
Calculate the percent inhibition of proliferation for each Peficitinib concentration and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 10. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 11. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
Head-to-Head Comparison: Peficitinib vs. Filgotinib in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Janus kinase (JAK) inhibitors, Peficitinib (B612040) and Filgotinib (B607452), for the treatment of moderate to severe rheumatoid arthritis (RA). While direct head-to-head clinical trials are not available, this document synthesizes available clinical trial data, mechanism of action, and experimental findings to offer an objective comparison for research and drug development professionals.
Mechanism of Action and Signaling Pathway
Both Peficitinib and Filgotinib function by inhibiting the JAK-STAT signaling pathway, a crucial mediator of the inflammatory response in rheumatoid arthritis.[1][2] Cytokines, such as interleukins and interferons, bind to their receptors, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2][3] By inhibiting JAKs, these drugs disrupt this cascade, reducing inflammation and immune cell activation.[1][2]
The primary distinction between the two lies in their selectivity for different JAK isoforms.
-
Peficitinib is a pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms, including JAK1, JAK2, JAK3, and TYK2.[4][5] Some studies also classify it as being moderately selective for JAK3.[6][7] Its half-maximal inhibitory concentrations (IC₅₀) are 4 nM for JAK1, 5 nM for JAK2, 0.7 nM for JAK3, and 5 nM for TYK2.[5]
-
Filgotinib is a selective JAK1 inhibitor.[8][9] It demonstrates approximately 30-fold greater selectivity for JAK1 over JAK2.[9][10][11] This selectivity is thought to potentially offer a more targeted therapeutic effect with a different safety profile compared to pan-JAK inhibitors.[11][12]
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of intervention for Peficitinib and Filgotinib.
Clinical Efficacy in Rheumatoid Arthritis
The efficacy of both drugs has been evaluated in Phase II and Phase III clinical trials, primarily assessing the American College of Rheumatology (ACR) response rates. ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement in tender and swollen joint counts and other clinical parameters, respectively.
Peficitinib Efficacy Data
| Trial | Patient Population | Treatment | ACR20 Response Rate (at Week 12) | ACR50 Response Rate (at Week 12) | ACR70 Response Rate (at Week 12) |
| RAJ1 (Phase IIb)[13] | Inadequate response to DMARDs | Peficitinib 100 mg | 54.5% | - | - |
| Peficitinib 150 mg | 65.5% | - | - | ||
| Placebo | 10.7% | - | - | ||
| RAJ3 (Phase III)[14] | Inadequate response to DMARDs | Peficitinib 100 mg | 57.7% | Higher than placebo | Higher than placebo |
| Peficitinib 150 mg | 74.5% | Higher than placebo | Higher than placebo | ||
| Placebo | 30.7% | - | - | ||
| RAJ4 (Phase III)[15] | Inadequate response to methotrexate | Peficitinib 100 mg + MTX | 58.6% | - | - |
| Peficitinib 150 mg + MTX | 64.4% | - | - | ||
| Placebo + MTX | 21.8% | - | - |
Filgotinib Efficacy Data
| Trial | Patient Population | Treatment | ACR20 Response Rate (at Week 12) | ACR50 Response Rate (at Week 12) | ACR70 Response Rate (at Week 12) |
| DARWIN 1 (Phase IIb) | Inadequate response to methotrexate | Filgotinib 200 mg + MTX | - | - | - |
| FINCH 1 (Phase III) | Inadequate response to methotrexate | Filgotinib 100 mg + MTX | - | - | - |
| Filgotinib 200 mg + MTX | - | - | - | ||
| Adalimumab + MTX | - | - | - | ||
| Placebo + MTX | - | - | - | ||
| FINCH 2 (Phase III)[16] | Inadequate response to biologic DMARDs | Filgotinib 100 mg | 58% | - | - |
| Filgotinib 200 mg | 66% | - | - | ||
| Placebo | 31% | - | - |
Note: Direct comparison of ACR response rates across different trials should be done with caution due to variations in study design and patient populations.
A Bayesian network meta-analysis of five randomized controlled trials suggested that peficitinib 150 mg had the highest probability of achieving the best ACR20 response rate, followed by peficitinib 100 mg, and then filgotinib 200 mg and 100 mg.[17][18]
Safety and Tolerability
The safety profiles of Peficitinib and Filgotinib are consistent with other JAK inhibitors. Common adverse events include infections, particularly of the upper respiratory tract.
Peficitinib Safety Profile
| Adverse Event | Peficitinib 100 mg (Incidence) | Peficitinib 150 mg (Incidence) | Placebo (Incidence) |
| RAJ3 (Phase III) [14] | |||
| Any Adverse Event | Similar across treatment arms | Similar across treatment arms | Similar across treatment arms |
| Serious Infections | Higher than placebo | Higher than placebo | - |
| Herpes Zoster | Higher than placebo | Higher than placebo | - |
| Pooled Phase 3 Studies [19] | |||
| Any Adverse Event | 88.5% | 87.7% | - |
| Serious Adverse Events | 9.4% | 7.6% | - |
In long-term extension studies of Peficitinib, the most common treatment-emergent adverse events were nasopharyngitis and herpes zoster.[20]
Filgotinib Safety Profile
| Adverse Event | Filgotinib 100 mg (EAIR/100 PYE) | Filgotinib 200 mg (EAIR/100 PYE) | Placebo (EAIR/100 PYE) |
| Integrated Safety Analysis (7 trials) [21][22] | |||
| Serious Infections | - | - | - |
| Herpes Zoster | Lower than 200mg dose | - | - |
| Major Adverse Cardiovascular Events (MACE) | - | - | - |
| Venous Thromboembolism (VTE) | Infrequently reported | Infrequently reported | - |
Long-term safety data for Filgotinib from the DARWIN 3 extension study showed that the drug was well-tolerated for up to 8 years.[23] The exposure-adjusted incidence rate (EAIR) for serious infections was 1.3 per 100 patient-years of exposure (PYE), and for herpes zoster was also 1.3/100 PYE.[23]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for in vitro assays used to characterize the activity of these JAK inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized representation of how the inhibitory activity of compounds like Peficitinib and Filgotinib against JAK enzymes is determined.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are used. A synthetic peptide substrate for the kinase is also prepared.
-
Compound Dilution: Peficitinib or Filgotinib is serially diluted to a range of concentrations.
-
Reaction Mixture: The JAK enzyme, substrate, and varying concentrations of the inhibitor are combined in a microplate well.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as luminescence-based assays (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
T-Cell Proliferation Assay
This assay assesses the functional consequence of JAK inhibition on immune cell proliferation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Staining (Optional): T-cells can be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.
-
Cell Culture and Stimulation: PBMCs are cultured in the presence of T-cell activators, such as anti-CD3 and anti-CD28 antibodies or interleukin-2 (B1167480) (IL-2), to induce proliferation.[24]
-
Treatment: Varying concentrations of Peficitinib or a vehicle control are added to the cell cultures.[24]
-
Incubation: The cells are incubated for 3-5 days.[24]
-
Analysis: T-cell proliferation is measured by:
-
CFSE dilution: Analyzing the decrease in fluorescence intensity in daughter cells using flow cytometry.
-
Thymidine (B127349) incorporation: Measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
Cell counting: Directly counting the number of cells.
-
Conclusion
References
- 1. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 2. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. JAK3-selective inhibitor peficitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and effectiveness of peficitinib (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean peficitinib treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filgotinib - Wikipedia [en.wikipedia.org]
- 9. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Filgotinib shows efficacy, safety in RA phase 3 and PsA phase 2 trials | MDedge [mdedge.com]
- 17. Tofacitinib, Baricitinib, Upadacitinib, Filgotinib or Peficitinib? Study Compares Five Rheumatoid | Docwire News [docwirenews.com]
- 18. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. join.hcplive.com [join.hcplive.com]
- 22. ard.bmj.com [ard.bmj.com]
- 23. Safety and efficacy of filgotinib in patients with rheumatoid arthritis: final results of the DARWIN 3 long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Peficitinib Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Peficitinib (B612040) hydrochloride, an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis. Its primary mechanism of action involves the inhibition of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)), which are crucial components of cytokine signaling pathways implicated in inflammation.[1][2][3] This guide provides a comparative analysis of the cross-reactivity of Peficitinib hydrochloride with other kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of its primary signaling pathway.
Kinase Selectivity Profile of Peficitinib
Peficitinib is characterized as a pan-JAK inhibitor, demonstrating potent inhibition across the JAK family. However, it exhibits a moderate selectivity for JAK3.[1][4] In addition to its activity against JAKs, studies have indicated that Peficitinib may also exert inhibitory effects on other kinases, such as platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinases. A comprehensive understanding of its kinase selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of Peficitinib against the JAK family of kinases is summarized in the table below, with IC50 values representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | IC50 (nM) |
| JAK1 | 3.9[5] |
| JAK2 | 5.0[5] |
| JAK3 | 0.7[5] |
| TYK2 | 4.8[5] |
Data presented as half-maximal inhibitory concentration (IC50) from in vitro biochemical assays.
While comprehensive data on the cross-reactivity of Peficitinib against a broad panel of non-JAK kinases is not extensively available in the public domain, its known activity against PDGF and VEGF receptors suggests a wider range of potential molecular targets. Further kinome-wide screening would be beneficial for a complete understanding of its selectivity profile.
The JAK/STAT Signaling Pathway
Peficitinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway. This pathway is integral to the cellular response to a multitude of cytokines and growth factors. The binding of these extracellular ligands to their receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAKs, Peficitinib effectively blocks this cascade.
Experimental Protocols
The determination of kinase inhibition by Peficitinib is typically performed using in vitro biochemical assays. A general workflow for such an assay is described below.
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Peficitinib against a panel of purified kinases.
Materials:
-
Recombinant purified kinases
-
Specific peptide substrates for each kinase
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or coupled to a detection system
-
Assay buffer (composition varies depending on the kinase)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid, or luminescence/fluorescence-based detection kits)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of Peficitinib is prepared in the assay buffer to create a range of concentrations for testing.
-
Reaction Setup: The kinase, its specific substrate, and the assay buffer are added to the wells of the multi-well plate.
-
Inhibitor Addition: The various concentrations of Peficitinib are added to the respective wells. Control wells containing only the solvent (e.g., DMSO) are included to determine the baseline kinase activity (0% inhibition).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA solution to chelate Mg2+ ions required for kinase activity).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.
-
ELISA-based Assay: A phosphospecific antibody that recognizes the phosphorylated substrate is used. The amount of bound antibody is then detected using a secondary antibody conjugated to an enzyme that produces a colorimetric, fluorescent, or luminescent signal.
-
Luminescence-based ATP Detection: The amount of ATP remaining after the kinase reaction is measured. Higher kinase activity results in lower ATP levels.
-
-
Data Analysis: The percentage of kinase inhibition for each Peficitinib concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a potent pan-JAK inhibitor with moderate selectivity for JAK3. Its primary mechanism of action is the disruption of the JAK/STAT signaling pathway, a key driver of inflammation in autoimmune diseases. While its inhibitory activity against the JAK family is well-characterized, further comprehensive kinase profiling would provide a more complete understanding of its cross-reactivity and potential for off-target effects. The methodologies outlined in this guide provide a framework for the continued evaluation of Peficitinib and other kinase inhibitors in drug discovery and development.
References
- 1. peficitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Peficitinib Hydrochloride: A Comparative Guide to JAK Family Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peficitinib (B612040) hydrochloride's selectivity against the Janus kinase (JAK) family members—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Peficitinib is an oral JAK inhibitor that has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Its therapeutic effect is derived from its ability to modulate cytokine signaling by inhibiting the JAK-STAT pathway.[3] This document presents quantitative data on its inhibitory activity, details the experimental protocols used for these assessments, and offers a comparison with other notable JAK inhibitors.
Quantitative Analysis of Inhibitory Activity
Peficitinib hydrochloride acts as a pan-JAK inhibitor, demonstrating activity against all members of the JAK family.[4] However, it exhibits a moderate degree of selectivity, with the most potent inhibition observed against JAK3. The half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays are summarized below, providing a clear comparison of its potency against each JAK isoform.
Table 1: this compound IC50 Values against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
Data compiled from multiple sources.[1]
For comparative context, the selectivity profiles of other well-known JAK inhibitors are presented below.
Table 2: Comparative IC50 Values of Select JAK Inhibitors (nM)
| Kinase | Peficitinib | Tofacitinib | Baricitinib |
| JAK1 | 3.9 | ~1-5 | 0.78 |
| JAK2 | 5.0 | ~5-20 | 2 |
| JAK3 | 0.7 | ~1-5 | 253 |
| TYK2 | 4.8 | 34 | 14 |
Note: IC50 values can vary depending on the specific assay conditions. The ranges presented are compiled from multiple sources to reflect this variability.[5][6][7]
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[8] Peficitinib exerts its mechanism of action by competitively binding to the ATP-binding site of JAKs, which prevents the phosphorylation and subsequent activation of STAT proteins. This interruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes.[3]
Experimental Protocols
The determination of peficitinib's selectivity and potency involves both biochemical and cellular assays. Below are detailed methodologies for these key experiments.
Biochemical Kinase Inhibition Assay
This assay directly measures the inhibitory effect of peficitinib on the enzymatic activity of isolated JAK proteins.
Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
Adenosine triphosphate (ATP) and [γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.
-
Add the serially diluted peficitinib or a vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time, for example, 60 minutes.
-
Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each peficitinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]
Cellular STAT Phosphorylation Assay
This assay assesses the ability of peficitinib to inhibit cytokine-induced STAT phosphorylation within a cellular context.
Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation by peficitinib in human lymphocytes.
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., TF-1 cells)
-
This compound
-
Cytokine (e.g., IL-2)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT5 (pSTAT5)
-
Flow cytometer
Procedure:
-
Pre-incubate the cells with various concentrations of peficitinib or a vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a cytokine, such as IL-2, for 15 minutes at 37°C. Include an unstimulated control.
-
Fix the cells immediately with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies for cell surface markers and intracellular pSTAT5.
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer, gating on the lymphocyte population.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Calculate the percentage of inhibition of STAT phosphorylation and determine the IC50 value.[9][10]
References
- 1. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Peficitinib in Rheumatoid Arthritis: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Peficitinib hydrochloride, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis (RA). It offers an objective comparison with other commercially available JAK inhibitors, Tofacitinib (B832) and Baricitinib (B560044), supported by experimental data from key clinical trials.
Executive Summary
Peficitinib has demonstrated comparable efficacy to Tofacitinib and Baricitinib in the treatment of moderate to severe rheumatoid arthritis.[1][2][3] Network meta-analyses of randomized controlled trials show that Peficitinib achieves similar or improved patient outcomes in terms of American College of Rheumatology (ACR) response rates and Disease Activity Score in 28 joints (DAS28). The safety profiles of the three JAK inhibitors are also broadly similar, with adverse events of special interest including infections, particularly herpes zoster. This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the underlying signaling pathway and clinical trial workflow.
Comparative Efficacy of Peficitinib and Alternatives
The efficacy of Peficitinib has been established in several clinical trials, most notably the RAJ4 study.[4] When compared with other JAK inhibitors, network meta-analyses provide a framework for indirect comparisons.
Table 1: Comparison of ACR Response Rates at Week 12
| Treatment | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| Peficitinib 100 mg + MTX | 58.6 | Data not consistently reported in meta-analyses | Data not consistently reported in meta-analyses |
| Peficitinib 150 mg + MTX | 64.4 | Data not consistently reported in meta-analyses | Data not consistently reported in meta-analyses |
| Tofacitinib 5 mg BID (monotherapy) | 59.8 | Data not consistently reported in meta-analyses | Data not consistently reported in meta-analyses |
| Baricitinib 4 mg + MTX | 70 | 49 | 29 |
| Placebo | 21.8 - 26.7 | Data not consistently reported in meta-analyses | Data not consistently reported in meta-analyses |
Note: Data for Peficitinib is from the RAJ4 trial.[4] Data for Tofacitinib is from the ORAL Solo trial.[5] Data for Baricitinib is from the RA-BEAM trial.[6][7] Direct head-to-head trial data is limited, and these comparisons are from different studies.
Table 2: Comparison of Disease Activity and Functional Improvement
| Treatment | Change from Baseline in DAS28-CRP | Change from Baseline in HAQ-DI |
| Peficitinib 100 mg + MTX | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| Peficitinib 150 mg + MTX | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| Tofacitinib 5 mg BID (monotherapy) | -2.0 (vs. -0.8 for placebo) | -0.50 (vs. -0.19 for placebo) |
| Baricitinib 4 mg + MTX | Statistically significant improvement vs. placebo and adalimumab | Statistically significant improvement vs. placebo |
| Placebo | Varied across trials | Varied across trials |
Note: HAQ-DI (Health Assessment Questionnaire-Disability Index) scores range from 0 to 3, with lower scores indicating less disability.
Comparative Safety Profile
The safety of Peficitinib is a critical consideration for its use in clinical practice. The most common adverse events are consistent across the class of JAK inhibitors.
Table 3: Incidence of Common Adverse Events of Special Interest (per 100 patient-years)
| Adverse Event | Peficitinib (Pooled Data) | Tofacitinib (ORAL Solo) | Baricitinib (RA-BEAM) |
| Serious Infections | 2.9 | Incidence rates not directly comparable | Incidence rates not directly comparable |
| Herpes Zoster | 5.7 | Incidence rates not directly comparable | Incidence rates not directly comparable |
| Malignancy (excluding NMSC) | 0.6 | Incidence rates not directly comparable | Incidence rates not directly comparable |
| Major Adverse Cardiovascular Events (MACE) | Not reported in pooled analysis | Not reported in this trial | Two events in the 4mg group |
| Venous Thromboembolism (VTE) | 0.1 | Not reported in this trial | Incidence rates not directly comparable |
NMSC: Non-melanoma skin cancer. Note: Direct comparison of incidence rates across different trial programs can be misleading due to variations in patient populations and study durations.
Experimental Protocols
The clinical trials for Peficitinib, Tofacitinib, and Baricitinib followed rigorous, multicenter, randomized, double-blind, placebo-controlled designs. The general methodology is outlined below, based on the principles of the CONSORT statement and regulatory guidelines for rheumatoid arthritis clinical trials.[8][9][10][11][12]
Key Methodologies from Pivotal Trials:
-
Peficitinib (RAJ4 Trial): This Phase III study enrolled Japanese patients with an inadequate response to methotrexate (B535133) (MTX).[4][13] Patients were randomized to receive Peficitinib (100 mg or 150 mg once daily) or placebo, in combination with a stable dose of MTX. The primary endpoints were the ACR20 response rate at week 12 and the change from baseline in the modified Total Sharp Score (mTSS) at week 28.[4][13]
-
Tofacitinib (ORAL Solo Trial): This Phase III trial evaluated Tofacitinib as a monotherapy in patients with an inadequate response to one or more conventional or biologic DMARDs.[5][14][15][16] Patients were randomized to Tofacitinib (5 mg or 10 mg twice daily) or placebo. The primary endpoints at month 3 were the ACR20 response rate, the change from baseline in HAQ-DI, and the percentage of patients achieving a DAS28-4(ESR) of less than 2.6.[5][16]
-
Baricitinib (RA-BEAM Trial): This Phase III study compared Baricitinib with both placebo and an active comparator (adalimumab) in patients with an inadequate response to MTX.[6][7][17][18][19] Patients were randomized to receive Baricitinib (4 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with background MTX. The primary endpoint was the ACR20 response rate at week 12.[6][7]
Visualizing the Data
Mechanism of Action: The JAK-STAT Signaling Pathway
Peficitinib, Tofacitinib, and Baricitinib all function by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines that drive the inflammatory processes in rheumatoid arthritis.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.
Experimental Workflow: A Typical Rheumatoid Arthritis Clinical Trial
The following diagram illustrates a generalized workflow for a Phase III clinical trial of a new drug for rheumatoid arthritis, based on the common elements of the RAJ4, ORAL Solo, and RA-BEAM trials.
References
- 1. Comparative Efficacy and Safety of Peficitinib Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Efficacy and Safety of Peficitinib Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis and an Inadequate Response to Methotrexate: Results of a Phase III Randomised, Double-Blind, Placebo-Controlled Trial (RAJ4) in Japan - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 5. Placebo-controlled trial of tofacitinib monotherapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. RA-BEAM trial shows that baricitinib improves RA symptoms, slows joint damage | MDedge [mdedge.com]
- 8. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 10. consort-spirit.org [consort-spirit.org]
- 11. Clinical investigation of medicinal products for treatment of rheumatoid arthritis - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. tga.gov.au [tga.gov.au]
- 13. academic.oup.com [academic.oup.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 16. abidipharma.com [abidipharma.com]
- 17. ard.bmj.com [ard.bmj.com]
- 18. Baricitinib inhibits structural joint damage progression in patients with rheumatoid arthritis—a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Baricitinib and Adalimumab in Reducing Pain and Improving Function in Patients with Rheumatoid Arthritis in Low Disease Activity: Exploratory Analyses from RA-BEAM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peficitinib Hydrochloride and Methotrexate in the Management of Rheumatoid Arthritis
An objective guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of peficitinib (B612040) hydrochloride versus methotrexate (B535133) in the treatment of rheumatoid arthritis.
This guide provides a comprehensive comparison of peficitinib hydrochloride, a Janus kinase (JAK) inhibitor, and methotrexate (MTX), a conventional synthetic disease-modifying antirheumatic drug (csDMARD), for the treatment of rheumatoid arthritis (RA). While direct head-to-head clinical trials are limited, this document synthesizes data from key clinical studies to offer an objective overview of their respective performance, supported by experimental data and detailed methodologies.
Executive Summary
Peficitinib, administered orally, has demonstrated significant efficacy in reducing the signs and symptoms of RA and inhibiting structural joint damage in patients with an inadequate response to methotrexate.[1][2][3] Methotrexate remains the first-line therapy for newly diagnosed RA and acts as an anchor drug in combination therapies.[4][5] The primary mechanism of peficitinib involves the inhibition of the JAK-STAT signaling pathway, a crucial mediator of the inflammatory response in RA.[6] Methotrexate's anti-inflammatory effects are largely attributed to its role in adenosine (B11128) signaling.
This comparison will delve into the quantitative efficacy and safety data from pivotal Phase 3 trials of peficitinib (RAJ3 and RAJ4) and key studies of methotrexate monotherapy, including the ORAL Start trial which provides a benchmark for JAK inhibitor monotherapy against methotrexate.[7][8][9]
Mechanism of Action
This compound: A JAK-STAT Pathway Inhibitor
This compound is a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[10] In RA, pro-inflammatory cytokines bind to their receptors on immune cells, activating associated JAKs. This triggers the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. Peficitinib competitively inhibits the ATP-binding site of JAKs, thereby blocking this signaling cascade and reducing the production of inflammatory mediators.[6]
Methotrexate: Modulating Adenosine Signaling
A primary anti-inflammatory mechanism of methotrexate involves the modulation of adenosine signaling. Methotrexate leads to an intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn inhibits adenosine deaminase (ADA). This results in increased intracellular and extracellular concentrations of adenosine. Adenosine then binds to its receptors on various immune cells, initiating downstream signaling that ultimately suppresses inflammation.
Efficacy Comparison
It is important to note that the following data is not from direct head-to-head trials of peficitinib and methotrexate monotherapy. The peficitinib data is from studies where it was added to a stable dose of methotrexate in patients with an inadequate response to methotrexate. The methotrexate monotherapy data is from studies in methotrexate-naive patients and serves as a baseline for its efficacy.
Peficitinib + Methotrexate vs. Placebo + Methotrexate in MTX-Inadequate Responders
The RAJ4 study was a Phase 3, randomized, double-blind, placebo-controlled trial in Japanese patients with an inadequate response to methotrexate.[2][3]
Table 1: Efficacy of Peficitinib in Combination with Methotrexate at Week 12 (RAJ4 Study)[2][3]
| Outcome Measure | Placebo + MTX (n=174) | Peficitinib 100 mg + MTX (n=173) | Peficitinib 150 mg + MTX (n=172) |
| ACR20 Response, n (%) | 38 (21.8) | 101 (58.6) | 111 (64.4) |
| ACR50 Response, n (%) | 12 (6.9) | 55 (31.8) | 68 (39.5) |
| ACR70 Response, n (%) | 3 (1.7) | 22 (12.7) | 33 (19.2) |
| DAS28-CRP <2.6, n (%) | 5 (2.9) | 30 (17.3) | 38 (22.1) |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria; DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein.
Methotrexate Monotherapy in MTX-Naive Patients
The ORAL Start trial was a Phase 3, randomized, controlled trial comparing the JAK inhibitor tofacitinib (B832) to methotrexate monotherapy in MTX-naive patients. The methotrexate arm provides a relevant benchmark for its efficacy as a first-line treatment.[7][11]
Table 2: Efficacy of Methotrexate Monotherapy at Month 6 (ORAL Start Trial)[11]
| Outcome Measure | Methotrexate (n=186) |
| ACR20 Response, % | 50.5 |
| ACR50 Response, % | 28.5 |
| ACR70 Response, % | 12.0 |
| DAS28-ESR <2.6, % | 12.4 |
DAS28-ESR: Disease Activity Score in 28 joints using erythrocyte sedimentation rate.
Safety Profile
Peficitinib + Methotrexate
In the RAJ3 and RAJ4 studies, the incidence of treatment-emergent adverse events (TEAEs) was generally similar between the peficitinib and placebo groups at week 12.[8] However, an increased incidence of serious infections and herpes zoster-related disease was observed with peficitinib.[2]
Table 3: Key Adverse Events of Special Interest in Peficitinib Trials (RAJ3 & RAJ4 Pooled Data, up to 52 weeks)[12]
| Adverse Event | Placebo + DMARDs | Peficitinib 100 mg + DMARDs | Peficitinib 150 mg + DMARDs |
| Serious Infections (Incidence Rate per 100 patient-years) | 2.5 | 3.5 | 3.9 |
| Herpes Zoster (Incidence Rate per 100 patient-years) | 2.5 | 8.3 | 8.8 |
| Malignancy (Incidence Rate per 100 patient-years) | 0.8 | 0.8 | 1.0 |
Methotrexate Monotherapy
The safety profile of methotrexate is well-established. Common side effects include gastrointestinal issues (nausea, stomatitis), fatigue, and hair loss. More serious but less common adverse events can include myelosuppression and liver toxicity, requiring regular monitoring.
Experimental Protocols
RAJ4 Study Design
The RAJ4 study was a multicenter, double-blind, parallel-group, placebo-controlled Phase 3 trial.[2]
-
Participants: Patients with active RA and an inadequate response to a stable dose of methotrexate (≤16 mg/week).
-
Randomization: Patients were randomized 1:1:1 to receive placebo, peficitinib 100 mg once daily, or peficitinib 150 mg once daily, all in combination with their stable methotrexate dose for 52 weeks.
-
Primary Endpoints:
-
American College of Rheumatology (ACR) 20 response rate at week 12/early termination (ET).
-
Change from baseline in the van der Heijde-modified total Sharp score (mTSS) at week 28/ET.
-
-
Rescue Therapy: At week 12, non-responders in the placebo group were switched to peficitinib. The remaining placebo patients were switched at week 28.
Conclusion
This compound, in combination with methotrexate, has demonstrated superior efficacy compared to placebo plus methotrexate in patients with an inadequate response to methotrexate alone. It offers a distinct mechanism of action by targeting the JAK-STAT pathway. Methotrexate remains the cornerstone of RA treatment, and its efficacy as a monotherapy in MTX-naive patients is well-documented. The choice between these therapeutic strategies will depend on the patient's disease activity, treatment history, and risk factors. This guide provides the foundational data to aid researchers and clinicians in their understanding and evaluation of these two important treatments for rheumatoid arthritis.
References
- 1. Tofacitinib versus methotrexate in rheumatoid arthritis: patient-reported outcomes from the randomised phase III ORAL Start trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis and an Inadequate Response to Methotrexate: Results of a Phase III Randomised, Double-Blind, Placebo-Controlled Trial (RAJ4) in Japan - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Frontiers | Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 6. Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib versus methotrexate in rheumatoid arthritis: patient-reported outcomes from the randomised phase III ORAL Start trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of peficitinib (ASP015K) in Asian patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labordoc.ilo.org [labordoc.ilo.org]
- 10. academic.oup.com [academic.oup.com]
- 11. medicalresearch.com [medicalresearch.com]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling Peficitinib hydrochloride
Essential Safety Protocols for Handling Peficitinib Hydrochloride
For immediate implementation, researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling this compound. This potent Janus kinase (JAK) inhibitor requires careful management to mitigate potential risks in a laboratory setting. This guide provides essential, procedural information for the safe handling, use, and disposal of this compound, establishing a foundation of trust through comprehensive and actionable safety guidance.
This compound is categorized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous care in its handling and disposal is paramount. While one safety data sheet indicates no classification for the base compound, another advises treating the material as hazardous until more information is available, underscoring the need for caution.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive personal protective equipment strategy is critical to ensure personnel safety when working with this compound. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with the compound. |
| Hand Protection | Protective, impermeable gloves | To avoid skin contact during handling. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, especially when handling powder. |
Note: The Safety Data Sheet for this compound indicates that it contains no substances with established occupational exposure limit values.[1]
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict procedural workflow is essential for minimizing exposure and ensuring the safe use of this compound in a laboratory setting.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the formation and inhalation of dust and aerosols.[1]
-
Avoid Contact: Take all necessary precautions to prevent inhalation, and contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly after handling the compound.[1]
Storage:
-
Container: Keep the container tightly sealed.
-
Environment: For the powder form, store at -20°C. If in solvent, store at -80°C.[1] Store in a cool, well-ventilated area away from direct sunlight.[1]
Spillage:
-
Containment: In the event of a spill, collect the spillage to prevent it from entering drains or the environment.[1]
-
Personal Protection: Ensure appropriate PPE is worn during cleanup.
Disposal:
-
Waste Classification: Dispose of this compound and its container as approved hazardous waste.[1]
-
Procedure: Do not dispose of the compound down the drain or in general waste. Follow all institutional and local regulations for hazardous chemical waste disposal. For unused medicine not on the FDA flush list, it is recommended to mix it with an unappealing substance like dirt or cat litter, place it in a sealed container, and then dispose of it in the trash at home.[1] Before recycling or trashing the empty container, ensure all personal information is removed from the prescription label.[1]
Experimental Workflow Diagram
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
